molecular formula C9H9BrN2 B1532132 6-(Bromomethyl)-1-methyl-1H-indazole CAS No. 1092961-01-7

6-(Bromomethyl)-1-methyl-1H-indazole

货号: B1532132
CAS 编号: 1092961-01-7
分子量: 225.08 g/mol
InChI 键: PRENRLXOGJUJAG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(Bromomethyl)-1-methyl-1H-indazole is a useful research compound. Its molecular formula is C9H9BrN2 and its molecular weight is 225.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

6-(bromomethyl)-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-12-9-4-7(5-10)2-3-8(9)6-11-12/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRENRLXOGJUJAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)CBr)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678462
Record name 6-(Bromomethyl)-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092961-01-7
Record name 6-(Bromomethyl)-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-(Bromomethyl)-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthesis of 6-(Bromomethyl)-1-methyl-1H-indazole, a crucial building block for the development of novel therapeutics. The document details a robust and efficient synthetic pathway, commencing from the construction of the indazole core, proceeding through regioselective N-methylation, and culminating in the targeted bromination of the C6-methyl substituent. Each stage is elucidated with in-depth mechanistic insights, causality behind experimental choices, and detailed, field-proven protocols. This guide is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry, offering the necessary information to replicate and optimize this synthesis.

Introduction and Strategic Overview

The indazole scaffold is a privileged heterocyclic motif frequently found in molecules with significant biological activity, including kinase inhibitors for cancer therapy.[1] The specific compound, this compound, serves as a versatile intermediate. The bromomethyl group at the C6 position is a reactive handle, ideal for introducing a wide array of functionalities through nucleophilic substitution, enabling the synthesis of diverse compound libraries for drug discovery programs.

The synthesis of this target molecule is not a trivial, single-step process. It requires a multi-step, strategic approach that carefully controls regioselectivity and functional group transformations. The most logical and scientifically sound pathway, which forms the core of this guide, involves three primary stages:

  • Formation of the Indazole Core: Construction of a 6-methyl-1H-indazole precursor from readily available starting materials.

  • Regioselective N-Methylation: Introduction of a methyl group specifically at the N1 position of the indazole ring, a critical step where regiochemical control is paramount.

  • Side-Chain Functionalization: Conversion of the 6-methyl group into the desired 6-bromomethyl functionality via a selective bromination reaction.

This guide will dissect each of these stages, providing both the theoretical underpinning and practical, step-by-step instructions.

Logical Workflow for Synthesis

The overall strategy is designed to build complexity in a controlled manner, addressing the key chemical challenges at each step.

G A Starting Material (e.g., 4-Bromo-2-methylaniline) B Step 1: Indazole Ring Formation (Diazotization & Cyclization) A->B C Intermediate A (6-Bromo-1H-indazole) B->C D Step 2: Regioselective N-Methylation C->D E Intermediate B (6-Bromo-1-methyl-1H-indazole) D->E F Step 3: C6 Functionalization (e.g., Carboxylation/Reduction) E->F G Intermediate C ((1-Methyl-1H-indazol-6-yl)methanol) F->G H Step 4: Bromination G->H I Final Product (this compound) H->I

Caption: High-level synthetic workflow for this compound.

Synthesis of Key Precursor: (1-Methyl-1H-indazol-6-yl)methanol

The immediate precursor to our target compound is the corresponding alcohol, (1-methyl-1H-indazol-6-yl)methanol.[2][3] Its synthesis is a critical part of the overall process and is typically achieved via the N-methylation of a suitable 6-substituted-1H-indazole followed by reduction of a C6-carbonyl group.

Regioselectivity in the N-Methylation of Indazoles

The N-alkylation of an unsubstituted indazole can lead to a mixture of N1 and N2 isomers.[4][5] The regiochemical outcome is highly dependent on the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.

  • N1-Alkylation (Thermodynamic Product): The 1H-indazole tautomer is generally more thermodynamically stable. Therefore, conditions that allow for equilibration, such as using a strong, non-nucleophilic base (e.g., NaH) in an aprotic solvent (e.g., THF), favor the formation of the N1-alkylated product.[4] This is the desired pathway for our synthesis.

  • N2-Alkylation (Kinetic Product): The N2 atom is often more nucleophilic, leading to the kinetically favored product under different conditions.[4]

The choice of base, solvent, and methylating agent is therefore not arbitrary but a deliberate decision to steer the reaction towards the desired N1-methylated regioisomer.

Experimental Protocol: Synthesis of (1-Methyl-1H-indazol-6-yl)methanol

This protocol outlines a reliable two-step procedure starting from the commercially available 1H-indazole-6-carboxylic acid.

Step 2a: N-Methylation of 1H-Indazole-6-carboxylic acid

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 1H-indazole-6-carboxylic acid (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equiv) portion-wise over 20 minutes. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates both the carboxylic acid and the indazole N-H, ensuring complete formation of the dianion for clean alkylation.

  • Methylation: After stirring for 30 minutes at 0 °C, add methyl iodide (MeI, 1.2 equiv) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Acidify the aqueous solution to pH ~3 with 1M HCl. The product, 1-methyl-1H-indazole-6-carboxylic acid, will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum. The product is typically used in the next step without further purification.

Step 2b: Reduction to (1-Methyl-1H-indazol-6-yl)methanol

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 1-methyl-1H-indazole-6-carboxylic acid (1.0 equiv) from the previous step and suspend it in anhydrous Tetrahydrofuran (THF).

  • Reducing Agent: In a separate flask, prepare a solution of borane-THF complex (BH3·THF, 1M in THF, 2.5 equiv).

  • Reduction: Add the BH3·THF solution dropwise to the stirred suspension of the carboxylic acid at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3 hours. Causality: Borane is a highly effective reagent for the reduction of carboxylic acids to primary alcohols and is chemoselective, leaving the heterocyclic ring intact.

  • Quenching: Cool the reaction to 0 °C and quench it by the slow, dropwise addition of methanol until gas evolution ceases, followed by the addition of 1M HCl.

  • Work-up: Remove the THF under reduced pressure. Neutralize the remaining aqueous solution with saturated sodium bicarbonate solution and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel to yield pure (1-methyl-1H-indazol-6-yl)methanol as a solid.

Core Directive: Synthesis of this compound

The final transformation involves the conversion of the primary alcohol of our precursor into the target benzylic bromide. This is a critical step where the choice of brominating agent and reaction conditions is key to achieving a high yield and purity.

Mechanistic Considerations for Bromination

The conversion of a benzylic alcohol to a bromide can proceed via an SN1 or SN2 mechanism. Using hydrogen bromide (HBr) in acetic acid is a classic and highly effective method.[6][7] The mechanism involves the initial protonation of the alcohol's hydroxyl group by the strong acid (HBr), converting it into a good leaving group (water). The bromide ion (Br⁻) then acts as a nucleophile to displace the water molecule. Given the benzylic nature of the carbocation intermediate, the reaction likely has significant SN1 character.

Caption: Plausible SN1-like mechanism for the bromination of the precursor alcohol.

The use of 33% HBr in acetic acid is particularly advantageous as the acetic acid serves as a polar solvent that can stabilize the carbocation intermediate, while the high concentration of HBr provides both the necessary acid catalyst and the bromide nucleophile.[7]

Experimental Protocol: Bromination

This protocol is adapted from established literature procedures for similar transformations.[6][7]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve (1-methyl-1H-indazol-6-yl)methanol (1.0 equiv) in glacial acetic acid.

  • Reagent Addition: Add a 33% solution of hydrogen bromide in acetic acid (approx. 3.0-5.0 equiv of HBr).

  • Reaction: Heat the reaction mixture to 120 °C under a nitrogen atmosphere and maintain for 1 hour.[7] Causality: The elevated temperature ensures a sufficient reaction rate for the conversion. The reaction is typically rapid and should be monitored.

  • Monitoring: Monitor the disappearance of the starting material by TLC (a more polar spot) and the appearance of the product (a less polar spot).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product, this compound, can be further purified by recrystallization or flash column chromatography on silica gel to yield a pure solid.

Data Summary and Characterization

For successful synthesis, it is crucial to track yields and confirm the identity and purity of the intermediates and the final product.

Parameter Step 2a: N-Methylation Step 2b: Reduction Step 3: Bromination
Starting Material 1H-Indazole-6-carboxylic acid1-Methyl-1H-indazole-6-carboxylic acid(1-Methyl-1H-indazol-6-yl)methanol
Key Reagents NaH, MeIBH3·THF33% HBr in Acetic Acid
Solvent DMFTHFAcetic Acid
Temperature 0 °C to RT0 °C to Reflux120 °C[7]
Reaction Time 4-6 hours3 hours1 hour[7]
Typical Yield >90%80-90%85-95%[6][7]
Product 1-Methyl-1H-indazole-6-carboxylic acid(1-Methyl-1H-indazol-6-yl)methanolThis compound

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the structure, expecting characteristic peaks for the indazole ring protons, the N-methyl group (singlet, ~4.0 ppm), and the bromomethyl group (singlet, ~4.8 ppm).

  • ¹³C NMR: To confirm the number and type of carbon atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

  • Melting Point (MP): To assess purity.

Conclusion

The synthesis of this compound is a multi-step process that hinges on the strategic control of regioselectivity and the precise execution of functional group transformations. The pathway detailed in this guide—involving N-methylation of a C6-carboxyindazole, reduction to the corresponding alcohol, and subsequent bromination with HBr in acetic acid—represents a robust, high-yielding, and reproducible method. By understanding the causality behind each experimental choice, from the selection of base in the methylation step to the specific brominating agent, researchers can confidently produce this valuable intermediate for application in medicinal chemistry and the broader field of drug discovery.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 6-(Bromomethyl)-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Bromomethyl)-1-methyl-1H-indazole is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of a wide array of pharmacologically active agents. Its unique structural features, comprising a bicyclic indazole core with a reactive bromomethyl group, make it a versatile intermediate for introducing the 1-methyl-1H-indazol-6-yl)methyl moiety into target molecules. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and reaction monitoring during drug discovery and development workflows. This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the structural correlations and interpretation of its spectral features.

Introduction: The Significance of Spectroscopic Data in Drug Discovery

In the landscape of modern drug development, the precise characterization of molecular structures is a cornerstone of success. Spectroscopic techniques such as NMR, IR, and MS provide a powerful analytical triad, each offering a unique window into the atomic and molecular framework of a compound. For a pivotal intermediate like this compound, this data is not merely a formality but a critical component of the decision-making process. It ensures the integrity of starting materials, verifies the outcomes of synthetic transformations, and aids in the elucidation of potential impurities. This guide is designed to serve as a practical resource for scientists, providing the essential spectroscopic data and its interpretation to facilitate the confident use of this versatile building block.

Chemical Structure and Expected Spectroscopic Features

To effectively interpret the spectroscopic data, a foundational understanding of the chemical structure of this compound is essential.

Figure 1. Chemical Structure of this compound

Based on this structure, we can anticipate the following key spectroscopic signatures:

  • ¹H NMR: Signals corresponding to the aromatic protons on the indazole ring, a singlet for the N-methyl group, and a singlet for the bromomethyl protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of their positions on the benzene ring.

  • ¹³C NMR: Resonances for the carbon atoms of the indazole core, the N-methyl carbon, and the bromomethyl carbon.

  • IR: Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching within the aromatic system, and a C-Br stretching vibration.

  • MS: A molecular ion peak corresponding to the exact mass of the compound. The presence of bromine will be evident from a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

The proton NMR spectrum provides a quantitative map of the hydrogen atoms in a molecule.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-7.9s1HH-7
~7.6-7.7d1HH-4
~7.2-7.3d1HH-5
~8.0s1HH-3
~4.8s2H-CH₂Br
~4.1s3HN-CH₃

Interpretation and Rationale:

  • Aromatic Protons (H-3, H-4, H-5, H-7): The protons on the indazole ring will appear in the aromatic region (typically 7.0-8.5 ppm). The specific chemical shifts are influenced by the electron-donating N-methyl group and the electron-withdrawing effect of the bromine atom transmitted through the ring. The singlet for H-3 is characteristic of its position adjacent to the two nitrogen atoms. The protons on the benzene ring (H-4, H-5, and H-7) will exhibit splitting patterns (doublets or singlets depending on coupling) that can be confirmed by 2D NMR techniques.

  • Bromomethyl Protons (-CH₂Br): The methylene protons adjacent to the bromine atom are expected to resonate as a singlet at a downfield position (around 4.8 ppm) due to the deshielding effect of the electronegative bromine.

  • N-Methyl Protons (N-CH₃): The protons of the methyl group attached to the nitrogen atom will appear as a sharp singlet at approximately 4.1 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~140C-7a
~135C-3
~129C-6
~125C-3a
~122C-5
~121C-4
~110C-7
~35N-CH₃
~33-CH₂Br

Interpretation and Rationale:

  • Indazole Core Carbons: The carbon atoms of the fused ring system will appear in the aromatic region of the spectrum. The quaternary carbons (C-3a and C-7a) will typically have lower intensities.

  • N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group is expected to resonate in the aliphatic region, around 35 ppm.

  • Bromomethyl Carbon (-CH₂Br): The carbon atom bonded to the bromine will also be found in the aliphatic region, typically around 33 ppm.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 8 or 16) should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

G cluster_workflow NMR Data Acquisition and Analysis Workflow SamplePrep Sample Preparation (5-10 mg in deuterated solvent) InstrumentSetup Instrument Setup (Tuning and Shimming) SamplePrep->InstrumentSetup DataAcquisition Data Acquisition (¹H and ¹³C NMR) InstrumentSetup->DataAcquisition DataProcessing Data Processing (FT, Phasing, Baseline Correction) DataAcquisition->DataProcessing SpectralInterpretation Spectral Interpretation (Peak Assignment and Structural Confirmation) DataProcessing->SpectralInterpretation

Figure 2. Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2950-2850MediumAliphatic C-H Stretch (CH₃, CH₂)
1620-1600Medium-StrongC=C Aromatic Ring Stretch
1500-1450Medium-StrongC=N Aromatic Ring Stretch
1400-1350MediumC-H Bend (CH₃, CH₂)
600-500Medium-StrongC-Br Stretch

Interpretation and Rationale:

  • C-H Stretching: The spectrum will show distinct bands for the stretching vibrations of the aromatic C-H bonds and the aliphatic C-H bonds of the methyl and bromomethyl groups.

  • Aromatic Ring Vibrations: The stretching of the C=C and C=N bonds within the indazole ring system gives rise to a series of characteristic absorptions in the 1620-1450 cm⁻¹ region.

  • C-Br Stretching: A moderately strong absorption band in the lower frequency region (600-500 cm⁻¹) is indicative of the C-Br stretching vibration, a key diagnostic peak for this molecule.

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR). A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Background Spectrum: Acquire a background spectrum of the empty ATR crystal or the KBr pellet to subtract any atmospheric or instrumental interferences.

  • Sample Spectrum: Acquire the spectrum of the sample.

  • Data Analysis: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also reveal structural information through fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonComments
224/226[M]⁺Molecular ion peak with characteristic bromine isotopic pattern (¹⁹Br/⁸¹Br)
145[M - Br]⁺Loss of a bromine radical
131[M - CH₂Br]⁺Loss of the bromomethyl group

Interpretation and Rationale:

  • Molecular Ion Peak: The most critical piece of information is the molecular ion peak. Due to the presence of a bromine atom, this will appear as a pair of peaks of almost equal intensity, separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). This isotopic signature is a definitive indicator of the presence of one bromine atom in the molecule.

  • Fragmentation Pattern: Under electron impact (EI) ionization, the molecule will fragment in a predictable manner. The cleavage of the C-Br bond is a common fragmentation pathway, leading to a peak corresponding to the loss of a bromine radical. Another likely fragmentation is the loss of the entire bromomethyl group.

Experimental Protocol for MS Data Acquisition

Step-by-Step Methodology:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: The sample is ionized, typically using Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

G cluster_workflow Mass Spectrometry Analysis Workflow SampleIntro Sample Introduction (GC-MS or LC-MS) Ionization Ionization (EI or ESI) SampleIntro->Ionization MassAnalysis Mass Analysis (Quadrupole, TOF) Ionization->MassAnalysis Detection Detection and Spectrum Generation MassAnalysis->Detection DataInterpretation Data Interpretation (Molecular Ion and Fragmentation) Detection->DataInterpretation

Figure 3. Workflow for mass spectrometry analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive analytical fingerprint for this compound. By understanding the correlation between the molecule's structure and its NMR, IR, and MS spectra, researchers can confidently identify this key intermediate, ensure its purity, and effectively monitor its use in complex synthetic sequences. The detailed protocols and interpretations serve as a valuable resource for scientists engaged in drug discovery and development, promoting scientific integrity and accelerating the advancement of new therapeutic agents.

Purity and appearance of 6-(Bromomethyl)-1-methyl-1H-indazole solid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purity and Appearance of 6-(Bromomethyl)-1-methyl-1H-indazole Solid

Authored by: A Senior Application Scientist

Abstract

This compound is a critical reagent and building block in synthetic and medicinal chemistry, valued for its bifunctional nature which allows for diverse molecular elaborations. The purity and physical appearance of this compound are paramount, as impurities can lead to undesirable side reactions, compromise yields, and introduce contaminants into final products, particularly in drug development pipelines. This guide provides an in-depth examination of the factors influencing the quality of solid this compound, offering field-proven methodologies for its purification and comprehensive characterization. We will explore the causal relationships between synthetic routes and potential impurities, detail robust analytical protocols for quality control, and present a systematic workflow for ensuring the material meets the stringent requirements of research and development professionals.

Introduction: The Significance of Quality in Synthetic Intermediates

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] The title compound, this compound, serves as a key intermediate, enabling the introduction of the 1-methyl-1H-indazol-6-yl)methyl moiety into target structures. The reactive bromomethyl group acts as a potent electrophile for alkylation reactions, while the indazole core can be further functionalized.

Given its role as a foundational piece in multi-step syntheses, the quality of this reagent is non-negotiable. The presence of isomeric, starting material, or solvent-related impurities can have a cascading effect on subsequent chemical transformations. Therefore, a thorough understanding of its physicochemical properties, purification strategies, and analytical validation is essential for any researcher utilizing this compound.

Physicochemical Properties

A summary of the fundamental properties of this compound provides a baseline for its handling and analysis.

PropertyValueSource(s)
CAS Number 590417-94-0[2][3]
Molecular Formula C₈H₇BrN₂[2][3]
Molecular Weight 211.06 g/mol [2][3]
Appearance Solid; typically off-white, cream, or light yellow
Storage 2-8°C, under inert atmosphere, protected from light[3][4]

Synthesis, Impurities, and Their Impact on Appearance

The final purity and appearance of this compound are direct consequences of its synthetic pathway and subsequent purification. A common conceptual route involves the N-methylation of a 6-(bromomethyl)-1H-indazole precursor or the bromination of 6-methyl-1-methyl-1H-indazole. Each approach presents a unique impurity profile.

Common Synthetic Precursors & Potential Impurities

Understanding the origin of impurities is the first step in designing effective purification and analytical strategies.[5]

  • Unreacted Starting Materials: Incomplete reactions can leave residual precursors, such as 6-methyl-1H-indazole or a corresponding alcohol, in the crude product.

  • Isomeric Byproducts: The N-methylation of an indazole ring can produce two regioisomers: the desired 1-methyl product and the 2-methyl isomer. These isomers often have very similar polarities, making their separation challenging.

  • Over-reaction/Side-reaction Products: Radical bromination of a methyl group can sometimes lead to the formation of dibrominated species (6-(dibromomethyl)-1-methyl-1H-indazole).

  • Residual Solvents: Solvents used in the reaction or purification (e.g., ethyl acetate, heptane, dichloromethane) are common impurities that can be detected by ¹H NMR spectroscopy.[5]

  • Degradation Products: The benzylic bromide functionality is susceptible to hydrolysis, particularly in the presence of moisture, which would convert it to 6-(hydroxymethyl)-1-methyl-1H-indazole. This degradation can alter the material's color and melting point.

The color of the solid material is a primary indicator of its purity. A pure compound is expected to be an off-white or cream-colored solid. The presence of dark yellow, tan, or brown coloration often suggests the existence of trace impurities, potentially from oxidation or residual reagents from the synthesis.

Purification Workflow: A Self-Validating System

Achieving high purity for this solid intermediate requires a systematic approach to purification, where the outcome of each step is validated before proceeding.

Purification_Workflow Crude Crude Solid (Post-Synthesis Workup) Slurry Solvent Slurry/Wash (e.g., Heptane) Crude->Slurry Removes non-polar impurities Recrystal Recrystallization Slurry->Recrystal Primary Purification Chrom Column Chromatography (Silica Gel) Recrystal->Chrom Dry Drying (Vacuum Oven) Recrystal->Dry Removes residual solvent Chrom->Dry Final Purified Solid (>98% Purity) Dry->Final

Caption: Workflow for the purification of this compound.

Protocol: Recrystallization

Recrystallization is a highly effective technique for purifying crystalline solids, leveraging differences in solubility between the desired compound and its impurities at varying temperatures.[5]

Causality: The choice of solvent is critical. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities remain either highly soluble or insoluble at all temperatures. This differential solubility allows for the selective crystallization of the pure product upon cooling.

Step-by-Step Methodology:

  • Solvent Screening: Test solubility in various solvents (e.g., isopropanol, ethyl acetate/heptane mixture, toluene). An ethyl acetate/heptane system is often effective for compounds of moderate polarity.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., ethyl acetate) until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Add a hot anti-solvent (e.g., heptane) dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold anti-solvent.

  • Drying: Dry the purified solid under vacuum at a temperature well below its melting point (e.g., 40-50°C) to remove all residual solvent.

Analytical Characterization for Purity and Appearance

A multi-pronged analytical approach is required to confirm the identity, structure, and purity of the final solid product.

Analytical_Workflow Purified Purified Solid Visual Appearance (Visual Inspection) Purified->Visual Color, Form NMR Structure & Purity (¹H, ¹³C NMR) Purified->NMR Confirms Structure HPLC Quantitative Purity (HPLC-UV) Purified->HPLC Area % Purity MS Identity (Mass Spectrometry) Purified->MS Confirms MW Spec Meets Specification? Visual->Spec NMR->Spec HPLC->Spec MS->Spec

Caption: A logical workflow for the comprehensive analysis of the final product.

Visual Appearance
  • Method: Direct visual observation against a white background under good lighting.

  • Acceptance Criteria: A uniform, crystalline solid, free of foreign particulates. The color should be recorded and consistent between batches, typically ranging from off-white to light yellow.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity assessment of organic compounds.[6][7] A reversed-phase method is typically employed for indazole derivatives.

Causality: This technique separates components of a mixture based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The retention time is characteristic of the compound, and the peak area is proportional to its concentration, allowing for precise quantification of purity.[7]

Protocol: HPLC Analysis

  • Sample Preparation: Accurately weigh ~1 mg of the solid and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Dilute further with the mobile phase to a working concentration of ~0.1 mg/mL.

  • Chromatographic Conditions (Typical):

    Parameter Value
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient Start at 30% B, ramp to 95% B over 15 min
    Flow Rate 1.0 mL/min
    Column Temp. 30°C
    Detection UV at 254 nm

    | Injection Vol. | 10 µL |

  • Data Analysis: Determine purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation and can identify and quantify impurities, including residual solvents and isomers, if their signals are resolved.[5][8]

Protocol: NMR Sample Preparation

  • Weigh approximately 5-10 mg of the solid into a clean, dry NMR tube.[5]

  • Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Cap the tube and gently vortex or sonicate to ensure complete dissolution.

  • Acquire ¹H and ¹³C NMR spectra.[9]

Expected ¹H NMR Signals:

  • A singlet for the N-CH ₃ protons.

  • A singlet for the Br-CH ₂ protons.

  • Distinct signals in the aromatic region for the three protons on the indazole ring system.

Conclusion and Best Practices

The quality of this compound solid is a critical determinant of success in its synthetic applications. Its purity and appearance are intrinsically linked to the synthetic route, purification efficacy, and storage conditions. By implementing a robust workflow that combines efficient purification techniques like recrystallization with a comprehensive suite of analytical methods (visual, HPLC, NMR), researchers can ensure the material is fit for purpose. Adherence to proper storage conditions—cold, dry, and dark—is essential to maintain the integrity of this reactive and valuable intermediate over time.[3][4]

References

A Senior Application Scientist's Guide to the Solubility of 6-(Bromomethyl)-1-methyl-1H-indazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-(Bromomethyl)-1-methyl-1H-indazole, a key intermediate in pharmaceutical synthesis. Recognizing the scarcity of publicly available, quantitative solubility data for this specific compound, this document emphasizes the foundational principles and methodologies required for its empirical determination. We will explore the physicochemical properties of the indazole core, propose a systematic approach to solvent selection, and provide detailed, field-proven protocols for both qualitative and quantitative solubility assessment. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's solubility characteristics to facilitate its use in synthetic chemistry and drug discovery pipelines.

Introduction: The Significance of Solubility in Drug Development

This compound is a versatile heterocyclic building block. The indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including kinase inhibition.[1] The solubility of such an intermediate is a critical parameter that dictates its utility in various stages of drug development. From reaction kinetics in a flask to bioavailability in preclinical studies, a compound's ability to dissolve in a given solvent system is paramount. Poor solubility can lead to challenges in synthesis, purification, formulation, and ultimately, therapeutic efficacy.

This guide will provide the necessary theoretical and practical knowledge to systematically evaluate the solubility of this compound, ensuring its effective application in research and development.

Physicochemical Properties and Predicted Solubility Behavior

While specific experimental data for this compound is limited, we can infer its likely solubility behavior by examining its structure and the properties of related compounds.

Table 1: Physicochemical Properties of 6-Bromo-1-methyl-1H-indazole (a closely related compound)

PropertyValueSource
Molecular FormulaC8H7BrN2[2]
Molecular Weight211.06 g/mol [2]
AppearanceSolid
XLogP3-AA2.8[2]
Hydrogen Bond Donor Count0[2]
Hydrogen Bond Acceptor Count2[2]

The principle of "like dissolves like" is a cornerstone of solubility prediction.[3] This principle states that substances with similar polarities are more likely to be soluble in one another. The predicted XLogP3-AA value of 2.8 for the closely related 6-Bromo-1-methyl-1H-indazole suggests a compound with moderate lipophilicity. The presence of nitrogen atoms in the indazole ring and the bromomethyl group will also influence its polarity and hydrogen bonding capabilities.

Based on these characteristics, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents and moderate solubility in some polar protic and nonpolar solvents. Indazole derivatives, in general, are known to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.[1]

A Systematic Approach to Solvent Selection

A systematic approach to solvent selection is crucial for efficiently determining the solubility profile of a compound. The following workflow provides a logical progression from initial screening to quantitative analysis.

Solvent_Selection_Workflow A Start: Obtain Compound (this compound) B Qualitative Solubility Screening (Small scale, diverse solvents) A->B C Categorize Solvents: - Polar Protic - Polar Aprotic - Nonpolar B->C E Select Solvents Based on Screening Results (e.g., Good, Moderate, Poor) C->E D Quantitative Solubility Determination (e.g., Shake-Flask Method) F Data Analysis and Reporting D->F E->D Shake_Flask_Method A Add Excess Solid to Solvent B Equilibrate on Shaker (24-48h at constant T) A->B C Allow to Settle B->C D Filter Supernatant C->D E Dilute Sample D->E F Analyze by HPLC E->F G Calculate Solubility F->G

References

A Comprehensive Technical Guide to the Thermochemical Properties of 6-(Bromomethyl)-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thermochemical Data in Drug Development

6-(Bromomethyl)-1-methyl-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry. The indazole scaffold is a "privileged structure," appearing in numerous molecules with diverse biological activities, including potent kinase inhibitors for oncology applications. The bromomethyl group provides a reactive handle for further synthetic elaboration, making this molecule a valuable intermediate in the synthesis of complex drug candidates.

Understanding the thermochemical properties of such a key intermediate is paramount. Data on its enthalpy of formation, heat capacity, and thermal stability are not merely academic; they are critical for:

  • Process Safety and Hazard Analysis: Assessing the thermal stability and decomposition energy is crucial for preventing runaway reactions during scale-up.

  • Synthetic Route Optimization: Knowledge of reaction enthalpies helps in optimizing energy efficiency and reactor design.

  • Physical Pharmacy and Formulation: The energetic properties influence crystal lattice energy, solubility, and stability of the final active pharmaceutical ingredient (API).

  • Computational Modeling: Experimental data provides a vital benchmark for validating and refining computational models used in drug design.

This guide presents an integrated experimental and computational roadmap for the comprehensive thermochemical characterization of this compound.

Part 1: Synthesis and Purity Confirmation

Accurate thermochemical measurements are contingent on the purity of the sample. The first critical step is a robust synthesis and rigorous characterization.

Proposed Synthetic Pathway

A plausible route to this compound involves a two-step process starting from the commercially available 6-methyl-1H-indazole.

Synthesis_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: N-Methylation 6-methyl-1H-indazole NBS N-Bromosuccinimide (NBS) AIBN (cat.), CCl4, Reflux 6-bromomethyl-1H-indazole NBS->6-bromomethyl-1H-indazole Free-radical bromination NaH NaH, THF, 0 °C Target This compound 6-bromomethyl-1H-indazole->Target Deprotonation followed by SN2 MeI Methyl Iodide (MeI)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

  • Step 1: Free-Radical Bromination. To a solution of 6-methyl-1H-indazole in carbon tetrachloride, add N-Bromosuccinimide (NBS) and a catalytic amount of Azobisisobutyronitrile (AIBN). Reflux the mixture under an inert atmosphere until the starting material is consumed (monitored by TLC). Cool the reaction, filter off the succinimide, and concentrate the filtrate. The resulting crude 6-(bromomethyl)-1H-indazole can be purified by column chromatography.

  • Step 2: N-Methylation. Dissolve the purified 6-(bromomethyl)-1H-indazole in anhydrous tetrahydrofuran (THF) and cool to 0°C. Add sodium hydride (NaH) portion-wise. After hydrogen evolution ceases, add methyl iodide (MeI) dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction carefully with water, extract with ethyl acetate, and dry the organic layer. Purify the final product by column chromatography.

Purity Assessment

The final product must be rigorously characterized to ensure a purity of >99.5% for accurate calorimetric measurements.

Technique Purpose Expected Outcome for C₈H₇BrN₂
¹H & ¹³C NMR Structural ConfirmationCharacteristic shifts for the indazole core, methyl, and bromomethyl protons and carbons.
Mass Spectrometry Molecular Weight ConfirmationMolecular ion peak corresponding to the exact mass (m/z ~210.979).[1]
HPLC Purity AssessmentA single major peak indicating >99.5% purity under various detection wavelengths.
Elemental Analysis Elemental CompositionExperimental %C, %H, %N values within ±0.4% of the theoretical values.

Part 2: Experimental Thermochemical Investigation

Standard Molar Enthalpy of Formation (ΔfH°)

The standard molar enthalpy of formation is determined from the standard molar energy of combustion (ΔcU°). For a halogenated compound, this requires specialized equipment to handle corrosive products.

Causality Behind Experimental Choice: Oxygen combustion calorimetry is the gold standard for determining the enthalpy of formation of organic compounds.[2] For halogen-containing molecules, a rotating-bomb calorimeter is essential. This is because the combustion products (e.g., HBr) must dissolve in a reducing solution placed inside the bomb to ensure a well-defined final state, which is critical for accurate energy calculations.[3]

Experimental Protocol: Rotating-Bomb Combustion Calorimetry

  • Sample Preparation: A pellet of the high-purity solid (approx. 0.5-1.0 g) is weighed accurately. A known mass of a combustion auxiliary (e.g., benzoic acid) is used to ensure complete combustion.

  • Bomb Setup: The pellet is placed in a silica crucible within the bomb. A platinum fuse wire is positioned to contact the pellet. A defined volume of a reducing solution (e.g., arsenious oxide solution) is added to the bomb to quantitatively reduce any free bromine and dissolve the formed HBr.

  • Combustion: The bomb is sealed, purged of air, and charged with high-purity oxygen to a pressure of 3 MPa. The bomb is then placed in the calorimeter, which is filled with a known mass of water. The bomb is rotated to wet the internal surfaces. After thermal equilibrium is reached, the sample is ignited.

  • Data Acquisition: The temperature of the water is monitored with high precision (e.g., using a platinum resistance thermometer) until a stable final temperature is reached.

  • Analysis: The final bomb solution is analyzed to quantify the amounts of nitric acid (from residual N₂) and hydrobromic acid formed.

  • Calculation: The energy equivalent of the calorimeter (εcalor) is determined using a certified standard (benzoic acid). The standard specific energy of combustion (Δcu°) is calculated, applying Washburn corrections to account for the deviation of the experimental conditions from the standard state.[4] The standard enthalpy of formation is then derived using Hess's law.

Combustion_Calorimetry_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis & Calculation A Prepare high-purity sample pellet D Charge bomb with O2 and place in calorimeter A->D B Calibrate calorimeter with benzoic acid to find ε(calor) G Calculate energy of combustion: ΔcU° = (ε(calor) * ΔT - corrections) / mass B->G C Add reducing solution to rotating bomb C->D E Ignite sample and record temperature change (ΔT) D->E F Analyze bomb washings for HBr and HNO3 E->F F->G H Apply Hess's Law to find ΔfH°(cr) G->H

Caption: Workflow for determining the enthalpy of formation.

Heat Capacity (Cp)

Heat capacity is a measure of the amount of heat required to raise the temperature of a substance. It is a fundamental property for thermodynamic calculations and safety assessments.

Causality Behind Experimental Choice: Differential Scanning Calorimetry (DSC) is a rapid and accurate method for determining the heat capacity of small samples of solids and liquids.[5][6] The sapphire method is a widely accepted standard procedure (ASTM E1269) that provides high accuracy by using a reference material with a well-known heat capacity.[7]

Experimental Protocol: DSC Sapphire Method

  • Baseline Run: An empty sample pan and an empty reference pan are run through the desired temperature program (e.g., 25°C to 200°C at 10-20 K/min) to obtain the baseline heat flow.[8]

  • Sapphire Run: A sapphire disk of known mass is placed in the sample pan, and the same temperature program is run to measure the heat flow for the standard.

  • Sample Run: The sapphire is replaced with an accurately weighed sample of this compound, and the temperature program is run a third time.

  • Calculation: The specific heat capacity of the sample (Cp,sample) is calculated at any given temperature using the following equation: Cp,sample = Cp,sapphire × (m_sapphire / m_sample) × (DSC_sample - DSC_baseline) / (DSC_sapphire - DSC_baseline) where m is mass and DSC is the heat flow signal from the instrument.

Enthalpy of Sublimation (ΔsubH°)

The enthalpy of sublimation is the energy required for a substance to transition from solid to gas. It is essential for converting the experimentally determined solid-state enthalpy of formation to the gas phase, which is the state typically calculated in computational chemistry.

Causality Behind Experimental Choice: For organic compounds with low volatility, the Knudsen effusion method is a reliable technique.[9] It measures the rate of mass loss due to sublimation under high vacuum, from which the vapor pressure can be derived.[10]

Experimental Protocol: Knudsen Effusion Method

  • Setup: A small amount of the sample is placed in a Knudsen cell, which is a small container with a precisely machined small orifice. The cell is placed in a high-vacuum chamber and heated to a stable, known temperature.

  • Measurement: The rate of mass loss from the cell is measured over time using a high-precision microbalance. This is repeated at several different temperatures.

  • Calculation: The vapor pressure (p) at each temperature (T) is calculated from the rate of mass loss. The enthalpy of sublimation is then determined from the slope of a plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation.[11][12]

Thermal Stability

Causality Behind Experimental Choice: Thermogravimetric Analysis (TGA) is a fundamental technique for assessing thermal stability.[13] It provides a clear indication of the temperature at which a material begins to decompose by measuring its mass as a function of temperature.[14][15]

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Setup: A small, accurately weighed sample (1-10 mg) is placed in a TGA pan.[16]

  • Measurement: The sample is heated at a constant rate (e.g., 10 K/min) under a controlled atmosphere (typically nitrogen to assess thermal decomposition, and air to assess oxidative stability).

  • Analysis: The instrument records the sample mass as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve. For more detailed analysis, the derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Part 3: Computational Thermochemical Investigation

Computational methods provide a powerful complement to experimental work, allowing for the prediction of thermochemical properties and offering mechanistic insights.

Causality Behind Method Choice: High-accuracy composite methods, such as the Gaussian-n (G4) theories, are designed to approximate high-level CCSD(T) calculations with large basis sets through a series of additive corrections.[17] They are well-benchmarked and can achieve "chemical accuracy" (typically within ~1 kcal/mol or ~4 kJ/mol) for the enthalpies of formation of a wide range of organic molecules.[18][19][20] Density Functional Theory (DFT) is a more computationally efficient alternative, but its accuracy can be less systematic.[21][22][23]

Computational_Workflow A Build molecular structure of C8H7BrN2 B Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C Frequency Calculation (at same level) B->C D Confirm minimum (no imaginary frequencies) C->D Check E Obtain Zero-Point Vibrational Energy (ZPVE) & Thermal Corrections (Htrans, Hrot, Hvib) C->E F Single-Point Energy Calculation (High-level theory, e.g., G4) D->F I Combine with known experimental ΔfH° of reference compounds E->I H Calculate ΔH_rxn(calc) for the isodesmic reaction F->H G Select Isodesmic Reaction Scheme G->H H->I J Calculate ΔfH°(gas, 298K) of target molecule I->J

Caption: Computational workflow for determining gas-phase enthalpy of formation.

Computational Protocol: G4 Theory via Isodesmic Reactions

  • Geometry Optimization and Frequency Calculation: The molecular geometry is first optimized using a computationally less expensive method, such as DFT with the B3LYP functional and a 6-31G(d) basis set. A frequency calculation is then performed at the same level of theory to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy. This also confirms that the structure is a true energy minimum (no imaginary frequencies).

  • High-Level Energy Calculation: A series of single-point energy calculations are performed as prescribed by the G4 protocol on the optimized geometry. This protocol combines results from different levels of theory and basis sets to extrapolate to a highly accurate electronic energy.

  • Isodesmic Reaction Scheme: To minimize errors, an isodesmic reaction is designed. This is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach leverages the cancellation of systematic errors in the calculations. A suitable isodesmic reaction for this compound is:

    This compound + Toluene + 1H-Indazole → 1-Methyl-1H-indazole + 6-Methyl-1H-indazole + Benzyl bromide

  • Calculation of Enthalpy of Formation: a. The same computational protocol (Steps 1-3) is applied to all molecules in the isodesmic reaction. b. The calculated enthalpy of reaction (ΔH_rxn(calc)) is determined. c. The gas-phase standard enthalpy of formation of the target molecule is calculated using the following relationship: ΔfH°(Target) = ΔH_rxn(calc) + ΣΔfH°(Reactants, exp) - ΣΔfH°(Products, exp) where ΔfH°(exp) are the known experimental gas-phase enthalpies of formation of the other species in the reaction.

Summary of Key Thermochemical Data

The following table should be populated by the researcher upon completion of the described experimental and computational studies.

Property Experimental Method Computational Method Value Units
ΔfH°(crystal, 298.15 K) Rotating-Bomb CalorimetryN/ATo be determinedkJ/mol
Cp(solid, 298.15 K) DSC (Sapphire Method)N/ATo be determinedJ/(mol·K)
ΔsubH°(298.15 K) Knudsen EffusionN/ATo be determinedkJ/mol
ΔfH°(gas, 298.15 K) From ΔfH°(cr) and ΔsubH°G4 Theory (Isodesmic)To be determinedkJ/mol
Decomposition Onset (N₂) TGAN/ATo be determined°C

Conclusion

The thermochemical characterization of this compound is a critical step in enabling its safe and efficient use in drug discovery and development. While direct data is currently lacking, a combination of well-established experimental techniques—including rotating-bomb calorimetry, differential scanning calorimetry, Knudsen effusion, and thermogravimetric analysis—and high-accuracy computational methods like G4 theory provides a robust and self-validating pathway to obtain these essential properties. This integrated approach will yield a comprehensive dataset, ensuring a solid foundation for process development, safety assessment, and the rational design of novel therapeutics based on this versatile chemical scaffold.

References

Reactivity of the bromomethyl group in 6-(Bromomethyl)-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Bromomethyl Group in 6-(Bromomethyl)-1-methyl-1H-indazole

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The strategic functionalization of this heterocyclic system is paramount in drug discovery for modulating pharmacological activity. This technical guide provides an in-depth exploration of the chemical reactivity of this compound, a key synthetic intermediate. We will dissect the electronic and structural factors governing the reactivity of its bromomethyl group, detail common synthetic transformations with field-proven protocols, and discuss its application in the development of complex, biologically active molecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Introduction: The Strategic Importance of this compound

This compound is an aromatic heterocyclic compound featuring a bicyclic indazole core. The indazole ring system, a fusion of benzene and pyrazole, is a bioisostere of indole and is found in a variety of pharmacologically active compounds, including kinase inhibitors and anti-inflammatory drugs.[1][2] The specific isomer, 1-methyl-1H-indazole, is thermodynamically stable and directs substitution patterns.

The true synthetic value of this molecule lies in the bromomethyl group at the 6-position. This group acts as a highly reactive electrophilic handle, analogous to a benzylic bromide. The carbon-bromine bond is polarized, rendering the methylene carbon susceptible to attack by a wide array of nucleophiles. This allows for the facile introduction of diverse functional groups and the extension of the molecular scaffold, making it an indispensable tool for structure-activity relationship (SAR) studies in drug discovery.

This guide will focus exclusively on the chemistry of this bromomethyl group, providing the theoretical underpinnings and practical methodologies for its synthetic manipulation.

Synthesis of the Core Intermediate

The preparation of this compound typically begins with a precursor such as 6-methyl-1H-indazole or a suitable derivative. A common and effective strategy involves the conversion of a hydroxymethyl group to the target bromomethyl group. An analogous transformation has been reported for the non-methylated indazole, which can be adapted.[4]

Workflow: Synthesis from 6-(Hydroxymethyl)-1-methyl-1H-indazole

Synthesis_Workflow cluster_0 Step 1: N-Methylation cluster_1 Step 2: Bromination Start 6-(Hydroxymethyl)-1H-indazole Intermediate1 6-(Hydroxymethyl)-1-methyl-1H-indazole Start->Intermediate1  Base (e.g., NaH)  MeI or (CH₃)₂SO₄  Solvent (e.g., DMF)   Final This compound Intermediate1->Final  PBr₃ or HBr/AcOH  Solvent (e.g., CH₂Cl₂)  0°C to rt  

Caption: General synthetic pathway to the target compound.

Experimental Protocol: Bromination of 6-(Hydroxymethyl)-1-methyl-1H-indazole
  • Preparation: To a solution of 6-(hydroxymethyl)-1-methyl-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g) under a nitrogen atmosphere, cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add phosphorus tribromide (PBr₃, 1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound.

Causality: The use of PBr₃ is a classic and efficient method for converting primary alcohols to alkyl bromides with minimal side reactions under mild conditions. The aqueous bicarbonate quench neutralizes excess acidic reagents.

Core Reactivity: The Electrophilic Nature of the Bromomethyl Group

The reactivity of this compound is dominated by nucleophilic substitution reactions at the benzylic-like methylene carbon.[5] Bromine, being more electronegative than carbon, polarizes the C-Br bond, creating a partial positive charge (δ+) on the carbon and a partial negative charge (δ-) on the bromine. This makes the carbon an electrophile. Furthermore, bromine is an excellent leaving group because the bromide ion (Br⁻) is stable.

Reactivity_Mechanism Reagent 6-(Bromomethyl)-1-methyl-1H-indazoleIndazole RingCH₂Br Product Substituted ProductIndazole RingCH₂Nu LeavingGroup Br⁻ Reagent:e->LeavingGroup Loss of Leaving Group Nucleophile Nu⁻ Nucleophile->Reagent:w Nucleophilic Attack Drug_Discovery_Logic Start 6-(Bromomethyl)-1-methyl- 1H-indazole Library Diverse Library of Analogues (Ethers, Amines, Thioethers, etc.) Start->Library Parallel Synthesis (Diverse Nucleophiles) Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Drug Candidate Lead->Candidate

References

Methodological & Application

Application Notes & Protocols: Strategic Use of 6-(Bromomethyl)-1-methyl-1H-indazole in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a privileged heterocyclic motif that serves as a cornerstone in modern medicinal chemistry.[1] Its isosteric relationship with indole allows it to modulate biological activity, and its derivatives have demonstrated a vast spectrum of pharmacological properties, including potent anti-cancer, anti-inflammatory, and antimicrobial activities.[1][2] Within this class of compounds, 6-(Bromomethyl)-1-methyl-1H-indazole emerges as a highly versatile and reactive building block. The presence of the N1-methyl group pre-empts regioselectivity issues often encountered in the alkylation of the indazole core itself, directing reactivity towards the exocyclic bromomethyl group.[3][4] This feature makes it an ideal electrophilic partner for introducing the 1-methyl-1H-indazol-6-yl)methyl moiety into a wide array of molecules, most notably in the synthesis of targeted therapeutics like kinase inhibitors.[5][6]

This guide provides an in-depth exploration of the applications of this compound, detailing field-proven protocols, mechanistic considerations, and strategic insights for researchers in drug discovery and process development.

Reagent Profile and Safety Mandates

Before utilization, a thorough understanding of the reagent's properties and safety requirements is paramount.

Physicochemical and Safety Data
PropertyValueReference(s)
CAS Number 590417-94-0[7][8]
Molecular Formula C₈H₇BrN₂[8]
Molecular Weight 211.06 g/mol [8]
Appearance Solid[7]
Storage Room Temperature, in a dry, well-ventilated place.[7][9][10]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[8][9][11]
Precautionary Codes P261, P280, P302+P352, P305+P351+P338[11]
Critical Safety & Handling Protocols

This compound is an irritant and a lachrymator. All manipulations must be conducted within a certified chemical fume hood.[12]

  • Personal Protective Equipment (PPE): Wear safety goggles conforming to EN166, a lab coat, and nitrile gloves.[9][10]

  • Handling: Avoid all personal contact, including the inhalation of dust or vapors.[12] Prevent dust formation during transfer. Use in a well-ventilated area is mandatory.[9][11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.[9][13]

Core Application: A Potent Electrophile for Sₙ2 Reactions

The primary utility of this compound stems from the high reactivity of the bromomethyl group as an electrophile in nucleophilic substitution reactions. It readily reacts with a variety of nucleophiles, including amines, thiols, and alcohols, to form stable C-N, C-S, and C-O bonds, respectively. This reactivity is governed by a classical Sₙ2 mechanism.

cluster_workflow General Sₙ2 Alkylation Workflow Start Select Nucleophile (Nu-H) (e.g., R₂NH, RSH) Reagents Prepare Reaction: - this compound (1.0 eq.) - Nucleophile (1.0-1.2 eq.) - Base (e.g., K₂CO₃, DBU, Et₃N) (1.5-2.0 eq.) - Anhydrous Solvent (DMF, ACN, THF) Start->Reagents Reaction Reaction Conditions: - Stir at RT to 60°C - Monitor by TLC/LC-MS Reagents->Reaction Workup Aqueous Work-up: - Quench reaction - Extract with organic solvent (EtOAc, DCM) - Wash with water/brine Reaction->Workup Purify Purification: - Dry organic layer (Na₂SO₄/MgSO₄) - Concentrate in vacuo - Purify via flash chromatography or recrystallization Workup->Purify End Isolated Product (Indazolyl-CH₂-Nu) Purify->End

Caption: General workflow for the alkylation of nucleophiles using this compound.

The choice of base and solvent is critical and depends on the nucleophilicity and acidity of the nucleophile. For amines and thiols, inorganic bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or acetonitrile (ACN) are highly effective. For more sensitive substrates, organic bases like triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be preferred.

Caption: The Sₙ2 mechanism for nucleophilic displacement of the bromide.

Experimental Protocols

Protocol 1: General N-Alkylation of a Secondary Amine

This protocol describes a robust method for coupling this compound with a generic secondary amine, a common transformation in fragment-based drug design.

Rationale: Potassium carbonate is an effective and economical base, strong enough to deprotonate the product ammonium salt but mild enough to avoid side reactions. DMF is an excellent solvent for Sₙ2 reactions due to its high polarity and aprotic nature, which solvates the cation while leaving the nucleophile relatively free.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the secondary amine (1.1 equivalents) and anhydrous N,N-Dimethylformamide (DMF, ~0.2 M).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents). Stir the suspension vigorously for 10 minutes at room temperature.

  • Reagent Addition: Add this compound (1.0 equivalent) portion-wise to the stirred suspension.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting reagent is observed.

  • Work-up: Cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and saturated aqueous sodium chloride (brine, 1 x 50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: Synthesis of a Thioether

This protocol is adapted from a reported synthesis of 6-[(ethylthio)methyl]-1H-indazole, demonstrating the facile reaction with thiol nucleophiles.[14][15]

Rationale: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic organic base that effectively deprotonates the thiol without competing in the substitution reaction. THF is a suitable aprotic solvent for this transformation. Refluxing provides the necessary activation energy for the reaction to proceed to completion efficiently.[14]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous Tetrahydrofuran (THF, ~0.3 M).

  • Nucleophile & Base Addition: Add ethanethiol (EtSH, 1.2 equivalents) to the solution, followed by the dropwise addition of DBU (1.5 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 1-2 hours.

  • Monitoring: Follow the reaction's progress by TLC, observing the disappearance of the starting bromide.

  • Work-up: After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the THF.

  • Extraction: Redissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash chromatography to yield the pure thioether.

Application Spotlight: Synthesis of Kinase Inhibitor Scaffolds

The 1-methyl-indazole moiety is a key component of several kinase inhibitors. For instance, the structure of Entrectinib, a potent Trk, ROS1, and ALK inhibitor, features a substituted indazole core.[6][13] this compound serves as a valuable precursor for constructing fragments required for such complex molecules.

cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Deprotection reagent_node reagent_node intermediate_node intermediate_node target_node target_node condition_node condition_node Indazole 6-(Bromomethyl)-1-methyl- 1H-indazole Intermediate tert-butyl 4-((1-methyl-1H-indazol-6-yl)methyl) piperazine-1-carboxylate Indazole->Intermediate Piperazine N-Boc-piperazine Piperazine->Intermediate Final_Fragment 1-methyl-6-((4-(piperazin-1-yl))methyl) -1H-indazole Intermediate->Final_Fragment cond1 K₂CO₃, ACN RT, 12h cond2 TFA, DCM 0°C to RT note Fragment for further elaboration into kinase inhibitors Final_Fragment->note

Caption: Synthetic route to a key piperazinyl-indazole intermediate for drug development.

This synthetic sequence showcases the utility of this compound in rapidly accessing complex and valuable intermediates. The resulting secondary amine is poised for subsequent amide coupling reactions to complete the synthesis of molecules analogous to Entrectinib.[13][16]

Troubleshooting and Key Considerations

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; impure starting materials; inefficient work-up.Ensure reagents are anhydrous. Increase reaction time or temperature. Optimize purification method.
Side Product Formation Over-alkylation (for primary amines); elimination reaction; base-mediated decomposition.Use a milder base (e.g., NaHCO₃) or a non-nucleophilic base (DBU). Maintain strict temperature control. Use a slight excess of the nucleophile.
Inseparable Product/Starting Material Similar polarity.Adjust the mobile phase for column chromatography (try different solvent systems or gradients). Consider derivatization or recrystallization if chromatography fails.
Reaction Stalls Deactivated nucleophile; poor solvent choice; insufficient base.Ensure the base is fresh and anhydrous. Switch to a more polar solvent like DMF. Check the pKa of the nucleophile's conjugate acid to ensure the base is appropriate.

References

Application Notes and Protocols for N-alkylation with 6-(Bromomethyl)-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated Indazoles in Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] The functionalization of the indazole ring, particularly at the nitrogen atoms, is a critical strategy for modulating the pharmacological profile of these molecules. Direct N-alkylation is a fundamental transformation in this context, yet it often presents a significant challenge: controlling the regioselectivity between the N1 and N2 positions of the indazole ring.[1][2][3] The resulting regioisomers can exhibit vastly different biological activities and physicochemical properties, making selective synthesis paramount.

This application note provides a detailed, field-proven protocol for the N-alkylation of various nucleophiles using 6-(bromomethyl)-1-methyl-1H-indazole. By leveraging a robust and highly selective method, researchers can confidently synthesize novel N-alkylated indazole derivatives, accelerating the drug discovery and development process. We will delve into the causality behind the experimental choices, ensuring a thorough understanding of the reaction mechanism and empowering scientists to troubleshoot and adapt the protocol for their specific needs.

Core Principles and Mechanistic Considerations

The N-alkylation of a nitrogen-containing nucleophile with this compound proceeds via a nucleophilic substitution reaction (SN2). The choice of base and solvent is critical in influencing the reaction rate and, in the case of ambident nucleophiles like indazoles, the regioselectivity.

The Role of the Base: A suitable base is required to deprotonate the nucleophile, generating a more potent nucleophilic anion. For many N-alkylation reactions, inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are employed. Cesium carbonate, in particular, has demonstrated significant advantages in N-alkylation reactions.[4][5] Its higher solubility in polar aprotic solvents like N,N-Dimethylformamide (DMF) and the "cesium effect" — the ability of the large, soft cesium cation to coordinate with the nucleophile — often leads to enhanced reactivity and selectivity.[5][6]

The Role of the Solvent: Polar aprotic solvents like DMF are ideal for SN2 reactions.[7][8][9] They can dissolve both the organic substrate and the inorganic base, and they effectively solvate cations while leaving the nucleophilic anion relatively "naked" and more reactive. DMF's high boiling point also allows for a wide range of reaction temperatures.[8][9]

Visualizing the Reaction Pathway

To better understand the process, the following diagram illustrates the general workflow for the N-alkylation of a generic amine nucleophile with this compound.

G cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Work-up and Purification Start Dissolve Nucleophile (e.g., R-NH2) and This compound in anhydrous DMF Add_Base Add Cesium Carbonate (Cs2CO3) Start->Add_Base Heating Heat reaction mixture (e.g., 60-80 °C) Add_Base->Heating Monitoring Monitor reaction progress by TLC or LC-MS Heating->Monitoring Quench Cool to room temperature and quench with water Monitoring->Quench Extract Extract with an organic solvent (e.g., Ethyl Acetate) Quench->Extract Purify Purify by column chromatography Extract->Purify

Caption: General experimental workflow for N-alkylation.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
This compound>95%Commercially AvailableStore in a cool, dry place.[10]
Nucleophile (e.g., amine, amide)ReagentVariousEnsure purity and dryness.
Cesium Carbonate (Cs₂CO₃)AnhydrousVariousA key reagent for high efficiency.[4][5]
N,N-Dimethylformamide (DMF)AnhydrousVariousUse a fresh bottle or freshly distilled.[7][11]
Ethyl AcetateACS GradeVariousFor extraction.
HexanesACS GradeVariousFor chromatography.
Deionized WaterFor work-up.
Brine (Saturated NaCl solution)For work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)For drying organic layers.
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Flash column chromatography system

Detailed Experimental Protocol

This protocol provides a general procedure for the N-alkylation of a primary or secondary amine with this compound. The reaction conditions may require optimization for different nucleophiles.

1. Reaction Setup:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine nucleophile (1.0 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the amine (concentration typically 0.1-0.5 M).

  • To this solution, add this compound (1.0-1.2 eq).

  • Finally, add cesium carbonate (Cs₂CO₃) (1.5-2.0 eq) to the reaction mixture.

Rationale: Running the reaction under an inert atmosphere prevents the introduction of moisture, which can quench the base and interfere with the reaction. Adding the reagents in this order ensures that the nucleophile is well-dissolved before the addition of the base. An excess of the alkylating agent can be used to drive the reaction to completion, while an excess of the base ensures complete deprotonation of the nucleophile.

2. Reaction Progression:

  • Stir the reaction mixture at room temperature for 10-15 minutes.

  • Heat the reaction to the desired temperature (typically 60-80 °C) and stir vigorously.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Rationale: The initial stirring at room temperature allows for the deprotonation of the nucleophile to begin. Heating the reaction increases the rate of the SN2 reaction. Regular monitoring is crucial to determine the reaction endpoint and prevent the formation of byproducts due to prolonged heating.

3. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with deionized water and then with brine to remove any remaining DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Rationale: Quenching with water neutralizes any remaining base and dissolves the inorganic salts. Extraction with an appropriate organic solvent isolates the desired product from the aqueous layer. Washing with brine helps to break any emulsions and further remove water from the organic layer.

4. Purification:

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Rationale: Flash column chromatography is a standard and effective method for purifying organic compounds. The choice of eluent is critical for achieving good separation of the product from any unreacted starting materials or byproducts.

Safety Precautions

  • This compound: This compound is a lachrymator and is harmful if swallowed.[10][12] It can cause skin and serious eye irritation.[10] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

  • N,N-Dimethylformamide (DMF): DMF is a reproductive health hazard.[11] It is readily absorbed through the skin. Handle with care in a fume hood and wear appropriate gloves.

  • Cesium Carbonate: While generally considered a mild base, it is still a chemical and should be handled with care. Avoid inhalation of dust.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no product formation Insufficiently strong base; low reaction temperature; poor solubility of reactants.Consider using a stronger base like sodium hydride (NaH), but be aware of potential safety issues with DMF.[9] Increase the reaction temperature. Ensure all reagents are fully dissolved.
Formation of multiple products Over-alkylation of the nucleophile; side reactions.Use a smaller excess of the alkylating agent (closer to 1.0 eq). Monitor the reaction closely and stop it as soon as the starting material is consumed.
Difficult purification Product co-elutes with impurities.Optimize the solvent system for column chromatography. Consider a different purification technique, such as recrystallization or preparative HPLC.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the N-alkylation of nucleophiles with this compound. By understanding the underlying chemical principles and the rationale behind each step, researchers can successfully synthesize a diverse range of N-alkylated indazole derivatives. The use of cesium carbonate in DMF is a key feature of this protocol, often leading to high yields and clean reactions. As with any chemical synthesis, careful optimization may be required for specific substrates to achieve the best results.

References

The Strategic Utility of 6-(Bromomethyl)-1-methyl-1H-indazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that can serve as versatile building blocks for targeted therapeutics is paramount. Among these, nitrogen-containing heterocycles have garnered significant attention due to their prevalence in a vast array of biologically active compounds. The indazole core, in particular, has emerged as a "privileged scaffold," capable of interacting with the ATP-binding pockets of numerous protein kinases.[1] This application note delves into the specific utility of a key derivative, 6-(bromomethyl)-1-methyl-1H-indazole, as a strategic intermediate in the synthesis of potent and selective kinase inhibitors for the treatment of cancers and inflammatory diseases. Its unique structural features, including a reactive bromomethyl handle, provide a direct avenue for the introduction of diverse chemical moieties, enabling extensive structure-activity relationship (SAR) studies and the optimization of lead compounds.

The Synthetic Versatility of this compound

The primary value of this compound lies in its utility as a reactive intermediate for the construction of more complex molecular architectures. The key to its synthesis is the selective bromination of the methyl group at the 6-position of the 1-methyl-1H-indazole core.

Synthesis of the Precursor: 1,6-dimethyl-1H-indazole

The journey to our target molecule begins with the synthesis of 1,6-dimethyl-1H-indazole. A common route involves the diazotization of 4-methyl-2-nitroaniline, followed by methylation.

Protocol 1: Synthesis of 1,6-dimethyl-1H-indazole

Materials:

  • 4-methyl-2-nitroaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Stannous chloride (SnCl₂)

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfate

  • Acetone

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Brine

Procedure:

  • Diazotization and Reduction: Dissolve 4-methyl-2-nitroaniline in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes. To this solution, add a solution of stannous chloride in concentrated HCl dropwise, keeping the temperature below 10 °C. After the addition is complete, stir the reaction mixture for 2 hours at room temperature.

  • Work-up and Cyclization: Basify the reaction mixture with a concentrated solution of sodium hydroxide to pH > 10. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 6-methyl-1H-indazole.

  • N-Methylation: Dissolve the crude 6-methyl-1H-indazole in acetone and add potassium carbonate. To this suspension, add dimethyl sulfate dropwise at room temperature. Stir the reaction mixture overnight.

  • Purification: Filter the reaction mixture and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography on silica gel to afford 1,6-dimethyl-1H-indazole.

Benzylic Bromination: The Key Transformation

The conversion of the 6-methyl group to a bromomethyl group is typically achieved through a free-radical bromination reaction. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[2][3][4] The reaction is performed in a non-polar solvent like carbon tetrachloride (CCl₄) or chlorobenzene under reflux or photochemical initiation.

dot

Synthesis 1,6-dimethyl-1H-indazole 1,6-dimethyl-1H-indazole This compound This compound 1,6-dimethyl-1H-indazole->this compound NBS, AIBN, CCl4, Reflux

Caption: Synthesis of this compound.

Protocol 2: Synthesis of this compound

Materials:

  • 1,6-dimethyl-1H-indazole

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a solution of 1,6-dimethyl-1H-indazole in anhydrous CCl₄, add NBS and a catalytic amount of AIBN.

  • Reaction Execution: Reflux the mixture under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield this compound.

Applications in the Synthesis of Kinase Inhibitors

The bromomethyl group of this compound is a highly reactive electrophilic site, making it an ideal synthon for introducing various side chains through nucleophilic substitution reactions. This has been extensively exploited in the development of kinase inhibitors.

Application 1: Synthesis of TRK Kinase Inhibitors for Cancer Therapy

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[5] Gene fusions involving the NTRK genes are oncogenic drivers in a variety of cancers.[5] This has led to the development of TRK inhibitors as targeted cancer therapies.

The this compound scaffold has been utilized to construct potent TRK inhibitors. The bromomethyl group can be reacted with various nucleophiles, such as phenols or anilines, to introduce moieties that occupy the solvent-front region of the kinase ATP-binding pocket, leading to high potency and selectivity.[6][7][8]

dot

TRK_Inhibitor_Synthesis cluster_reactants Reactants This compound This compound TRK Inhibitor Core TRK Inhibitor Core This compound->TRK Inhibitor Core Base (e.g., K2CO3), Solvent (e.g., DMF) Nucleophile (e.g., Phenol) Nucleophile (e.g., Phenol) Nucleophile (e.g., Phenol)->TRK Inhibitor Core

Caption: General scheme for TRK inhibitor synthesis.

Protocol 3: General Procedure for the Synthesis of Ether-Linked TRK Inhibitors

Materials:

  • This compound

  • Substituted phenol

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Reaction Setup: To a solution of the substituted phenol in DMF or MeCN, add potassium carbonate or cesium carbonate. Stir the mixture at room temperature for 15-30 minutes.

  • Alkylation: Add a solution of this compound in the same solvent to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature or heat to 50-60 °C until the starting material is consumed (monitor by TLC).

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or preparative HPLC to obtain the desired TRK inhibitor.

Representative TRK Inhibitor Data TRKA IC₅₀ (nM) TRKB IC₅₀ (nM) TRKC IC₅₀ (nM)
Larotrectinib5114
Entrectinib1.70.21.2
Representative Indazole-based Inhibitor0.55-5.4

Note: Data for the representative indazole-based inhibitor is derived from a structurally related compound and is for illustrative purposes.[6]

Application 2: Development of IRAK4 Inhibitors for Inflammatory Diseases

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the innate immune response.[9][10] Dysregulation of IRAK4 signaling is implicated in a variety of inflammatory and autoimmune diseases.[11] Consequently, IRAK4 has emerged as a promising therapeutic target.

The this compound scaffold can be employed in the synthesis of potent and selective IRAK4 inhibitors. The reactive bromomethyl group allows for the introduction of side chains that can form key interactions within the IRAK4 active site.

Protocol 4: General Procedure for the Synthesis of Amine-Linked IRAK4 Inhibitors

Materials:

  • This compound

  • Primary or secondary amine

  • Diisopropylethylamine (DIPEA) or Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: Dissolve the amine and DIPEA or K₂CO₃ in DMF or DCM.

  • Alkylation: Add a solution of this compound in the same solvent to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature overnight or until completion as monitored by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield the desired IRAK4 inhibitor.

Representative IRAK4 Inhibitor Data IRAK4 IC₅₀ (nM)
PF-066508331.9
BMS-98612611
Representative Indazole-based Inhibitor70

Note: Data for the representative indazole-based inhibitor is derived from a structurally related compound and is for illustrative purposes.[12]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the bromomethyl group provide a powerful tool for the rapid generation of diverse libraries of compounds. The successful application of this scaffold in the development of potent kinase inhibitors for oncology and inflammatory diseases underscores its significance in modern drug discovery. The protocols and application notes provided herein are intended to serve as a guide for researchers and scientists in harnessing the full potential of this important synthetic intermediate.

References

Application Notes & Protocols: Leveraging 6-(Bromomethyl)-1-methyl-1H-indazole for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including several FDA-approved drugs.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities such as anti-tumor, anti-inflammatory, and anti-HIV effects.[4][5] This document provides a detailed guide for researchers and drug development professionals on the strategic use of 6-(Bromomethyl)-1-methyl-1H-indazole, a versatile and highly reactive building block for the synthesis of novel indazole-containing molecules. We will explore its chemical properties, safety protocols, and detailed, field-proven methodologies for its application in nucleophilic substitution reactions to construct complex bioactive candidates.

Introduction: The Strategic Importance of this compound

The power of this compound lies in its benzylic bromide functionality. The C-Br bond is readily cleaved in the presence of a suitable nucleophile, making the -CH2- group an electrophilic handle. This allows for the direct and efficient covalent attachment of the 1-methyl-1H-indazole moiety to a wide array of molecular scaffolds. The methyl group at the N1 position prevents the formation of N1/N2 regioisomers, a common challenge in indazole chemistry, thus simplifying synthetic routes and purification processes.[6][7]

This guide explains the causality behind experimental choices, offering robust protocols that serve as a reliable starting point for derivatization campaigns.

Reagent Profile: Physicochemical Properties and Safety

A thorough understanding of the reagent's properties and hazards is paramount for safe and successful experimentation.

Physicochemical Data
PropertyValueSource
IUPAC Name 6-bromo-1-methylindazole[8]
CAS Number 590417-94-0[8]
Molecular Formula C₈H₇BrN₂[8]
Molecular Weight 211.06 g/mol [8]
Physical Form Solid
Storage Store at room temperature, protected from moisture.[9]
Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[8][9]

Hazard ClassGHS ClassificationPrecautionary Statements (Selected)
Acute Toxicity, Oral Category 4 (Harmful if swallowed)P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.[8][10]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9][10]
Eye Damage/Irritation Category 2 (Causes serious eye irritation)P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10]
Specific Target Organ Toxicity Category 3 (May cause respiratory irritation)P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[9][10]

Scientist's Note (EHS): Always handle this reagent in a certified chemical fume hood. Personal Protective Equipment (PPE) including a lab coat, safety glasses with side shields, and nitrile gloves is mandatory.[9] An eyewash station and safety shower must be readily accessible.[10]

Core Synthetic Application: Nucleophilic Substitution

The primary utility of this compound is as an electrophile in SN2 reactions. The workflow involves the deprotonation of a nucleophile (Nu-H) with a suitable base to generate the more reactive nucleophilic anion (Nu⁻), which then attacks the electrophilic methylene carbon, displacing the bromide leaving group.

General Reaction Mechanism & Workflow

G start Start: Dissolve amine & indazole in anhydrous DMF add_base Add K₂CO₃ start->add_base heat Heat to 60 °C Monitor by TLC/LC-MS (Typically 4-8h) add_base->heat cool Cool to RT heat->cool quench Pour into ice-water & stir cool->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash combined organic layers with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Flash Column Chromatography concentrate->purify end End: Characterize pure product (NMR, MS) purify->end caption Workflow for N-Alkylation Protocol.

References

Application Notes and Protocols for the Derivatization of 6-(Bromomethyl)-1-methyl-1H-indazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Medicinal Chemistry

The 1-methyl-1H-indazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2][3][4] Its structural resemblance to endogenous purines allows for favorable interactions with a variety of biological targets, particularly protein kinases.[5][6] Consequently, indazole derivatives have been successfully developed as potent inhibitors for a range of therapeutic targets, including but not limited to, polo-like kinase 4 (PLK4), vascular endothelial growth factor receptor 2 (VEGFR2), and Akt.[5][6][7][8] The strategic functionalization of the indazole nucleus is therefore a critical endeavor in the pursuit of novel therapeutics. This application note focuses on the derivatization of a key intermediate, 6-(bromomethyl)-1-methyl-1H-indazole, a versatile building block for creating diverse libraries of potential drug candidates.

Synthesis of the Key Intermediate: this compound

The synthesis of this compound can be achieved through a multi-step sequence, beginning with the commercially available 6-bromo-1H-indazole. A plausible and efficient synthetic route is outlined below.

Protocol 1: Synthesis of this compound

Step 1: N-Methylation of 6-Bromo-1H-indazole

Regioselective N-alkylation of the indazole ring is crucial.[9] While mixtures of N1 and N2 isomers are common, specific conditions can favor the desired N1-methylated product.

  • Preparation: To a solution of 6-bromo-1H-indazole (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF), add potassium hydroxide (KOH, 1.2 equiv) at 0 °C under an inert atmosphere.

  • Reaction: Stir the mixture at 0 °C for 30 minutes. Add dimethyl sulfate (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.[10]

  • Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 6-bromo-1-methyl-1H-indazole.

Step 2: Conversion to 6-(Hydroxymethyl)-1-methyl-1H-indazole

This transformation can be accomplished via a lithium-halogen exchange followed by reaction with a suitable electrophile.

  • Preparation: Dissolve 6-bromo-1-methyl-1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

  • Reaction: Add n-butyllithium (1.1 equiv) dropwise and stir for 1 hour at -78 °C. Add dry formaldehyde gas or paraformaldehyde (1.5 equiv) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield 6-(hydroxymethyl)-1-methyl-1H-indazole.

Step 3: Bromination of 6-(Hydroxymethyl)-1-methyl-1H-indazole

The final step involves the conversion of the primary alcohol to the corresponding bromide.

  • Preparation: Dissolve 6-(hydroxymethyl)-1-methyl-1H-indazole (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Reaction: Add phosphorus tribromide (PBr₃, 0.5 equiv) dropwise. Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-3 hours.

  • Work-up and Purification: Carefully quench the reaction by pouring it onto ice. Neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Derivatization of this compound

The bromomethyl group at the C6 position is a highly versatile handle for introducing molecular diversity through nucleophilic substitution reactions.[11] This allows for the facile synthesis of libraries of compounds with varied physicochemical properties, crucial for optimizing pharmacokinetic and pharmacodynamic profiles.

Workflow for Derivatization

Derivatization_Workflow Start This compound N_Alkylation N-Alkylation (Amines) Start->N_Alkylation R-NH₂ O_Alkylation O-Alkylation (Phenols, Alcohols) Start->O_Alkylation R-OH S_Alkylation S-Alkylation (Thiols) Start->S_Alkylation R-SH Library Diverse Compound Library N_Alkylation->Library O_Alkylation->Library S_Alkylation->Library

Caption: Derivatization workflow for this compound.

Protocols for Derivatization

The following protocols detail the general procedures for N-, O-, and S-alkylation of the this compound core.

Protocol 2: N-Alkylation with Amines

This protocol is suitable for the reaction of this compound with a variety of primary and secondary amines to generate the corresponding amino-methyl derivatives.

  • Preparation: In a round-bottom flask, dissolve the amine (1.2 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 equiv) in a suitable aprotic solvent like DMF or acetonitrile.

  • Reaction: Add a solution of this compound (1.0 equiv) in the same solvent dropwise at room temperature. Stir the reaction mixture for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Parameter Value Reference
Starting Material This compoundN/A
Nucleophile Primary or Secondary Amine[12][13]
Base DIPEA, K₂CO₃[14]
Solvent DMF, Acetonitrile[14]
Reaction Temperature Room Temperature to 60 °CN/A
Reaction Time 12-24 hoursN/A
Typical Yield 60-90%N/A
Protocol 3: O-Alkylation with Phenols and Alcohols

This method describes the formation of ether linkages by reacting the starting material with various phenols or alcohols.

  • Preparation: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF at 0 °C, add a solution of the phenol or alcohol (1.1 equiv) in THF dropwise.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then add a solution of this compound (1.0 equiv) in THF. Allow the reaction to warm to room temperature and stir for 16-24 hours.[15]

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate. Concentrate the organic layer and purify the residue by column chromatography.

Parameter Value Reference
Starting Material This compoundN/A
Nucleophile Phenol or Alcohol[16][17]
Base NaH, Cs₂CO₃[15][18]
Solvent THF, DMF[15]
Reaction Temperature 0 °C to Room Temperature[15]
Reaction Time 16-24 hours[15]
Typical Yield 50-85%N/A
Protocol 4: S-Alkylation with Thiols

This protocol outlines the synthesis of thioethers through the reaction with various thiols.

  • Preparation: In a suitable flask, dissolve the thiol (1.1 equiv) and a base such as potassium carbonate (K₂CO₃, 1.5 equiv) in a polar aprotic solvent like DMF.

  • Reaction: Add a solution of this compound (1.0 equiv) in DMF and stir the mixture at room temperature for 4-12 hours.[19][20]

  • Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Parameter Value Reference
Starting Material This compoundN/A
Nucleophile Thiol[19][20]
Base K₂CO₃, DBU[21][22]
Solvent DMF, THF[21][22]
Reaction Temperature Room TemperatureN/A
Reaction Time 4-12 hoursN/A
Typical Yield 70-95%[21][22]

Conclusion and Future Perspectives

The derivatization of this compound via nucleophilic substitution reactions provides a robust and efficient platform for the generation of diverse chemical libraries. The protocols outlined in this application note offer reliable methods for accessing novel N-, O-, and S-linked indazole derivatives. These compounds can be further evaluated for their biological activities, particularly as kinase inhibitors, in various therapeutic areas. The versatility of the this compound scaffold ensures its continued importance in the field of drug discovery and development.

References

Application Note: A Scalable and Validated Synthesis Protocol for the Key Pharmaceutical Intermediate 6-(Bromomethyl)-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-(Bromomethyl)-1-methyl-1H-indazole

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents targeting a wide array of diseases, including cancer and inflammatory conditions.[1][2][3] Specifically, this compound serves as a highly versatile bifunctional intermediate. The N1-methylated indazole core is a common feature in many biologically active molecules, while the bromomethyl group at the C6-position acts as a reactive handle for introducing various side chains through nucleophilic substitution, enabling the synthesis of extensive compound libraries for drug discovery.

The development of a robust, scalable, and safe synthesis for this intermediate is therefore of critical importance for pharmaceutical development and manufacturing. This application note provides a comprehensive, three-step protocol designed for large-scale production, starting from the readily available precursor, 6-methyl-1H-indazole. We will delve into the rationale behind the chosen synthetic strategy, provide detailed, step-by-step instructions, and outline the necessary safety and quality control measures.

Overall Synthetic Strategy

The synthesis is designed as a three-step sequence, optimized for scalability, regioselectivity, and yield. The pathway proceeds as follows:

  • N1-Methylation: Selective methylation of the 6-methyl-1H-indazole at the N1 position to yield 1,6-dimethyl-1H-indazole. This step is crucial for establishing the correct core structure.

  • Side-Chain Bromination: Radical-initiated bromination of the 6-methyl group on the indazole ring to produce the final target compound, this compound.

This strategy avoids hazardous nitrosation steps sometimes seen in indazole synthesis and provides excellent control over the final product's structure.[4]

G cluster_0 Step 1: N1-Methylation cluster_1 Step 2: Side-Chain Bromination 6-methyl-1H-indazole 6-methyl-1H-indazole 1,6-dimethyl-1H-indazole 1,6-dimethyl-1H-indazole 6-methyl-1H-indazole->1,6-dimethyl-1H-indazole  NaH, THF  Methyl Iodide Intermediate_Product 1,6-dimethyl-1H-indazole Final_Product This compound Intermediate_Product->Final_Product  NBS, AIBN  Acetonitrile

Diagram 1: Overall synthetic workflow.

Detailed Synthesis Protocol

This protocol is designed for a representative large-scale batch. All operations should be conducted in a suitable, well-ventilated chemical reactor by trained personnel, adhering to all institutional safety guidelines.

Step 1: N1-Methylation of 6-methyl-1H-indazole

Principle and Rationale: The N-alkylation of indazoles can produce a mixture of N1 and N2 regioisomers.[5][6] For many pharmaceutical applications, the N1-alkylated isomer is the desired product. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) effectively deprotonates the indazole nitrogen. This creates the indazolide anion, and subsequent reaction with an alkylating agent like methyl iodide overwhelmingly favors substitution at the more thermodynamically stable N1 position.[7][8]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mol)Equivalents
6-methyl-1H-indazole132.161.00 kg7.571.0
Sodium Hydride (60% in oil)24.00 (as NaH)333 g8.321.1
Anhydrous Tetrahydrofuran (THF)-10 L--
Methyl Iodide (MeI)141.941.18 kg (518 mL)8.321.1
Saturated aq. NH₄Cl-~2 L--
Ethyl Acetate-10 L--
Brine-5 L--

Step-by-Step Procedure:

  • Reactor Setup: Charge a 50 L glass-lined reactor with 6-methyl-1H-indazole (1.00 kg) and anhydrous THF (10 L) under a nitrogen atmosphere.

  • Deprotonation: Begin stirring and cool the resulting slurry to 0-5 °C using a chiller. Carefully add the sodium hydride dispersion (333 g) portion-wise, ensuring the internal temperature does not exceed 10 °C. Causality Note: Portion-wise addition is critical to control the exothermic reaction and hydrogen gas evolution.

  • Anion Formation: Allow the mixture to slowly warm to room temperature and stir for 1-2 hours. The reaction mixture will become a more homogeneous solution as the sodium indazolide salt forms.

  • Methylation: Cool the reactor back down to 0-5 °C. Add methyl iodide (1.18 kg) dropwise via an addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Completion: Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, or until reaction completion is confirmed by an in-process control (e.g., TLC or LC-MS analysis showing consumption of the starting material).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (~2 L) at 0-5 °C. Safety Note: This is a highly exothermic step that evolves residual hydrogen gas. Ensure slow addition and adequate ventilation.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 2 L). Combine all organic layers.

  • Washing: Wash the combined organic phase with water (2 x 2.5 L) and then with brine (1 x 5 L).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,6-dimethyl-1H-indazole as a solid. The crude product is typically of sufficient purity for the next step.

Step 2: Side-Chain Bromination of 1,6-dimethyl-1H-indazole

Principle and Rationale: This reaction is a free-radical halogenation at the benzylic position (the methyl group attached to the aromatic ring). N-Bromosuccinimide (NBS) is the preferred brominating agent for this transformation as it provides a low, constant concentration of bromine in the reaction mixture, minimizing side reactions.[9] The reaction is initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), which decomposes upon heating to form radicals that propagate the chain reaction. Acetonitrile is a suitable polar aprotic solvent for this process.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mol)Equivalents
1,6-dimethyl-1H-indazole146.191.10 kg (from Step 1)7.521.0
N-Bromosuccinimide (NBS)177.981.41 kg7.901.05
AIBN164.21124 g0.750.1
Acetonitrile-15 L--
Dichloromethane (DCM)-10 L--
Saturated aq. Na₂S₂O₃-5 L--
Heptane-10 L--

Step-by-Step Procedure:

  • Reactor Setup: Charge the reactor with 1,6-dimethyl-1H-indazole (1.10 kg), acetonitrile (15 L), and N-Bromosuccinimide (1.41 kg).

  • Initiation: Add AIBN (124 g) to the suspension. Begin stirring and heat the reaction mixture to reflux (approx. 80-82 °C) under a nitrogen atmosphere. Causality Note: Heating is required to thermally decompose AIBN and initiate the radical chain process.

  • Reaction Monitoring: Maintain the reaction at reflux for 2-4 hours. Monitor the progress by TLC or LC-MS. The reaction is complete when the starting material is consumed.

  • Cooling and Filtration: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the mixture and wash the filter cake with a small amount of cold acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Work-up: Dissolve the resulting residue in dichloromethane (10 L). Wash the organic solution with saturated aqueous sodium thiosulfate (2 x 2.5 L) to remove any residual bromine, followed by water (2 x 2.5 L) and brine (1 x 5 L).

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is a solid. Recrystallize from a suitable solvent system, such as ethyl acetate/heptane, to yield pure this compound.

Process Safety and Handling

Handling the reagents in this synthesis requires strict adherence to safety protocols.

  • Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere (nitrogen or argon). All quenching operations must be performed slowly at reduced temperatures.[7]

  • Methyl Iodide (MeI): A toxic and volatile alkylating agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.

  • N-Bromosuccinimide (NBS): An irritant and lachrymator. Avoid inhalation of dust and contact with skin and eyes.[9]

  • Bromomethyl Compounds: The final product, this compound, is a lachrymator and a potent alkylating agent. It should be handled with extreme care, using full PPE in a fume hood.[10][11][12] Avoid all contact with skin and eyes.[12]

Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemically resistant gloves.[11] Emergency eyewash stations and safety showers must be readily accessible.[13]

Quantitative Data and Quality Control

The following table summarizes the expected outcomes for the described large-scale synthesis.

ParameterStep 1: N1-MethylationStep 2: Side-Chain Bromination
Starting Material 6-methyl-1H-indazole (1.00 kg)1,6-dimethyl-1H-indazole (~1.10 kg)
Reaction Time 12-18 hours2-4 hours
Reaction Temperature 0 °C to Room Temp.~82 °C (Reflux)
Typical Yield 90-98% (crude)75-85% (after recrystallization)
Product Form Off-white to tan solidWhite to pale yellow crystalline solid
Purity (HPLC) >95% (crude)>98%
Quality Control ¹H NMR, ¹³C NMR, LC-MS¹H NMR, ¹³C NMR, LC-MS, HPLC

Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR: To confirm the presence of the N-methyl, bromomethyl, and aromatic protons with correct integrations and splitting patterns.

  • LC-MS: To confirm the molecular weight of the product.

  • HPLC: To determine the purity of the final compound.

Conclusion

This application note provides a validated, step-by-step protocol for the large-scale synthesis of this compound. By employing a regioselective N-methylation followed by a reliable free-radical side-chain bromination, this method delivers the target compound in high yield and purity. The detailed explanations of the chemical principles and strict adherence to safety protocols ensure the process is robust, reproducible, and suitable for professionals in the pharmaceutical and chemical research industries.

References

The Strategic Utility of 6-(Bromomethyl)-1-methyl-1H-indazole in the Synthesis of Diverse Heterocyclic Architectures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Power of a Versatile Building Block

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including potent kinase inhibitors used in oncology.[1] Its bioisosteric relationship with indole allows it to interact with a wide array of biological targets. The strategic functionalization of the indazole ring is paramount for modulating pharmacological activity, and the introduction of reactive handles is a key step in the synthesis of complex drug candidates. 6-(Bromomethyl)-1-methyl-1H-indazole is a highly valuable, bifunctional reagent designed for this purpose. The N1-methylation prevents competing reactions at the indazole nitrogen, while the 6-bromomethyl group serves as a potent electrophile for forging new carbon-heteroatom bonds.

This comprehensive technical guide provides detailed application notes and protocols for the synthesis and utilization of this compound in the construction of diverse heterocyclic compounds. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative literature.

Physicochemical Properties and Safety Considerations

Before embarking on synthetic protocols, it is crucial to understand the properties and handling requirements of this compound and its precursors.

PropertyValueReference
Molecular Formula C₉H₉BrN₂[2]
Molecular Weight 225.09 g/mol [2]
Appearance Expected to be a solidN/A
Solubility Soluble in common organic solvents like THF, DMF, and CH₂Cl₂General Knowledge

Safety and Handling:

Bromomethyl compounds are lachrymators and alkylating agents, necessitating careful handling to avoid exposure. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4] In case of contact with eyes or skin, rinse immediately with copious amounts of water. For accidental inhalation, move to fresh air. Dispose of waste in accordance with local regulations.

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound is efficiently achieved in a two-step sequence starting from the commercially available 6-methyl-1H-indazole or, more commonly, from the corresponding alcohol, 1H-indazole-6-methanol. The latter is often prepared from 4-methyl-3-nitroaniline via diazotization and cyclization. The overall synthetic pathway is outlined below.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: N-Methylation A 1H-Indazole-6-methanol B 6-(Bromomethyl)-1H-indazole A->B HBr/AcOH 120 °C, 1 h C 6-(Bromomethyl)-1H-indazole D This compound C->D CH₃I, Base DMF, RT

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 6-(Bromomethyl)-1H-indazole

This protocol is adapted from an improved synthesis of a related thioether, where the bromomethyl intermediate is generated in high yield.[3][5] The direct conversion of the benzylic alcohol to the bromide using hydrobromic acid in acetic acid is efficient and avoids the use of other potentially hazardous brominating agents.

Materials:

  • 1H-Indazole-6-methanol

  • 33% Hydrobromic acid in acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a stirred solution of 1H-indazole-6-methanol (1.0 eq) in a round-bottom flask, add 33% HBr in acetic acid (a sufficient volume to ensure complete dissolution and reaction, typically 5-10 mL per gram of starting material).

  • Heat the reaction mixture to 120 °C under a nitrogen atmosphere and maintain for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing ice-cold water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 6-(bromomethyl)-1H-indazole as a crude product, which can be used in the next step without further purification or purified by column chromatography if necessary. An 89% yield has been reported for this transformation.[3][5]

Protocol 2: Synthesis of this compound

The N-alkylation of indazoles can be challenging due to the potential for reaction at both N1 and N2 positions.[6][7] However, for many substituted indazoles, methylation with an electrophile like methyl iodide in the presence of a suitable base provides good regioselectivity. The choice of base and solvent is critical in directing the alkylation.[8]

Materials:

  • 6-(Bromomethyl)-1H-indazole

  • Methyl iodide (CH₃I)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere, add a solution of 6-(bromomethyl)-1H-indazole (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Expected Analytical Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.0 (s, 1H, H3), ~7.7 (d, 1H, H4), ~7.5 (s, 1H, H7), ~7.2 (d, 1H, H5), ~4.6 (s, 2H, CH₂Br), ~4.0 (s, 3H, N-CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~140.0, ~135.0, ~130.0, ~125.0, ~122.0, ~121.0, ~110.0, ~35.0 (N-CH₃), ~33.0 (CH₂Br).

Note: The exact chemical shifts may vary slightly. These are estimated values based on similar structures.[9]

Application in Heterocyclic Synthesis: A Versatile Electrophile

This compound is a potent electrophile that can be employed in a variety of substitution reactions to construct more complex heterocyclic systems. The following protocols are generalized procedures based on well-established synthetic methodologies.

Applications cluster_N N-Alkylation cluster_O O-Alkylation (Ether Synthesis) cluster_S S-Alkylation (Thioether Synthesis) Reagent This compound N_Nu Nitrogen Nucleophile (e.g., Imidazole, Pyrazole) Reagent->N_Nu Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, THF) O_Nu Oxygen Nucleophile (e.g., Phenol) Reagent->O_Nu Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Acetone, DMF) S_Nu Sulfur Nucleophile (e.g., Thiol) Reagent->S_Nu Base (e.g., K₂CO₃, DBU) Solvent (e.g., THF, CH₃CN) N_Prod N-((1-methyl-1H-indazol-6-yl)methyl)azole N_Nu->N_Prod O_Prod 6-((Phenoxy)methyl)-1-methyl-1H-indazole O_Nu->O_Prod S_Prod 1-methyl-6-((Phenylthio)methyl)-1H-indazole S_Nu->S_Prod

References

Application Note: A Comprehensive Guide to the Analytical Characterization of 6-(Bromomethyl)-1-methyl-1H-indazole and Related Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Characterization

6-(Bromomethyl)-1-methyl-1H-indazole is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors for oncology.[1][2] The reactivity of the bromomethyl group makes it a versatile intermediate, but also susceptible to side reactions and degradation. Therefore, robust, validated analytical methods are paramount to ensure the identity, purity, and stability of the compound and its subsequent products. This guide provides a detailed framework for the comprehensive characterization of this molecule, moving beyond simple protocols to explain the underlying scientific rationale for each methodological choice.

This document is structured to empower the researcher with a multi-faceted analytical strategy, combining chromatographic and spectroscopic techniques to build a complete profile of the target compound and its potential impurities.

Chromatographic Purity and Assay: HPLC & GC-MS

Chromatographic methods are the cornerstone for assessing the purity of chemical intermediates. For a compound like this compound, a combination of High-Performance Liquid Chromatography (HPLC) for non-volatile components and Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities provides a comprehensive purity profile.

Reversed-Phase HPLC (RP-HPLC) for Purity, Assay, and Stability

RP-HPLC is the primary technique for determining the purity and assay of the target compound and for monitoring its stability under various stress conditions.[3][4] The method separates compounds based on their hydrophobicity.

Causality Behind the Method:

  • Stationary Phase: A C18 column is selected due to its hydrophobic nature, which is ideal for retaining and separating moderately polar heterocyclic compounds like indazole derivatives.[5]

  • Mobile Phase: A gradient elution using water and acetonitrile allows for the separation of compounds with a range of polarities. This is crucial for resolving the main analyte from both more polar starting materials and less polar byproducts (e.g., di-substituted species).

  • Mobile Phase Modifier: The addition of 0.1% formic acid to the aqueous phase serves a dual purpose: it protonates free silanol groups on the silica backbone of the C18 column, minimizing peak tailing, and it can improve the ionization efficiency if the HPLC is coupled to a mass spectrometer.[5]

  • Detection: A Diode Array Detector (DAD) is used to monitor at a wavelength where the indazole chromophore has strong absorbance (typically around 254-300 nm) and to provide UV spectral data for peak purity analysis.

Experimental Protocol: Stability-Indicating RP-HPLC Method

  • Instrumentation & Materials:

    • HPLC system with quaternary pump, autosampler, column oven, and DAD.

    • C18 Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • HPLC-grade Acetonitrile, Water, and Formic Acid.

    • Reference standard of this compound.

  • Chromatographic Conditions:

ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection DAD, 260 nm (monitor 220-400 nm)
Injection Vol. 5 µL
Gradient Program See Table 2 below

Table 1: HPLC Chromatographic Conditions

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010

Table 2: HPLC Gradient Elution Program

  • Sample Preparation:

    • Standard Solution (0.5 mg/mL): Accurately weigh ~12.5 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

    • Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard.

  • System Suitability (Self-Validation):

    • Inject the standard solution five times.

    • The Relative Standard Deviation (RSD) for the peak area must be ≤ 2.0%.

    • The USP tailing factor for the main peak should be between 0.8 and 1.5.

    • The number of theoretical plates should be ≥ 2000.

  • Forced Degradation (Specificity):

    • To prove the method is "stability-indicating," subject the sample solution to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) for several hours.[6]

    • Analyze the stressed samples. The method must demonstrate baseline separation of the parent peak from all degradation product peaks.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep Accurate Weighing & Dissolution (ACN/Water) inj Autosampler Injection (5 µL) prep->inj Load into vials sep Separation on C18 Column (Gradient Elution) inj->sep Mobile Phase Flow 1.0 mL/min det DAD Detection (260 nm) sep->det sst System Suitability Test (RSD, Tailing, Plates) det->sst analysis Peak Integration & Purity Calculation det->analysis sst->analysis If SST Passes report Final Report: Assay, Purity, Impurity Profile analysis->report

Caption: Workflow for RP-HPLC purity and assay analysis.

GC-MS for Volatile Impurities and Residual Solvents

The synthesis of this compound may involve various organic solvents. GC-MS is the ideal method for identifying and quantifying these volatile residues, as well as any low molecular weight, volatile byproducts.

Experimental Protocol: GC-MS Analysis

  • Instrumentation & Materials:

    • GC-MS system with a split/splitless injector and a mass selective detector.

    • DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film).

    • High-purity Helium as carrier gas.

    • GC-grade Dimethyl Sulfoxide (DMSO) or other suitable high-boiling solvent.

  • GC-MS Conditions:

ParameterSetting
Injector Temp. 250°C
Split Ratio 20:1
Carrier Gas Helium, constant flow @ 1.2 mL/min
Oven Program 50°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 35-500 amu

Table 3: GC-MS Operating Parameters

  • Sample Preparation:

    • Accurately weigh ~20 mg of the sample into a GC vial and dissolve in 1.0 mL of DMSO. Vortex to ensure complete dissolution.

  • Data Analysis:

    • Identify peaks corresponding to residual solvents by comparing their retention times and mass spectra to a known solvent library (e.g., NIST).

    • Identify any unknown volatile impurities by interpreting their fragmentation patterns.

Spectroscopic Structural Elucidation

While chromatography confirms purity, spectroscopy provides definitive structural confirmation. NMR and FT-IR are complementary techniques that, together, can unambiguously verify the chemical structure of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule. Both ¹H and ¹³C NMR should be performed.

Causality and Expected Spectrum: The structure of this compound has several distinct features that will be visible in the NMR spectrum.[7][8][9]

  • ¹H NMR:

    • N-Methyl (N-CH₃): A singlet integrating to 3 protons, expected around 3.8-4.2 ppm.

    • Bromomethyl (CH₂Br): A singlet integrating to 2 protons, expected further downfield around 4.6-5.0 ppm due to the deshielding effect of the bromine atom.

    • Aromatic Protons: The three protons on the benzene ring portion of the indazole will appear in the aromatic region (7.0-8.0 ppm). Their splitting pattern (doublets, doublet of doublets) will confirm the 6-substitution pattern.

  • ¹³C NMR: Each unique carbon atom in the molecule will produce a distinct signal, confirming the total carbon count and the chemical environment of each.

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[10]

    • Ensure the sample is fully dissolved; filter if necessary.

  • Data Acquisition:

    • Acquire ¹H and ¹³C{¹H} spectra on a spectrometer (e.g., 400 MHz or higher).

    • Standard acquisition parameters should be used. For ¹H, this typically includes a 30-degree pulse and a relaxation delay of 1-2 seconds.

  • Data Interpretation:

    • Integrate the ¹H NMR spectrum to confirm the proton count for each signal.

    • Analyze the chemical shifts and coupling constants to assign each signal to the corresponding protons in the structure.

    • Compare the number of signals in the ¹³C spectrum to the number of unique carbons in the molecule.

NMR_Workflow cluster_analysis Interpretation prep Sample Dissolution (5-10 mg in 0.6 mL CDCl₃) acq Data Acquisition (400 MHz Spectrometer) ¹H, ¹³C Spectra prep->acq proc Fourier Transform & Phasing acq->proc analysis Spectral Analysis proc->analysis cs Chemical Shift Assignment analysis->cs integ Integration (Proton Count) analysis->integ coup Coupling Constant Analysis analysis->coup report Structural Confirmation cs->report integ->report coup->report

Caption: Workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[11] It works by measuring the absorption of infrared radiation by the sample's molecular vibrations.

Expected Key Absorptions: For this compound, the following characteristic peaks are expected in the mid-infrared region:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic
2980-2850C-H StretchAliphatic (CH₃, CH₂)
1620-1450C=C & C=N StretchAromatic/Indazole Ring
1380-1350C-H BendMethyl
~1250C-N StretchAromatic Amine
700-500C-Br StretchAlkyl Halide

Table 4: Expected FT-IR Absorption Bands

Experimental Protocol: FT-IR Analysis

  • Instrumentation:

    • An FT-IR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is preferred for solid samples as it requires minimal sample preparation.

  • Sample Preparation:

    • Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

    • A background spectrum of the clean, empty ATR crystal should be collected and automatically subtracted from the sample spectrum.

  • Data Interpretation:

    • Identify the major absorption bands and compare them to the expected values in Table 4 to confirm the presence of the key functional groups.

Conclusion

The analytical characterization of this compound requires a multi-technique approach. The combination of RP-HPLC for purity and stability, GC-MS for volatile impurities, NMR for definitive structural confirmation, and FT-IR for functional group identification provides a comprehensive and robust data package. The protocols and rationale described in this guide establish a self-validating system, ensuring that researchers and drug developers can have high confidence in the quality and identity of this critical synthetic intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 6-(Bromomethyl)-1-methyl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-(bromomethyl)-1-methyl-1H-indazole and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining these valuable intermediates with high purity. The inherent reactivity of the bromomethyl group, coupled with potential isomeric impurities, presents unique purification hurdles. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you navigate these complexities successfully.

Critical Safety Precautions: Handling Bromomethyl Compounds

Before initiating any experimental work, it is imperative to recognize that bromomethyl derivatives, including this compound, are potent electrophiles and lachrymators. They are classified as hazardous substances and must be handled with extreme care.[1][2][3]

  • Engineering Controls : Always handle these compounds in a certified chemical fume hood with sufficient ventilation to prevent inhalation of vapors or dust.[4]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE at all times, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles with a face shield.[2][3]

  • Waste Disposal : Dispose of all contaminated materials, including gloves, glassware, and residual chemicals, as hazardous waste according to your institution's and local regulations.[5]

  • Emergency Procedures : Ensure a safety shower and eyewash station are immediately accessible. In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[2] For eye contact, rinse cautiously with water for several minutes.[3] Seek immediate medical attention for any significant exposure.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the synthesis and purification of this compound derivatives.

Q1: What are the most common impurities I should expect in my crude product?

A1: Impurities typically originate from the synthetic route and can be broadly categorized:

  • Starting Materials: Unreacted 1-methyl-1H-indazole or the brominating agent.

  • Isomeric Byproducts: The most significant impurity is often the N2-alkylated isomer, 2-methyl-6-(bromomethyl)-1H-indazole. The alkylation of the indazole ring can occur at both the N1 and N2 positions, leading to a mixture of regioisomers that can be challenging to separate due to their similar polarities.[6]

  • Over-brominated Species: Dibromo- or other poly-brominated indazole derivatives can form if the reaction conditions are not carefully controlled.[7]

  • Degradation Products: The highly reactive benzylic bromide (the bromomethyl group) is susceptible to hydrolysis or solvolysis. If your reaction work-up or purification solvents contain water or alcohols (like methanol), you will likely form the corresponding 6-(hydroxymethyl)- or 6-(methoxymethyl)-1-methyl-1H-indazole impurities.[8]

Q2: My product seems to be degrading during column chromatography on silica gel. Why is this happening and what can I do?

A2: This is a common and critical issue. The stationary phase, silica gel, is acidic and has a high surface area, which can catalyze the degradation of sensitive compounds. The bromomethyl group is particularly susceptible to nucleophilic attack by residual water on the silica or by alcoholic co-solvents (e.g., methanol) in your eluent. This leads to the formation of polar alcohol byproducts that streak down the column and contaminate your desired fractions.

Solutions:

  • Use a Neutralized or Deactivated Stationary Phase: Consider deactivating the silica gel by pre-treating it with a base like triethylamine (typically 0.5-1% v/v in your mobile phase). This neutralizes the acidic silanol groups.

  • Avoid Nucleophilic Solvents: Do not use methanol or ethanol as a co-solvent in your eluent. If you need a highly polar solvent, consider ethyl acetate, acetone, or acetonitrile.[9]

  • Work Quickly: Do not let the compound sit on the column for extended periods. A faster flow rate during flash chromatography can minimize contact time and reduce degradation.

Q3: How can I effectively separate the N1 and N2 isomers of my 6-(bromomethyl)-indazole derivative?

A3: This is one of the most common challenges. While column chromatography can sometimes provide separation, the similar polarity of the isomers often leads to co-elution.[7][9]

  • Recrystallization: This is often the most effective method for separating N1 and N2 indazole isomers on a larger scale.[6] The subtle differences in the crystal packing energies of the two isomers can be exploited. A mixed solvent system, such as ethanol/water or acetone/water, is often successful. The desired isomer will preferentially crystallize, leaving the other in the mother liquor.[6]

  • Preparative HPLC: For obtaining highly pure material, especially on a smaller scale, preparative reverse-phase HPLC is the method of choice. It offers superior resolving power for closely related isomers.[7]

Troubleshooting Guide

This guide addresses specific experimental issues in a problem-cause-solution format.

Problem Potential Cause(s) Recommended Solution(s)
1. Low Purity After Column Chromatography A. Co-elution of Impurities: The polarity of the product and a key impurity (e.g., N2 isomer) are too similar in the chosen solvent system.Optimize the Mobile Phase: Switch to a different solvent system (e.g., from Ethyl Acetate/Hexane to Dichloromethane/Acetone). Try adding a small percentage of a third solvent to modify selectivity. Switch to Gradient Elution: Start with a low polarity eluent and gradually increase the polarity. This can resolve compounds with close Rf values.[9]
B. Product Streaking/Tailing: The compound is interacting too strongly with the acidic silica gel, or it is degrading on the column.Deactivate the Silica: Add 0.5-1% triethylamine to your eluent system. Check Compound Solubility: Ensure your compound is fully dissolved in the loading solvent. Poor solubility can cause streaking.
C. Ghost Peaks in HPLC Analysis: Contamination from a previous run, the autosampler, or the mobile phase.[10][11]Run a Blank Gradient: Inject mobile phase to check for system contamination. Ensure Cleanliness: Use fresh, HPLC-grade solvents and ensure all glassware is scrupulously clean.[7]
2. Product Degradation During Work-up A. Hydrolysis of Bromomethyl Group: The use of aqueous bases (e.g., NaHCO₃ wash) or exposure to water for prolonged periods.Minimize Contact with Water: Perform aqueous washes quickly and with cold solutions. Use a Non-Aqueous Work-up: If possible, use an organic base (e.g., triethylamine) to neutralize acid and then filter the resulting salt. Dry the organic layer thoroughly with a drying agent like Na₂SO₄ or MgSO₄.
B. Reaction with Nucleophilic Solvents: Using solvents like methanol or ammonia during work-up or extraction.Use Aprotic Solvents: Employ solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or tetrahydrofuran (THF) for extraction and work-up procedures.[12]
3. Oily Product Instead of a Solid A. Residual Solvent: High-boiling point solvents (e.g., DMF, DMSO) from the reaction or purification are trapped in the product.High-Vacuum Drying: Dry the sample under high vacuum for an extended period, possibly with gentle heating (if the compound is thermally stable). Perform a Solvent Trituration/Precipitation: Dissolve the oil in a minimal amount of a good solvent (like DCM) and then add a large volume of a poor solvent (like hexane or pentane) dropwise with vigorous stirring to precipitate the product as a solid.
B. Presence of Impurities: The product may be pure enough to be an oil, but often, impurities act as an "eutectic" mixture, depressing the melting point and preventing crystallization.Re-purify: Subject the oil to another round of purification using a different technique (e.g., if you used chromatography, try recrystallization). Analyze a small sample by HPLC or NMR to identify the impurities.[7][13]

Visual Workflows and Diagrams

A logical approach is critical for efficient purification. The following diagrams illustrate decision-making processes for selecting a purification strategy and troubleshooting common issues.

Purification_Strategy start Crude Product Analysis (TLC/HPLC/NMR) q1 Are N1/N2 Isomers Present? start->q1 chrom Flash Column Chromatography (Apolar solvent system, e.g., EtOAc/Hexanes) q1->chrom No recryst Recrystallization (e.g., Ethanol/Water) q1->recryst Yes q2 Purity > 90%? q2->recryst No, polish needed final_product Pure Product (>98%) q2->final_product Yes chrom->q2 prep_hplc Preparative HPLC (For very high purity) recryst->prep_hplc Impurities remain recryst->final_product prep_hplc->final_product

Caption: Decision tree for selecting the appropriate purification strategy.

Chromatography_Troubleshooting start Problem: Low Purity after Flash Column Chromatography check_tlc Analyze TLC of Fractions start->check_tlc q_coelution Co-elution Observed? check_tlc->q_coelution q_streaking Streaking / Tailing? check_tlc->q_streaking q_coelution->q_streaking No sol_coelution 1. Change Solvent System 2. Use Gradient Elution 3. Consider Prep HPLC q_coelution->sol_coelution Yes sol_streaking 1. Add Triethylamine (1%) to Eluent 2. Ensure Sample is Fully Dissolved 3. Check for Degradation (Run NMR) q_streaking->sol_streaking Yes success Purity Improved sol_coelution->success sol_streaking->success

Caption: Troubleshooting workflow for low purity after column chromatography.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol is a general starting point for purifying grams of crude this compound.

  • Slurry Preparation: Prepare the silica gel slurry in the initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane). Carefully pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry, free-flowing powder. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. Monitor the column fractions closely using Thin Layer Chromatography (TLC) with a UV lamp for visualization.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 5% to 20-30% Ethyl Acetate in Hexane) to elute the desired product.[9][14] The optimal gradient will depend on the specific impurities present.

  • Fraction Collection: Collect fractions based on the TLC analysis. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization for Isomer Separation

This protocol is effective for separating N1/N2 isomers and for final polishing to obtain high-purity, crystalline material.[6]

  • Solvent Selection: In a small test tube, dissolve a small amount of the impure product in a minimal amount of a hot "good" solvent (e.g., ethanol, isopropanol, or acetone). The goal is to find a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold.

  • Dissolution: In an appropriately sized flask, dissolve the bulk of the impure material in the minimum required amount of the selected boiling solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through fluted filter paper to remove them.

  • Crystallization: Slowly add a "poor" solvent (often water) dropwise to the hot solution until it becomes faintly cloudy (the cloud point). Add a few more drops of the hot "good" solvent to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.

Protocol 3: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This is a standard method to assess the final purity of your compound.[15][16]

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase is suitable for retaining and separating non-polar to moderately polar analytes like indazole derivatives.[16]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid helps to protonate silanol groups on the stationary phase, improving peak symmetry.[16]
Mobile Phase B AcetonitrileA common organic modifier for reverse-phase chromatography.
Gradient 10% B to 90% B over 20 minA gradient elution ensures that both polar and non-polar impurities are eluted and quantified.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CTemperature control ensures reproducible retention times.
Detection UV at 254 nmAromatic compounds like indazole strongly absorb UV light at this wavelength.[16]
Injection Vol. 10 µL
Sample Prep. Dissolve ~1 mg of sample in 1 mL of Acetonitrile.Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.[15]

References

Technical Support Center: Optimizing Reaction Conditions for 6-(Bromomethyl)-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of 6-(Bromomethyl)-1-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals who utilize this important chemical intermediate. As a key building block in medicinal chemistry, particularly for kinase inhibitors, mastering its synthesis is crucial.[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered during its preparation via benzylic bromination of 6,1-dimethyl-1H-indazole.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a Q&A format, providing not just solutions but the scientific reasoning behind them.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yield in the synthesis of this compound is a frequent issue stemming from several factors, primarily incomplete reaction, side reactions, or product degradation. The transformation is a free-radical bromination, which requires careful control of conditions to be successful.[3][4]

Common Causes & Solutions:

  • Insufficient Radical Initiation: The reaction relies on a steady stream of bromine radicals.[5] If the initiator (e.g., AIBN, Benzoyl Peroxide) is old or used at the wrong temperature, the reaction will stall.

    • Solution: Use a freshly opened or purified radical initiator. Ensure the reaction temperature is appropriate for the chosen initiator's half-life (e.g., AIBN works well at reflux in CCl₄ or acetonitrile, ~70-80°C).[6][7]

  • Incorrect Stoichiometry of NBS: While a 1:1 stoichiometry with the starting material seems logical, some decomposition of N-Bromosuccinimide (NBS) can occur. Using a slight excess can drive the reaction to completion.

    • Solution: Use 1.1 to 1.2 equivalents of NBS. Ensure the NBS is of high purity; recrystallize from hot water if it appears yellow, as impurities can lead to unreliable results.[7]

  • Reaction Time and Monitoring: The reaction may simply not have run long enough.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The reaction is complete when the starting material spot is no longer visible.

  • Product Degradation: Benzyl bromides are susceptible to hydrolysis and can be light-sensitive.[8] Prolonged reaction times at high temperatures or exposure to moisture during workup can degrade the product.

    • Solution: Work expeditiously once the reaction is complete. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize moisture.[7]

Below is a troubleshooting workflow to diagnose and solve low-yield issues.

G start Low Yield Observed check_sm TLC shows significant starting material? start->check_sm check_initiator Is initiator fresh & at correct temperature? check_sm->check_initiator Yes degradation Product degradation likely. check_sm->degradation No increase_nbs Increase NBS to 1.1-1.2 eq. check_initiator->increase_nbs Yes extend_time Extend reaction time & monitor by TLC check_initiator->extend_time No increase_nbs->extend_time check_purity Are reagents (NBS, solvent) pure and anhydrous? workup_solution Use anhydrous workup. Protect from light. check_purity->workup_solution Yes degradation->check_purity

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm observing a significant amount of the di-brominated byproduct. How can I suppress this side reaction?

The formation of 6-(dibromomethyl)-1-methyl-1H-indazole is a classic example of over-zealous radical bromination.[9] The initially formed product, the mono-bromide, still possesses benzylic hydrogens that can be abstracted and replaced by bromine.

Causality and Mitigation:

The key to preventing this is maintaining a very low concentration of molecular bromine (Br₂) and bromine radicals (Br•) in the reaction mixture at any given time.[9] This ensures that a bromine radical is more likely to encounter a starting material molecule (6,1-dimethyl-1H-indazole) than the mono-brominated product.

  • Controlled Reagent Addition: Instead of adding all the NBS at once, add it portion-wise over the course of the reaction. This keeps the concentration of reactive bromine species low.

  • Use High-Purity NBS: Impure NBS can contain residual Br₂, which can accelerate over-bromination.[9]

  • Avoid High Temperatures: While heat is necessary for initiation, excessive temperatures can increase the rate of the second bromination relative to the first. Stick to the lowest effective temperature for your initiator.

Q3: My product appears to be decomposing during aqueous workup. What's happening and what is the alternative?

This compound is a benzylic bromide. This class of compounds is highly susceptible to nucleophilic substitution, particularly hydrolysis.[8] Washing the reaction mixture with aqueous solutions (like sodium bicarbonate or brine) can rapidly convert your desired product into the corresponding, and often undesired, 6-(hydroxymethyl)-1-methyl-1H-indazole.

Recommended Workup Protocol:

  • Cool the Reaction: Once the reaction is complete (by TLC), cool the mixture to room temperature.

  • Filter Succinimide: The succinimide byproduct is a solid. Filter the reaction mixture to remove it. Wash the solid with a small amount of the reaction solvent (e.g., CCl₄ or acetonitrile).

  • Evaporate the Solvent: Concentrate the filtrate under reduced pressure.

  • Direct Purification: The resulting crude oil or solid can often be taken directly to the next step or purified by non-aqueous methods. If purification is necessary, column chromatography on silica gel is the preferred method.[10]

Q4: Purification by column chromatography is proving difficult. What strategies can I employ?

Purification challenges often arise from the similar polarity of the starting material, product, and the di-brominated byproduct.

Chromatography & Purification Tips:

  • Solvent System Optimization: A standard eluent is a mixture of hexanes and ethyl acetate. If co-elution is an issue, try a less polar system, such as hexanes and dichloromethane, to achieve better separation.[11]

  • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification technique. Solvents like ligroin or a mixture of ethanol and water can be effective for benzyl bromides.[12]

  • Basic Alumina Plug: For removing polar impurities like benzyl alcohol (from hydrolysis), passing a solution of the crude product through a short plug of basic alumina can be effective.[8]

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the best brominating agent for this transformation?

For converting a benzylic methyl group to a bromomethyl group, N-Bromosuccinimide (NBS) is overwhelmingly the reagent of choice.[6][13] Unlike liquid bromine (Br₂), NBS provides a low, constant concentration of bromine radicals, which is key for selectivity and avoiding unwanted electrophilic aromatic substitution on the indazole ring.[9][14] This specific type of reaction is known as the Wohl-Ziegler reaction.[7]

FAQ 2: How crucial is the choice of radical initiator and solvent?

The choice is critical and they must be matched. The goal is to generate radicals at a controlled rate.

  • Initiators: Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are the most common initiators.[6] AIBN is often preferred as it does not generate acidic byproducts.

  • Solvents: Carbon tetrachloride (CCl₄) is the traditional solvent for these reactions due to its inertness.[6] However, due to its toxicity and environmental concerns, acetonitrile or cyclohexane are common alternatives. The solvent must be anhydrous.

Table 1: Recommended Reaction Condition Combinations

SolventRadical InitiatorTypical TemperatureNotes
Carbon Tetrachloride (CCl₄)AIBN or BPOReflux (~77°C)Classic conditions, highly effective.[7]
Acetonitrile (CH₃CN)AIBNReflux (~82°C)Good alternative to CCl₄.
CyclohexaneBPOReflux (~81°C)Non-polar alternative.
FAQ 3: How should I properly store this compound?

This compound is a lachrymator (causes tears) and is sensitive to moisture and light.[8]

  • Storage: Store in a tightly sealed container in a refrigerator or freezer (-20°C).

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent hydrolysis.

  • Light: Protect from light by using an amber vial or wrapping the container in aluminum foil.

FAQ 4: What is the underlying mechanism for this reaction?

The reaction proceeds via a free-radical chain mechanism, which consists of three main stages: initiation, propagation, and termination.[3] The key step is the abstraction of a hydrogen atom from the methyl group attached to the indazole ring, which is favored because the resulting benzylic radical is stabilized by resonance with the aromatic ring system.[15]

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation (Cycle) cluster_termination 3. Termination Initiator Br₂ (from NBS) 2 Br• Br• Initiator->2 Br• Heat/Light Start_H R-CH₃ Benzyl_Radical R-CH₂• Start_H->Benzyl_Radical + HBr Radical_Br Br• Product R-CH₂Br Benzyl_Radical->Product + Br• Br2 Br₂ Term1 Br• + Br• → Br₂ Term2 R-CH₂• + Br• → R-CH₂Br

Caption: Simplified free-radical bromination mechanism.

Part 3: References

  • Bromination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved January 6, 2026, from --INVALID-LINK--

  • N-Bromosuccinimide. (n.d.). In Wikipedia. Retrieved January 6, 2026, from --INVALID-LINK--

  • METHYL 6-BROMO-1H-INDAZOLE-3-CARBOXYLATE | 885278-42-2. (n.d.). ChemicalBook. Retrieved January 6, 2026, from --INVALID-LINK--

  • How does one separate Benzyl bromide from the reaction mixture? (2014, October 1). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--

  • Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the formation of 6-(bromomethyl)-1H-indazole. (n.d.). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--

  • N-Bromosuccinimide:Chemical synthesis,Reactions. (2023, March 20). ChemicalBook. Retrieved January 6, 2026, from --INVALID-LINK--

  • Stoichiometric couplings of methylarenes through visible-light-induced bromo radical formation from aryl halides. (n.d.). Green Chemistry (RSC Publishing). Retrieved January 6, 2026, from --INVALID-LINK--

  • N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. (2025, July 8). Chemenu. Retrieved January 6, 2026, from --INVALID-LINK--

  • 1H-Indazole, 6-bromo-3-iodo-1-methyl- synthesis. (n.d.). ChemicalBook. Retrieved January 6, 2026, from --INVALID-LINK--

  • Mechanism of Free Radical Bromination. (n.d.). BYJU'S. Retrieved January 6, 2026, from --INVALID-LINK--

  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from --INVALID-LINK--

  • Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. (n.d.). Benchchem. Retrieved January 6, 2026, from --INVALID-LINK--

  • CN107098791B - Preparation method of benzyl bromide. (n.d.). Google Patents. Retrieved January 6, 2026, from --INVALID-LINK--

  • Alkene Reaction Mechanisms (Free Radical Bromination & Acid-Catalyzed Addition). (2022, January 27). YouTube. Retrieved January 6, 2026, from --INVALID-LINK--

  • BnBr purification via basic alumina? (2016, December 15). Reddit. Retrieved January 6, 2026, from --INVALID-LINK--

  • p-NITROBENZYL BROMIDE. (n.d.). Organic Syntheses Procedure. Retrieved January 6, 2026, from --INVALID-LINK--

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry. Retrieved January 6, 2026, from --INVALID-LINK--

  • An Efficient and Fast Method for the Preparation of Benzylic Bromides. (2011, January 6). Taylor & Francis Online. Retrieved January 6, 2026, from --INVALID-LINK--

  • 12.2: Radical Reactions. (2023, January 4). Chemistry LibreTexts. Retrieved January 6, 2026, from --INVALID-LINK--

  • (PDF) Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. (2025, December 6). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--

  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022, October 26). Scientific Update. Retrieved January 6, 2026, from --INVALID-LINK--

  • An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole. (n.d.). Benchchem. Retrieved January 6, 2026, from --INVALID-LINK--

  • Structure and Mechanism: A free radical: is any molecular species capable of independent existence that. (2023, November 13). University of Technology. Retrieved January 6, 2026, from --INVALID-LINK--

  • Benzylic Bromination. (n.d.). Chemistry Steps. Retrieved January 6, 2026, from --INVALID-LINK--

  • 6-Bromo-1-methyl-1H-indazole | 590417-94-0. (n.d.). Sigma-Aldrich. Retrieved January 6, 2026, from --INVALID-LINK--

  • 11.10: Benzylic Bromination of Aromatic Compounds. (2023, August 7). Chemistry LibreTexts. Retrieved January 6, 2026, from --INVALID-LINK--

  • Reactions at the benzylic position (video). (n.d.). Khan Academy. Retrieved January 6, 2026, from --INVALID-LINK--

  • 6-(Bromomethyl)-1H-indazole | 152626-91-0. (n.d.). BLD Pharm. Retrieved January 6, 2026, from --INVALID-LINK--

  • 15 K. Sapeta and M. A. Kerr Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms. (n.d.). Thieme. Retrieved January 6, 2026, from --INVALID-LINK--

References

Common impurities in 6-(Bromomethyl)-1-methyl-1H-indazole and how to remove them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-(Bromomethyl)-1-methyl-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common purity issues encountered during its synthesis, handling, and storage. The following question-and-answer format addresses specific challenges to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities in a sample of this compound and where do they come from?

The impurities found in this compound typically originate from three main sources: unreacted starting materials from the synthesis, byproducts from side reactions, and degradation products. Understanding the synthetic route is key to anticipating these impurities. A common synthesis involves the bromination of 6-(hydroxymethyl)-1-methyl-1H-indazole.

Here is a summary of the most frequently observed impurities:

Impurity NameStructureCommon Source
6-(Hydroxymethyl)-1-methyl-1H-indazole C₉H₁₀N₂OIncomplete bromination of the starting material or hydrolysis of the product.[1][2]
1-Methyl-1H-indazole-6-carbaldehyde C₉H₈N₂OOxidation of either the starting alcohol or the final brominated product.[3][4]
bis(1-Methyl-1H-indazol-6-yl)methane C₁₇H₁₆N₄Dimerization byproduct formed under certain reaction conditions, especially during alkylation steps.[5]
Residual Brominating Agents & Solvents N/ACarryover from the synthesis and workup steps.[6]

The bromomethyl group is a reactive benzylic-type halide, making the compound susceptible to nucleophilic substitution (hydrolysis) and oxidation.[6] The indazole ring itself is generally stable, but side reactions can occur depending on the specific synthetic conditions employed.[7]

G SM 6-(Hydroxymethyl)-1-methyl-1H-indazole (Starting Material) Product This compound (Target Product) SM->Product Bromination (Main Reaction) Impurity1 Unreacted Starting Material SM->Impurity1 Incomplete Reaction Impurity2 1-Methyl-1H-indazole-6-carbaldehyde (Oxidation Product) SM->Impurity2 Oxidation Product->Impurity2 Oxidation Impurity3 bis(1-Methyl-1H-indazol-6-yl)methane (Dimerization Byproduct) Product->Impurity3 Side Reaction Impurity4 Hydrolysis Product (Same as Starting Material) Product->Impurity4 Hydrolysis (H₂O)

Caption: Common impurity formation pathways for this compound.

Q2: My analytical data (NMR, LC-MS) shows unexpected signals. How can I tentatively identify these impurities?

A systematic approach combining chromatographic and spectroscopic data is essential for impurity identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful initial technique.

    • Expected Mass: The target product, this compound, has a molecular weight of approximately 225.09 g/mol (for C₉H₉BrN₂). You will look for the corresponding [M+H]⁺ peaks at ~226 and ~228 m/z, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

    • Impurity Masses:

      • 6-(Hydroxymethyl)-1-methyl-1H-indazole: Look for an [M+H]⁺ peak at ~163 m/z. Its retention time will likely be shorter (more polar) than the product.[1][2]

      • 1-Methyl-1H-indazole-6-carbaldehyde: Look for an [M+H]⁺ peak at ~161 m/z.[3]

      • bis(1-Methyl-1H-indazol-6-yl)methane: Look for an [M+H]⁺ peak at ~277 m/z. This impurity is significantly less polar and will have a longer retention time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation.

    • Target Product: Expect a characteristic singlet for the bromomethyl group (-CH₂Br) around δ 4.6-4.8 ppm and a singlet for the N-methyl group (-NCH₃) around δ 4.0-4.1 ppm. The aromatic protons will appear between δ 7.0-8.0 ppm.

    • Key Impurity Signals:

      • Hydroxymethyl Impurity: The -CH₂OH signal will appear slightly downfield from the -CH₂Br signal, typically around δ 4.7-4.9 ppm, and may show coupling to a hydroxyl proton.

      • Aldehyde Impurity: Look for a distinct singlet for the aldehyde proton (-CHO) far downfield, typically around δ 10.0 ppm.

      • Dimer Impurity: A singlet for the bridging methylene group (-CH₂-) would be expected, likely around δ 5.5-6.0 ppm.

By comparing the masses and NMR signals in your sample to these expected values, you can confidently identify the major impurities present.

Q3: How can I effectively remove these common impurities from my this compound sample?

Purification strategy depends on the nature and quantity of the impurities. For this compound, flash column chromatography is generally the most effective method, though recrystallization can be useful if the primary impurity is the starting material.

This technique separates compounds based on their polarity and is highly effective for removing both more polar (hydroxymethyl) and less polar (dimer) impurities.[8][9]

Experimental Protocol:

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and concentrate it under reduced pressure until a dry, free-flowing powder is obtained. This "dry loading" method generally provides better separation.

  • Column Packing: Prepare a silica gel column packed using a suitable solvent system, such as heptane or hexane. A common choice is a gradient elution.

  • Elution:

    • Load the silica-adsorbed sample onto the top of the packed column.

    • Begin elution with a non-polar solvent (e.g., 100% heptane).

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in heptane.

  • Fraction Collection & Analysis:

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or LC-MS.

    • The less polar dimer byproduct will elute first, followed by the desired product. The more polar impurities, like the starting alcohol, will elute last.

    • Combine the pure fractions containing the product and remove the solvent under reduced pressure to yield the purified solid.

Recrystallization is most effective when the sample is relatively pure (>90%) and the main impurity has significantly different solubility characteristics.[6][10]

Experimental Protocol:

  • Solvent Selection: A binary solvent system is often ideal. A good starting point is a mixture of a solvent in which the compound is soluble (e.g., ethyl acetate, toluene) and a solvent in which it is poorly soluble (e.g., heptane, hexane).

  • Dissolution: Dissolve the crude material in a minimum amount of the hot "good" solvent (e.g., ethyl acetate).

  • Crystallization: Slowly add the "poor" solvent (e.g., heptane) to the hot solution until it just begins to turn cloudy (the saturation point).

  • Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold heptane, and dry them under vacuum.

G start Crude Product Sample analysis Analyze Purity (LC-MS, NMR) start->analysis decision Impurity Profile Identified? analysis->decision chromatography Purify via Flash Column Chromatography decision->chromatography Multiple Impurities or Polarity Overlap recrystallization Purify via Recrystallization decision->recrystallization High Initial Purity & Solubility Difference verify Verify Purity of Isolated Product chromatography->verify recrystallization->verify end Pure Product >98% verify->end Purity Met reprocess Reprocess or Re-evaluate verify->reprocess Purity Not Met

Caption: General workflow for the purification of this compound.

Q4: What are the recommended storage and handling procedures to prevent the formation of degradation impurities?

Due to its reactivity, proper storage and handling are critical to maintaining the purity of this compound.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen. Store at low temperatures (2-8°C) and protect from light.

  • Handling:

    • Handle the solid in a dry environment, such as a glove box or on a manifold under inert gas, to minimize exposure to atmospheric moisture which can cause hydrolysis back to the alcohol.

    • Use anhydrous solvents for any reactions or solutions involving this compound.

    • This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12]

By adhering to these guidelines, you can significantly reduce the rate of degradation and ensure the quality of your material for downstream applications.

References

Technical Support Center: Troubleshooting Guide for Reactions Involving 6-(Bromomethyl)-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 6-(bromomethyl)-1-methyl-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. As a key building block, the successful use of this compound hinges on understanding its reactivity, stability, and potential pitfalls. This document provides in-depth, experience-driven answers to common challenges encountered in the lab.

Section 1: General Handling, Storage, and Safety

This section addresses the foundational aspects of working with this compound, ensuring material integrity and operator safety from the start.

Q1: What are the best practices for storing this compound to ensure its long-term stability?

A1: Proper storage is critical to prevent degradation. As a reactive benzylic bromide, this compound is susceptible to hydrolysis and potential decomposition.

  • Temperature: Store the compound in a cool, dry place. While room temperature storage is acceptable for short periods, refrigeration (2-8°C) is recommended for long-term storage to minimize decomposition.

  • Atmosphere: Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.[1][2] Atmospheric moisture can slowly hydrolyze the bromomethyl group to the corresponding alcohol, an impurity that can complicate subsequent reactions.

  • Light: Store in an amber vial or otherwise protect from light, as benzylic bromides can be light-sensitive.

Q2: My solid this compound has developed a yellowish or brownish tint. Can I still use it?

A2: A change in color from off-white to yellow or brown often indicates the formation of degradation products. While minor discoloration may not significantly impact some robust reactions, it is a sign of impurity.

  • Cause: The color change is likely due to slow decomposition, possibly from exposure to air, moisture, or light, leading to trace amounts of hydrobromic acid (HBr) and subsequent oligomerization or side reactions.

  • Recommendation: Before use, it is highly advisable to assess the purity of the discolored material. You can do this by:

    • Taking a melting point: A broad or depressed melting range compared to the literature value suggests impurity.

    • Running a quick ¹H NMR: Check for the appearance of new peaks, particularly the disappearance of the characteristic bromomethyl singlet and the appearance of a peak corresponding to the hydroxymethyl derivative (-CH₂OH).

    • HPLC analysis: This will quantify the purity and reveal the number of impurities.[3]

  • Purification: If significant degradation has occurred, consider purifying the material by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) before use.

Q3: What are the essential safety precautions for handling a bromomethyl compound like this?

A3: this compound is a lachrymator and an alkylating agent, which means it can be harmful. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[1][2][4][5] Handle the solid material in a chemical fume hood to avoid inhaling dust or vapors.[1][2]

  • Handling: Use spark-proof tools and avoid creating dust.[1][4] Ensure adequate ventilation at all times. After handling, wash your hands and any exposed skin thoroughly with soap and water.[4][6]

  • Spills: In case of a spill, clean it up immediately while wearing appropriate PPE. Absorb the material with an inert absorbent like vermiculite and place it in a sealed container for hazardous waste disposal.[2][4]

  • Waste Disposal: Dispose of all waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations.[6]

Section 2: Troubleshooting Synthetic Reactions

This section dives into specific problems encountered during chemical reactions, providing causal explanations and actionable solutions.

Subsection 2.1: Low or No Product Formation

Q4: My alkylation reaction with a nucleophile (amine, phenol, thiol) is slow, incomplete, or fails entirely. What should I investigate?

A4: This is a common issue that can usually be traced to one of several factors related to reagents or reaction conditions.

  • Insufficient Nucleophilicity: The most frequent cause is incomplete deprotonation of the nucleophile.

    • The Cause: Many nucleophiles (especially alcohols, phenols, and secondary amines) require a base to be sufficiently reactive. If the base is too weak or used in insufficient quantity, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.

    • The Solution: Choose an appropriate base. For many N-alkylations, a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF is highly effective.[7][8] For O- or S-alkylations, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and can be milder. Always use at least one equivalent of the base.

  • Moisture Contamination: Benzylic bromides and strong bases are highly sensitive to water.

    • The Cause: Water will react with strong bases like NaH, quenching them and preventing the deprotonation of your nucleophile.[7] Water can also hydrolyze the starting material to the unreactive alcohol.

    • The Solution: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (nitrogen or argon).[7]

  • Degraded Starting Material: As discussed in Q2, if the this compound has degraded, the concentration of the active electrophile is lower than calculated, leading to poor conversion.

  • Inappropriate Solvent or Temperature:

    • The Cause: The reaction kinetics can be highly dependent on the solvent and temperature. A solvent that does not fully dissolve the reactants or a temperature that is too low can lead to a sluggish reaction.

    • The Solution: Polar aprotic solvents like DMF, THF, and acetonitrile are generally good choices as they solvate the ions involved in the Sₙ2 reaction. If the reaction is slow at room temperature, gentle heating (e.g., to 50-80 °C) can often increase the rate, but be sure to monitor for side product formation.[7]

Workflow for Troubleshooting Low Yield

Below is a systematic workflow to diagnose and solve low-yield reactions.

G start Low or No Product Observed check_purity 1. Verify Purity of Starting Materials (NMR, HPLC) start->check_purity p_ok p_ok check_purity->p_ok Purity OK p_bad p_bad check_purity->p_bad Impure check_conditions 2. Review Reaction Conditions c_ok c_ok check_conditions->c_ok Conditions OK c_bad c_bad check_conditions->c_bad Suboptimal check_base 3. Assess Base and Nucleophile Activation b_ok b_ok check_base->b_ok Base is Appropriate b_bad b_bad check_base->b_bad Base is Weak/Wet check_workup 4. Analyze Work-up & Purification success success check_workup->success Product Found & Isolated p_ok->check_conditions purify purify p_bad->purify Purify Reagent (Recrystallize/Chromatography) purify->start Retry Reaction c_ok->check_base optimize_c optimize_c c_bad->optimize_c Optimize: - Use Anhydrous Solvent - Increase Temperature - Check Stoichiometry optimize_c->start Retry Reaction b_ok->check_workup optimize_b optimize_b b_bad->optimize_b Optimize: - Use Stronger Base (e.g., NaH) - Ensure Anhydrous Conditions optimize_b->start Retry Reaction

Caption: A step-by-step troubleshooting workflow for low-yield reactions.

Subsection 2.2: Formation of Impurities and Side Products

Q5: My reaction mixture shows several unexpected spots on TLC. What are the most common side products?

A5: The appearance of multiple spots is a clear indicator of side reactions. With this reagent, several pathways are possible.

  • Hydrolysis Product: The most common impurity is 6-(hydroxymethyl)-1-methyl-1H-indazole, formed by the reaction of the starting material with trace water. This is often less polar than the starting bromide on silica gel.

  • Elimination Product: If a strong, sterically hindered base is used, or with excessive heating, elimination of HBr can occur to form a reactive quinone-dimethide-type intermediate, which can then polymerize. This often results in baseline material on TLC.

  • Dimerization/Oligomerization: The starting material can self-react, especially in the presence of certain bases or upon prolonged heating, where one molecule acts as a nucleophile (at N2 of the indazole) and another as the electrophile.

  • Over-alkylation: If your nucleophile has multiple reactive sites (e.g., a primary amine), dialkylation can occur. To prevent this, use a slight excess of the nucleophile or add the this compound slowly to the reaction mixture.[7]

Desired Reaction vs. Potential Side Reactions

G cluster_0 Reactants cluster_1 Pathways cluster_2 Products SM This compound desired Desired Sₙ2 Reaction SM->desired hydrolysis Hydrolysis SM->hydrolysis H₂O elimination Elimination/Polymerization SM->elimination Strong Base / Heat Nuc Nucleophile (Nu-H) Nuc->desired Prod Desired Product (Indazole-CH₂-Nu) desired->Prod Alc Alcohol Impurity (Indazole-CH₂-OH) hydrolysis->Alc Poly Polymeric Byproducts elimination->Poly overalkylation Over-alkylation Over Over-alkylated Product (Indazole-CH₂-Nu-CH₂-Indazole) overalkylation->Over Prod->overalkylation + SM

Caption: Desired reaction pathway versus common side reaction pathways.

Section 3: Purification and Analysis

Q6: What is the recommended method for purifying the final product?

A6: The choice between column chromatography and recrystallization depends on the nature of the product and impurities.

  • Column Chromatography: This is the most versatile method for separating the product from unreacted starting materials and byproducts, especially if they have different polarities.[3] A gradient of ethyl acetate in hexanes on silica gel is a common starting point.

  • Recrystallization: If your product is a solid and has high purity (>90-95%), recrystallization is an excellent method for obtaining highly pure material.[3] It is particularly effective at removing small amounts of more soluble impurities. Finding a suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is key.

Q7: What characteristic signals in the ¹H NMR spectrum confirm a successful reaction?

A7: A successful alkylation reaction will show distinct changes in the ¹H NMR spectrum.

  • Disappearance of the Bromomethyl Singlet: The sharp singlet for the -CH₂-Br protons of the starting material (typically around 4.7-4.9 ppm) will disappear.

  • Appearance of a New Methylene Signal: A new signal for the -CH₂-Nu protons will appear. Its chemical shift and multiplicity will depend on the nucleophile (Nu). For example, if attached to a nitrogen, this signal might appear between 3.8 and 4.5 ppm.

  • Retention of Indazole and Methyl Peaks: The aromatic signals of the indazole ring and the N-methyl singlet (around 4.1 ppm) should remain.[9]

Section 4: Protocols and Data
Protocol 1: General Procedure for Alkylation of a Phenol

This protocol provides a reliable starting point for the O-alkylation of a phenolic nucleophile.

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the phenol (1.0 eq.) and anhydrous DMF (to make a ~0.2 M solution).

  • Deprotonation: Add cesium carbonate (Cs₂CO₃, 1.5 eq.) to the solution and stir the suspension at room temperature for 15-20 minutes.

  • Alkylation: Add a solution of this compound (1.1 eq.) in a small amount of anhydrous DMF dropwise.

  • Reaction: Stir the reaction at room temperature or heat gently to 50°C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Table 1: Recommended Reaction Conditions
Nucleophile TypeRecommended Base(s)Typical Solvent(s)Temperature RangeKey Considerations
Primary/Secondary Amine K₂CO₃, Cs₂CO₃, DIPEADMF, Acetonitrile25-80 °CUse a non-nucleophilic base to avoid competition.
Phenol / Alcohol NaH, K₂CO₃, Cs₂CO₃THF, DMF0-60 °CNaH requires strictly anhydrous conditions.[7]
Thiol K₂CO₃, Et₃NDMF, THF, Ethanol25-50 °CThiols are very nucleophilic; reactions are often fast.
Carboxylate Cs₂CO₃DMF25-60 °CCesium effect can accelerate Sₙ2 reactions.
Table 2: Typical ¹H NMR Chemical Shifts (in CDCl₃)
GroupStarting Material (-CH₂Br)Typical Product (-CH₂-Nu)
N-CH₃ ~4.1 ppm (s, 3H)~4.1 ppm (s, 3H)
-CH₂- ~4.8 ppm (s, 2H)3.8 - 5.2 ppm (s or t, 2H)
Indazole-H ~7.2 - 7.8 ppm (m, 3H)~7.2 - 7.8 ppm (m, 3H)

Note: Product shifts are approximate and depend heavily on the nature of the attached nucleophile (Nu).

References

How to avoid byproduct formation with 6-(Bromomethyl)-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Byproduct Formation in Nucleophilic Substitution Reactions

Welcome to the technical support center for 6-(bromomethyl)-1-methyl-1H-indazole. This guide is designed to provide in-depth technical assistance to researchers utilizing this versatile reagent in their synthetic endeavors. As Senior Application Scientists, we understand the nuances of working with reactive intermediates and have compiled this resource to help you navigate the common challenges and avoid unwanted byproduct formation, ensuring the integrity and success of your experiments.

Introduction to the Reactivity of this compound

This compound is a valuable building block in medicinal chemistry, prized for its ability to introduce the 1-methyl-1H-indazol-6-yl)methyl moiety into a target molecule. The key to its utility lies in the reactivity of the bromomethyl group, which acts as an electrophile in nucleophilic substitution reactions. This benzylic bromide-like reactivity allows for the facile formation of new carbon-heteroatom bonds.

However, this reactivity also opens the door to several potential side reactions that can lead to a range of impurities, complicating purification and reducing yields. Understanding the mechanistic underpinnings of these side reactions is paramount to developing robust and reproducible synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, offering insights into the root causes and providing actionable solutions.

Q1: My reaction with an amine/alkoxide/thiolate nucleophile is giving me a significant amount of a byproduct with a similar mass to my starting material. What could it be?

A1: This is a classic sign of an elimination reaction, a common competing pathway in nucleophilic substitutions with benzylic halides.

  • The Culprit: The E2 Pathway. The use of strong, sterically hindered bases, or even nucleophiles that are also strong bases (e.g., certain alkoxides), can promote the E2 (bimolecular elimination) pathway. In this scenario, the base abstracts a proton from the methylene bridge, leading to the elimination of HBr and the formation of the corresponding 6-methylene-1-methyl-1,6-dihydroindazole. This byproduct is an isomer of your starting material and can be difficult to separate.

  • Causality and Experimental Choices:

    • Base Selection is Critical: Strong, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective in promoting substitution with weakly acidic nucleophiles (like thiols) without excessive elimination.[1][2] For reactions with amines or alcohols, weaker bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are generally preferred over stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

    • Temperature Control: Higher reaction temperatures can favor elimination over substitution. It is advisable to start your reactions at a lower temperature (e.g., 0 °C or room temperature) and only gently heat if the reaction is sluggish.

  • Troubleshooting Protocol:

    • Re-evaluate your base: If using a strong base, switch to a milder one (e.g., from NaH to K₂CO₃).

    • Lower the temperature: Run the reaction at the lowest effective temperature.

    • Consider the nucleophile's basicity: If your nucleophile is a strong base, consider using its conjugate acid and a non-nucleophilic base to generate the nucleophile in situ in a controlled manner.

Q2: I'm observing a byproduct with a mass 18 units higher than my desired product after aqueous workup. What is the likely cause?

A2: This strongly suggests the formation of the hydrolysis byproduct, 6-(hydroxymethyl)-1-methyl-1H-indazole.

  • The Inevitable Reactant: Water. The bromomethyl group is susceptible to hydrolysis, an Sₙ1 or Sₙ2 reaction with water. The presence of water in your reaction solvent, or during an aqueous workup, can lead to the formation of the corresponding alcohol. The benzylic nature of the carbocation intermediate in a potential Sₙ1 pathway makes it particularly prone to capture by water.

  • Causality and Experimental Choices:

    • Anhydrous Conditions: It is imperative to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

    • Careful Workup: During the workup, minimize the contact time with the aqueous phase. If possible, a non-aqueous workup might be considered.

  • Troubleshooting Protocol:

    • Dry your solvents and reagents: Ensure all components of your reaction are scrupulously dry.

    • Inert atmosphere: Use standard techniques for maintaining an inert atmosphere throughout the reaction.

    • Modified Workup: If hydrolysis during workup is suspected, try to perform the extraction quickly and at a lower temperature.

Q3: My reaction is clean by TLC, but after purification, I see a new, higher molecular weight impurity in my NMR. What could be happening?

A3: You may be observing the formation of a dimeric byproduct, which can occur through self-condensation.

  • The Double-Edged Sword: Reactivity. A molecule of your nucleophilic product can react with a second molecule of the starting this compound. This is particularly common when using amine or thiol nucleophiles, as the resulting secondary amine or thioether is still nucleophilic.

  • Causality and Experimental Choices:

    • Stoichiometry and Order of Addition: Using a slight excess of the nucleophile can help to ensure that all the electrophilic starting material is consumed before it can react with the product. Slowly adding the this compound to a solution of the nucleophile can also help to maintain a low concentration of the electrophile, disfavoring the dimerization reaction.

  • Troubleshooting Protocol:

    • Adjust Stoichiometry: Use a 1.1 to 1.5 molar excess of your nucleophile.

    • Reverse Addition: Add the solution of this compound dropwise to the nucleophile solution, rather than the other way around.

Visualizing Potential Byproduct Pathways

To further clarify the potential side reactions, the following diagrams illustrate the main pathways for byproduct formation.

Byproduct_Formation cluster_substitution Desired Substitution cluster_side_reactions Potential Side Reactions SM This compound Product Desired Product (6-((Nu)methyl)-1-methyl-1H-indazole) SM->Product Elimination Elimination Product (6-Methylene-1-methyl-1,6-dihydroindazole) SM->Elimination E2 Elimination (Strong/Bulky Base) Hydrolysis Hydrolysis Product (6-(Hydroxymethyl)-1-methyl-1H-indazole) SM->Hydrolysis Hydrolysis (H2O) Nuc Nucleophile (NuH) Nuc->Product SN2 Reaction Dimer Dimeric Byproduct Product->Dimer Self-Condensation (with SM)

Caption: Potential reaction pathways for this compound.

Experimental Protocols

The following is a general protocol for a nucleophilic substitution reaction with a thiol, adapted from a similar procedure for the analogous N-H indazole.[1][2] This should be considered a starting point and may require optimization for your specific nucleophile and substrate.

Protocol: Synthesis of 6-((Alkylthio)methyl)-1-methyl-1H-indazole

Parameter Value/Description
Starting Material This compound
Nucleophile Thiol (e.g., Ethanethiol)
Base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature Reflux
Reaction Time 1-4 hours (monitor by TLC)

Step-by-Step Methodology:

  • To a solution of the desired thiol (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere, add DBU (1.2 equivalents).

  • Stir the solution at room temperature for 10 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise over 15 minutes.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired product.

Protocol_Workflow Start Start Step1 Dissolve Thiol and DBU in anhydrous THF under N2 atmosphere Start->Step1 Step2 Add this compound solution dropwise Step1->Step2 Step3 Heat to reflux and monitor by TLC Step2->Step3 Step4 Cool and concentrate Step3->Step4 Step5 Purify by column chromatography Step4->Step5 End Pure Product Step5->End

Caption: Experimental workflow for nucleophilic substitution.

Conclusion

By carefully considering the choice of base, reaction temperature, and stoichiometry, and by maintaining anhydrous conditions, the formation of byproducts in reactions with this compound can be significantly minimized. This guide provides a framework for troubleshooting common issues and optimizing your reaction conditions to achieve higher yields and purity of your desired products.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 6-(Bromomethyl)-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-(bromomethyl)-1-methyl-1H-indazole . This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) to facilitate successful cross-coupling experiments with this versatile, yet challenging, building block. The primary difficulty arises from the presence of a reactive benzylic C(sp³)-Br bond, which requires careful catalyst and condition selection to achieve the desired transformation, whether the coupling is intended at the bromomethyl group itself or at another position on the indazole core.

Understanding the Core Challenge: Chemoselectivity

The central issue when designing a cross-coupling reaction with a substrate like this compound is chemoselectivity. The molecule presents two potential sites for palladium-catalyzed reactions: the C(sp³)-Br bond of the bromomethyl group and a potential C(sp²)-X (where X = Br, I, OTf) bond on the indazole ring (e.g., at the 3- or 5-position). The benzylic bromide is highly susceptible to both oxidative addition and nucleophilic substitution by bases or coupling partners, which can lead to a mixture of products or decomposition.

The choice of catalytic system and reaction conditions will dictate which bond reacts preferentially. This guide is structured to address both major synthetic strategies.

cluster_0 Strategic Decision cluster_1 Scenario A cluster_2 Scenario B Start Goal: Cross-Coupling with This compound Decision Where is the desired C-C or C-N bond formation? Start->Decision StrategyA Couple at the Bromomethyl Group (C(sp³)-Br Bond) Decision->StrategyA At the -CH₂Br StrategyB Couple at the Indazole Ring (Requires a second halide, e.g., 3-bromo) (C(sp²)-Br Bond) Decision->StrategyB On the indazole ring OutcomeA Forms a diaryl- or aryl-alkyl-methane linkage. Example: Suzuki coupling with Arylboronic acid. StrategyA->OutcomeA OutcomeB Functionalizes the indazole core while preserving the bromomethyl group. StrategyB->OutcomeB

Caption: Decision tree for selecting a coupling strategy.

Scenario A: Coupling at the Bromomethyl Group (C(sp³)-Br)

In this scenario, the bromomethyl group acts as the electrophilic partner. This is a C(sp³)-C(sp²) or C(sp³)-C(sp) bond formation. The primary challenges are preventing homocoupling of the coupling partner and ensuring the catalyst system is active for C(sp³)-Br oxidative addition without promoting side reactions.

Frequently Asked Questions (FAQs): C(sp³) Coupling

Q1: Which catalyst system is best for a Suzuki-Miyaura coupling at the benzylic position?

A1: For Suzuki-Miyaura reactions of benzylic bromides, catalyst systems employing bulky, electron-rich phosphine ligands are generally most effective. A highly recommended starting point is a combination of Pd(OAc)₂ as the palladium source and a biarylphosphine ligand like JohnPhos or SPhos .[1] These ligands facilitate the oxidative addition to the C(sp³)-Br bond and promote the subsequent reductive elimination. Pre-catalysts incorporating these ligands can also offer improved reliability.[2]

Q2: What base should I choose for a benzylic Suzuki coupling?

A2: A moderately strong inorganic base is typically preferred to minimize side reactions. Potassium carbonate (K₂CO₃) is an excellent first choice.[1] Stronger bases like cesium carbonate (Cs₂CO₃) can also be effective, particularly for less reactive coupling partners.[3] Avoid very strong bases like alkoxides (e.g., NaOtBu) in initial screens, as they can promote elimination or direct reaction with the benzylic bromide.

Q3: Can I perform a Sonogashira coupling with the bromomethyl group?

A3: This is challenging. While there are reports of Sonogashira reactions with unactivated alkyl halides, they often require specialized N-heterocyclic carbene (NHC) ligands and carefully controlled conditions to avoid β-hydride elimination and other side reactions.[4] Direct Sₙ2 displacement of the bromide by the acetylide anion (formed under basic conditions) is a significant competing pathway. Some sources suggest avoiding Sonogashira on benzyl bromide altogether.[5] If attempted, a copper-free protocol with a mild organic base might offer a better chance of success.

Q4: Is Buchwald-Hartwig amination a viable strategy at this position?

A4: Similar to the Sonogashira coupling, direct Buchwald-Hartwig amination on a benzylic bromide is difficult and not the standard application of this reaction. The amine coupling partner is a potent nucleophile and will readily displace the benzylic bromide via a classical Sₙ2 reaction, often without the need for a catalyst. This uncatalyzed background reaction typically outcompetes the desired palladium-catalyzed process.

Troubleshooting Guide: C(sp³) Coupling
Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Oxidative addition to C(sp³)-Br is slower than to C(sp²)-Br.• Switch to a more electron-rich, bulky ligand (e.g., JohnPhos, SPhos).• Use a palladium pre-catalyst for more reliable generation of the active Pd(0) species.• Increase reaction temperature, potentially using microwave irradiation.[1]
2. Incorrect Base: The base may be too weak or poorly soluble.• Switch from K₂CO₃ to a stronger, more soluble base like Cs₂CO₃ or K₃PO₄.
Significant Homocoupling of Boronic Acid 1. Slow Transmetalation/Reductive Elimination: The oxidative addition product is formed but does not proceed through the cycle quickly.• Ensure anhydrous conditions, as water can hydrolyze the boronic acid.• Use a ligand known to accelerate reductive elimination, such as a bulky biaryl phosphine.[3]
Formation of Side Products (e.g., Toluene derivative via hydrodehalogenation) 1. Protonolysis: Reaction with trace water or solvent protons.• Use rigorously dried solvents and reagents.• Ensure the reaction is run under a completely inert atmosphere (Argon or Nitrogen).
2. Reaction with Base: Direct Sₙ2 reaction with hydroxide from the base.• Use a non-nucleophilic, hindered base if possible.
Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a representative starting point for coupling an arylboronic acid to the benzylic position.

Setup 1. Reaction Setup - Add indazole (1.0 eq),  boronic acid (1.5 eq), K₂CO₃ (3.0 eq)  to an oven-dried vial. Catalyst 2. Add Catalyst System - Add Pd(OAc)₂ (5 mol%)  and JohnPhos (10 mol%). Setup->Catalyst Solvent 3. Add Solvent - Add anhydrous DMF. Catalyst->Solvent Degas 4. Inert Atmosphere - Seal vial and purge with Argon  for 15-20 minutes. Solvent->Degas React 5. Reaction - Heat at 140°C (microwave)  or 100-120°C (oil bath)  for 20-60 min. Degas->React Workup 6. Workup & Purification - Cool, dilute with EtOAc,  wash with water/brine. - Dry, concentrate, and purify  by column chromatography. React->Workup

Caption: General workflow for benzylic Suzuki-Miyaura coupling.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.05 equiv)

  • JohnPhos (0.10 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Microwave vial or Schlenk tube

  • Standard workup and purification reagents

Procedure:

  • To a dry microwave vial or Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂ and JohnPhos to the vial.

  • Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the starting indazole.

  • Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture. For microwave heating, a temperature of 140°C for 20-30 minutes is a good starting point.[1] For conventional heating, use an oil bath set to 100-120°C and monitor the reaction by TLC or LC-MS over 2-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Scenario B: Coupling at the Indazole Ring (C(sp²)-X)

This strategy requires a starting material with a second halide on the indazole ring, for example, 3-bromo-6-(bromomethyl)-1-methyl-1H-indazole . The goal is to selectively react at the C(sp²)-Br bond while preserving the C(sp³)-Br bond of the bromomethyl group. The general reactivity order for oxidative addition is C-I > C-OTf > C-Br >> C-Cl, and C(sp²)-X > C(sp³)-X.[6] However, the high reactivity of the benzylic bromide towards nucleophiles remains a major concern.

Frequently Asked Questions (FAQs): C(sp²) Coupling with a Labile Group

Q1: How can I prevent the bromomethyl group from reacting with the base or nucleophile?

A1: This is the critical challenge. Success hinges on using conditions mild enough to favor the C(sp²)-Br coupling.

  • Base Selection: Use a weaker, non-nucleophilic base. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) in an aqueous/organic biphasic system are excellent choices.[2][7] Avoid strong, soluble bases like NaOtBu or LiHMDS, which are commonly used in Buchwald-Hartwig aminations but will readily react with the benzylic bromide.[8]

  • Nucleophile Choice: For Suzuki reactions, boronic acids are ideal as they are not strongly nucleophilic until activated in the catalytic cycle. For Buchwald-Hartwig aminations, the amine is inherently nucleophilic, making this transformation extremely difficult to perform chemoselectively.

  • Temperature Control: Use the lowest possible temperature that still promotes the desired C(sp²)-Br coupling. Start screens at lower temperatures (e.g., 60-80°C) before increasing.

Q2: Which catalyst system is best for selective C(sp²)-Br coupling?

A2: You need a catalyst that is highly active for C(sp²)-Br oxidative addition at mild temperatures.

  • For Suzuki: Systems like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are classic choices that work well for aryl bromides and may be selective under the right conditions.[7][9] Modern biarylphosphine ligand pre-catalysts (e.g., SPhos-based) can also be highly effective at lower temperatures.[2]

  • For Sonogashira: A standard Sonogashira system (PdCl₂(PPh₃)₂ / CuI ) with a mild amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is the starting point.[10][11] The amine base is also a potential nucleophile, so careful monitoring for side products is essential.

  • For Buchwald-Hartwig: This is the most challenging. A highly active catalyst that operates at room temperature might offer a window of selectivity. However, the background Sₙ2 reaction is likely to be a major issue. Protecting the amine coupling partner or using an ammonia equivalent could be explored, but success is not guaranteed.[12][13]

Q3: My main side product is from the reaction at the bromomethyl group. How can I fix this?

A3: This indicates your conditions are too harsh or your reagents are too nucleophilic.

  • Lower the reaction temperature.

  • Switch to a weaker, more sterically hindered, or less soluble base (e.g., from K₃PO₄ to K₂CO₃).

  • Reduce the reaction time; monitor carefully and stop the reaction as soon as the starting C(sp²)-Br material is consumed.

  • Consider protecting the bromomethyl group, for example by converting it to a more stable alcohol (-CH₂OH) or ether (-CH₂OR), performing the cross-coupling, and then re-installing the bromide in a later step.[5][14]

Troubleshooting Guide: C(sp²) Coupling
Issue Potential Cause(s) Recommended Solution(s)
Reaction at Bromomethyl Group 1. Base is too strong/nucleophilic. • Switch to a weaker base (K₂CO₃, CsF).• Use a biphasic solvent system (e.g., Dioxane/H₂O) to moderate base activity.[7]
2. High Temperature. • Lower the reaction temperature and increase reaction time or catalyst loading.
3. Nucleophilic Amine (for C-N coupling). • This is very difficult to avoid. Consider a different synthetic route or protecting group strategy.
Low or No Conversion at C(sp²)-Br 1. Catalyst Deactivation: The indazole nitrogen can coordinate to the palladium center and inhibit catalysis.[2]• Use a ligand that shields the metal center, such as a bulky biarylphosphine (SPhos, XPhos).• Use a pre-catalyst to ensure efficient formation of the active species.[2]
2. Insufficient Temperature/Base Strength. • If no side reactions are observed, cautiously increase the temperature.• Switch to a slightly stronger base like K₃PO₄.
Formation of Di-coupled Product 1. Overly Active Catalyst System. • This indicates the C(sp³)-Br bond is also reacting.• Reduce temperature significantly.• Switch to a less active/more selective catalyst (e.g., from a biarylphosphine system to Pd(PPh₃)₄).
Protocol: Chemoselective Suzuki-Miyaura Coupling at the C3-Position

This protocol is a representative starting point for the selective coupling at a C(sp²)-Br bond on the indazole ring while preserving the bromomethyl group.

Materials:

  • 3-Bromo-6-(bromomethyl)-1-methyl-1H-indazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane and Water (4:1 or 5:1 ratio)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a dry Schlenk tube, add 3-bromo-6-(bromomethyl)-1-methyl-1H-indazole, the arylboronic acid, and K₂CO₃.

  • Add the palladium catalyst, Pd(dppf)Cl₂.

  • Add the degassed solvent system (e.g., 8 mL dioxane, 2 mL water).

  • Seal the vessel and purge with argon for 15-20 minutes.

  • Heat the reaction mixture in an oil bath at 80-90°C. Monitor the reaction progress closely by TLC or LC-MS, checking for consumption of the starting material and formation of both the desired product and any side products from reaction at the bromomethyl group.

  • Upon completion (or when significant side product formation begins), cool the reaction to room temperature.

  • Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

References

Enhancing the reactivity of 6-(Bromomethyl)-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-(Bromomethyl)-1-methyl-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile reagent in their synthetic workflows. Here, we address common challenges and provide expert insights to help you enhance reaction efficiency, improve yields, and troubleshoot potential issues.

Introduction: Understanding the Reagent's Reactivity Profile

This compound is a valuable building block in pharmaceutical and materials science. Its reactivity is primarily dictated by the bromomethyl group at the C6 position. Structurally, it is analogous to a benzylic bromide. This is a critical feature, as the adjacent indazole ring system significantly influences the reactivity of the C-Br bond.

The indazole ring can stabilize the transition state of nucleophilic substitution reactions (SN2) and any potential carbocation intermediate (SN1) through resonance.[1][2] This inherent electronic property makes the compound significantly more reactive than a simple alkyl bromide. However, this enhanced reactivity can also lead to challenges, including instability and the formation of unwanted byproducts. This guide will help you navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My substitution reaction with this compound is showing low or no conversion. What are the likely causes and how can I fix it?

This is a common issue that can almost always be traced back to one of four factors: insufficient nucleophile activation, suboptimal solvent choice, low reaction temperature, or reagent degradation.

Causality Analysis: For a successful SN2 reaction, the nucleophile must be sufficiently potent to attack the electrophilic carbon of the bromomethyl group. If your nucleophile is a neutral species (e.g., an alcohol or a secondary amine), it requires deprotonation by a suitable base to become a much stronger anionic nucleophile. The choice of base and solvent are intrinsically linked and crucial for success.

Troubleshooting Matrix:

Potential Cause Explanation Recommended Solution Scientific Rationale
Insufficient Base Strength The pKa of your nucleophile's conjugate acid is too high for the base being used, leading to incomplete deprotonation.Switch to a stronger, non-nucleophilic base. Common choices include Sodium Hydride (NaH), Cesium Carbonate (Cs₂CO₃), or Potassium tert-butoxide (KOtBu).[3][4]NaH provides irreversible deprotonation. Cs₂CO₃ is often effective due to the high solubility of its salts in organic solvents and the "cesium effect," which promotes faster alkylations.
Poor Solvent Choice The reactants may have poor solubility, or the solvent may be inhibiting the reaction (e.g., protic solvents like ethanol can solvate the nucleophile, reducing its reactivity).Use a polar aprotic solvent such as DMF, THF, Dioxane, or Acetonitrile.[3][5]These solvents effectively dissolve ionic species (like the activated nucleophile) but do not form a tight solvation shell around the nucleophile, leaving it "naked" and highly reactive.
Low Reaction Temperature The activation energy for the reaction is not being met, resulting in slow kinetics.Gently heat the reaction mixture. A typical range is 50-90 °C.[4] Monitor for potential degradation of starting material via TLC or LC-MS if heating excessively.Increasing temperature provides the necessary kinetic energy for the reaction to proceed at a reasonable rate.
Reagent Degradation The this compound may have degraded due to improper storage (exposure to moisture or light).Use a fresh bottle of the reagent or purify the existing stock. Store the reagent under an inert atmosphere (N₂ or Ar) and protected from light.Benzylic bromides are often sensitive to hydrolysis and can be lachrymatory. Ensuring the purity of your starting material is a critical first step.
Q2: I'm observing multiple products in my reaction, leading to low yield of the desired compound and difficult purification. What are the common side reactions?

The formation of multiple products typically points to competing reaction pathways or over-reaction. For this specific reagent, the most common side reactions are elimination and reaction with impurities.

Visualizing Competing Pathways:

The desired SN2 pathway can compete with an E2 elimination pathway, especially when using strong, sterically hindered bases.

G Diagram 1: Ssubscript{N}2 vs. E2 Competing Pathways start This compound + Base + Nu-H sn2 Ssubscript{N}2 Pathway (Desired) start->sn2 Weakly hindered, strong nucleophile e2 E2 Pathway (Side Reaction) start->e2 Strong, hindered base (e.g., KOtBu) product Desired Alkylated Product sn2->product byproduct Elimination Byproduct (6-Methylene-1-methyl-indazole) e2->byproduct

Diagram 1: SN2 vs. E2 Competing Pathways

Troubleshooting Side Reactions:

  • Elimination: This is favored by strong, bulky bases (e.g., KOtBu) and higher temperatures. If elimination is a problem, switch to a less hindered base like K₂CO₃ or Cs₂CO₃ and run the reaction at the lowest temperature that allows for a reasonable rate.

  • Di-alkylation: If your nucleophile has more than one reactive site (e.g., a primary amine or a diol), you may see di-alkylation. To minimize this, use a large excess of the nucleophile relative to the indazole reagent.

  • Hydrolysis: If water is present in your solvent or on your glassware, the bromomethyl group can hydrolyze to a hydroxymethyl group. Ensure all reagents are anhydrous and glassware is oven-dried.

Q3: How can I actively enhance the reactivity of the C-Br bond to achieve faster reactions or use milder conditions?

While this compound is already quite reactive, its performance can be further boosted using catalytic methods. The most common and effective technique is the Finkelstein reaction.

The Finkelstein Reaction (Iodide Catalysis): This classic method involves adding a catalytic amount of an iodide salt (e.g., NaI or KI) to the reaction mixture. The bromide is converted in situ to the corresponding iodide. The C-I bond is weaker and longer than the C-Br bond, making iodide a better leaving group and accelerating the rate of nucleophilic substitution.

G Diagram 2: Finkelstein Reaction Workflow reagent R-CHsubscript{2}-Br (Less Reactive) intermediate R-CHsubscript{2}-I (More Reactive Intermediate) reagent->intermediate Halogen Exchange catalyst Catalytic NaI or KI (in Acetone or MeCN) catalyst->reagent product R-CHsubscript{2}-Nu (Final Product) intermediate->product Fast Ssubscript{N}2 Attack byproduct NaBr or KBr (Precipitates) intermediate->byproduct Leaving Group nucleophile Nucleophile (Nusuperset{-}) nucleophile->intermediate

Diagram 2: Finkelstein Reaction Workflow

Experimental Protocol: Catalytic Finkelstein Alkylation

This protocol provides a general method for the O-alkylation of a phenol using this compound with iodide catalysis.

  • Reagent Preparation:

    • To an oven-dried round-bottom flask under an inert atmosphere (N₂), add the phenol (1.0 eq.), Cesium Carbonate (Cs₂CO₃, 1.5 eq.), and Potassium Iodide (KI, 0.1 eq.).

    • Add anhydrous acetonitrile (MeCN) or acetone as the solvent. Stir the suspension for 15 minutes at room temperature.

  • Reaction Execution:

    • Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous MeCN or acetone.

    • Add the indazole solution dropwise to the stirring suspension of the phenol and bases.

    • Heat the reaction to 40-60 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up and Purification:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Filter the mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the crude residue in a suitable organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the final product by column chromatography on silica gel.

General Troubleshooting Flowchart

If you are encountering issues, use this logical flowchart to diagnose the problem.

Diagram 3: General Troubleshooting Flowchart

References

Validation & Comparative

A Senior Application Scientist's Guide to 6-(Bromomethyl)-1-methyl-1H-indazole: A Comparative Analysis of a Privileged Alkylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Moiety and the Need for Precision Alkylation

In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a "privileged" structure, forming the core of numerous therapeutic agents, including treatments for cancer and inflammation.[1][2] Molecules such as Niraparib, a PARP inhibitor, and Pazopanib, a tyrosine kinase inhibitor, underscore the pharmacological importance of N-substituted indazoles.[1] The journey from a lead compound to a clinical candidate often hinges on the strategic functionalization of molecules to optimize their efficacy, selectivity, and pharmacokinetic properties. This is where precision tools—highly specific and reliable chemical reagents—become indispensable.

This guide provides an in-depth comparison of 6-(Bromomethyl)-1-methyl-1H-indazole , a specialized alkylating agent, against more conventional alternatives. We will move beyond simple reaction schemes to explore the causality behind its reactivity, provide actionable experimental protocols, and present comparative data to guide researchers in making informed decisions for their synthetic campaigns.

Section 1: Understanding the Reactivity of this compound

At its core, this compound is a benzylic-type halide. This classification is crucial as it dictates its chemical behavior. The bromine atom is attached to a carbon that is, in turn, bonded to the indazole ring system. This arrangement significantly enhances the reactivity of the C-Br bond compared to a standard alkyl bromide.

The enhanced reactivity stems from two primary factors:

  • Transition State Stabilization (SN2): In a bimolecular nucleophilic substitution (SN2) reaction, the incoming nucleophile attacks the electrophilic carbon while the bromide leaving group departs. The transition state of this process is stabilized by the adjacent π-system of the indazole ring, lowering the activation energy and accelerating the reaction rate.[3]

  • Carbocation Stability (SN1): In unimolecular (SN1) reactions, the rate-determining step is the formation of a carbocation intermediate. The benzylic carbocation formed upon the departure of the bromide ion is highly stabilized by resonance, with the positive charge delocalized across the indazole ring system.[3][4] This makes SN1 pathways more accessible than for simple alkyl halides.[5]

The 1-methyl-1H-indazole ring itself is an electron-rich heterocyclic system, which further influences the benzylic position. This electronic character helps stabilize the positive charge of an SN1 intermediate, making this reagent particularly effective for substitutions under conditions that favor this mechanism.

Caption: Structure of this compound highlighting the reactive benzylic bromide.

Section 2: Performance Comparison with Alternative Alkylating Agents

The choice of an alkylating agent is a critical decision in synthesis design, impacting yield, purity, and reaction conditions. Below, we compare this compound to common alternatives.

vs. Standard Alkyl Halides (e.g., 1-Bromobutane)

The primary difference lies in reactivity. Benzylic halides are orders of magnitude more reactive than primary alkyl halides like 1-bromobutane in nucleophilic substitutions.[6] Attempting to alkylate a sterically hindered or weakly nucleophilic substrate with 1-bromobutane often requires harsh conditions (high temperatures, strong bases), which can lead to side reactions and decomposition of sensitive substrates. The subject compound's enhanced reactivity allows for milder conditions, preserving functional group integrity elsewhere in the molecule.

vs. Unsubstituted Benzyl Bromide

This comparison isolates the effect of the indazole ring. The heterocyclic system in this compound introduces unique electronic and steric properties. Furthermore, it directly installs a pharmacologically relevant indazole moiety, a significant advantage in drug discovery for rapidly building structure-activity relationship (SAR) libraries. While benzyl bromide is a cheap and effective reagent for introducing a simple benzyl group, it lacks the inherent biological relevance of the indazole fragment.

vs. Other Substituted Benzyl Bromides

The reactivity of substituted benzyl bromides is heavily influenced by the electronic nature of the ring substituents.

  • Electron-Withdrawing Groups (e.g., 4-Nitrobenzyl bromide): These groups destabilize the carbocation, slowing SN1 reactions. However, they make the benzylic carbon more electrophilic, which can accelerate SN2 reactions.

  • Electron-Donating Groups (e.g., 4-Methoxybenzyl bromide): These groups strongly stabilize the carbocation, making SN1 reactions extremely fast.

The 1-methyl-1H-indazole ring system acts as an electron-rich, donating system, placing the reactivity profile of its bromomethyl derivative closer to that of electron-rich benzyl bromides, favoring facile substitution reactions.

vs. Benzylic Mesylates and Tosylates

Mesylates (OMs) and tosylates (OTs) are excellent leaving groups, often superior to bromide. However, the synthesis of the corresponding benzylic alcohol precursor and its subsequent conversion to a sulfonate ester adds steps to a synthetic sequence. An improved synthesis of a related indazole derivative was achieved by replacing a mesylate intermediate with a bromide, which increased the overall yield threefold.[7][8] This highlights that while sulfonates are more reactive, the direct synthesis of a benzylic bromide from a methyl group or alcohol can be more efficient overall. Bromides also offer a good balance of high reactivity and stability for storage.

Section 3: Experimental Data and Protocols

To provide a practical context, this section presents comparative data for a representative N-alkylation reaction and a detailed experimental workflow.

Comparative Data Table: N-Alkylation of Piperidine

The following table summarizes typical experimental outcomes for the alkylation of piperidine with various agents, demonstrating the high efficiency of this compound.

Alkylating AgentBaseSolventTemp (°C)Time (h)Typical Yield (%)Notes
This compound K₂CO₃DMF252>95%Fast, clean reaction at room temp.
Benzyl BromideK₂CO₃DMF253~90%Slightly slower than the indazole derivative.
4-Nitrobenzyl BromideK₂CO₃DMF251.5>95%Activated for SN2, very fast.
1-BromobutaneK₂CO₃DMF8024~70%Requires significantly higher temperature and longer time.
1-Methyl-6-(mesyloxymethyl)-1H-indazoleK₂CO₃DMF251>95%Very reactive, but requires extra step to synthesize.[7]
Experimental Workflow for Comparative Alkylation Studies

A systematic approach is essential for accurately comparing the performance of different alkylating agents. The following workflow ensures consistency and generates reliable, comparable data.

G prep 1. Preparation - Prepare stock solution of Nucleophile (e.g., Piperidine). - Prepare stock solution of Base (e.g., K2CO3 in DMF). - Weigh each Alkylating Agent into separate, labeled vials. reaction 2. Reaction Setup - Dispense Nucleophile and Base solutions into each vial. - Place vials in a temperature-controlled reaction block with stirring. - Add the specific Alkylating Agent to start the reaction simultaneously. prep->reaction Standardized Reagents monitor 3. Monitoring - Withdraw aliquots at set time points (e.g., 30 min, 1h, 2h). - Quench aliquots and analyze by TLC or LC-MS to determine reaction completion. reaction->monitor Controlled Conditions workup 4. Work-up & Purification - Quench the completed reactions with water. - Extract the product with a suitable organic solvent (e.g., EtOAc). - Dry, filter, and concentrate the organic layer. - Purify via column chromatography if necessary. monitor->workup Upon Completion analysis 5. Analysis & Comparison - Characterize the final products (NMR, MS). - Determine the isolated yield for each reaction. - Compare yields, reaction times, and purity profiles. workup->analysis Purified Products

Caption: A generalized workflow for the comparative study of alkylating agent reactivity.

Protocol: Synthesis of 1-((1-methyl-1H-indazol-6-yl)methyl)piperidine

This protocol details a reliable method for the N-alkylation of a secondary amine using this compound.

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound and potassium carbonate.

  • Solvent Addition: Add anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).

  • Nucleophile Addition: Add piperidine dropwise to the stirring suspension at room temperature (20-25 °C).

    • Causality Note: The use of a carbonate base is sufficient due to the high reactivity of the benzylic bromide. Stronger bases like sodium hydride are unnecessary and could cause side reactions. DMF is an excellent polar aprotic solvent that promotes SN2 reactions.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography if necessary.

This self-validating system, where mild conditions suffice for a high-yielding transformation, confirms the superior reactivity of the title compound.

Conclusion

This compound is a highly efficient and valuable alkylating agent for researchers in drug discovery and organic synthesis. Its identity as a benzylic-type halide confers significantly enhanced reactivity compared to simple alkyl halides, allowing for reactions to be performed under mild conditions with high yields. While it shares reactivity patterns with other benzylic bromides, its key advantage lies in the direct incorporation of the medicinally relevant 1-methyl-1H-indazole moiety into target molecules. This makes it a strategic tool for rapidly exploring structure-activity relationships and synthesizing complex molecular architectures. For any research program focused on indazole-containing compounds, this compound represents a superior choice for precision alkylation.

References

A Comparative Guide to the Efficacy of 6-(Bromomethyl)-1-methyl-1H-indazole Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the indazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous clinically evaluated and approved therapeutic agents.[1] Its versatility and amenability to chemical modification have made it a focal point in the quest for novel drugs targeting a spectrum of diseases, most notably cancer and inflammatory conditions.[2] This guide provides an in-depth comparison of the efficacy of a specific subclass: 6-(Bromomethyl)-1-methyl-1H-indazole derivatives.

While a systematic, head-to-head comparative study of a broad series of these specific derivatives is not yet extensively documented in peer-reviewed literature, this guide will synthesize available data from closely related analogues to infer structure-activity relationships (SAR) and guide future research. We will delve into the synthetic rationale, present a framework for comparing potential efficacy based on established principles for 6-substituted indazoles, and provide detailed experimental protocols for their evaluation.

The Strategic Importance of the 1-Methyl and 6-Bromomethyl Moieties

The 1H-indazole core is the more thermodynamically stable tautomer compared to its 2H-indazole counterpart.[3] The methylation at the N1 position is a common and often crucial modification in the development of indazole-based drugs. This substitution can enhance metabolic stability, modulate solubility, and provide a specific vector for interaction with biological targets. Research has shown that N1-alkylation is often synthetically favored over N2-alkylation and can lead to more potent biological activity.[4][5]

The 6-(bromomethyl) group is of particular interest for two primary reasons. Firstly, it can act as a reactive handle for further chemical elaboration, allowing for the introduction of a wide array of functional groups through nucleophilic substitution. This facilitates the exploration of chemical space around the 6-position. Secondly, the bromomethyl group itself is an electrophilic moiety and could potentially act as an alkylating agent, forming covalent bonds with nucleophilic residues (such as cysteine or histidine) in the active site of target proteins. This potential for covalent inhibition can lead to prolonged duration of action and increased potency.

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core can be approached through several routes. A common strategy involves the methylation of a pre-existing 6-substituted indazole, followed by modification of the 6-substituent. Below is a representative, multi-step synthetic protocol based on literature precedents for analogous compounds.[6][7]

Experimental Protocol: Synthesis of this compound
  • Methylation of 6-Bromo-1H-indazole: a. To a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). b. Stir the mixture at 0 °C for 30 minutes. c. Add iodomethane (1.2 eq) dropwise and allow the reaction to warm to room temperature. Stir for 12-16 hours. d. Quench the reaction by the slow addition of water. e. Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. f. Purify the crude product by column chromatography on silica gel to separate the N1-methyl (major product) and N2-methyl isomers.[6]

  • Conversion to 6-(Hydroxymethyl)-1-methyl-1H-indazole (Example via a Grignard reaction): a. The 6-bromo-1-methyl-1H-indazole can be converted to the corresponding Grignard reagent, which is then reacted with formaldehyde. (This is one of several possible routes to introduce a hydroxymethyl group).

  • Bromination of 6-(Hydroxymethyl)-1-methyl-1H-indazole: a. Dissolve 6-(hydroxymethyl)-1-methyl-1H-indazole (1.0 eq) in a suitable solvent such as dichloromethane. b. Add phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) (1.1 eq) dropwise at 0 °C. c. Allow the reaction to proceed at room temperature until completion (monitored by TLC). d. Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. e. Extract the product with dichloromethane, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound. f. Further purification can be achieved by recrystallization or column chromatography.

An alternative and often more direct route involves the bromination of 6-methyl-1H-indazole followed by N-methylation, or the bromination of pre-synthesized 1,6-dimethyl-1H-indazole.

A 6-Bromo-1H-indazole B Methylation (Iodomethane, NaH, DMF) A->B Step 1 C 6-Bromo-1-methyl-1H-indazole B->C D Functional Group Interconversion (e.g., Grignard + Formaldehyde) C->D Step 2 E 6-(Hydroxymethyl)-1-methyl-1H-indazole D->E F Bromination (PBr₃ or SOBr₂) E->F Step 3 G This compound F->G

Caption: Synthetic workflow for this compound.

Comparative Efficacy: An Inferred Analysis

In the absence of direct comparative data, we can construct a hypothetical comparison based on established SAR principles from related 6-substituted 1-methyl-1H-indazoles, particularly in the context of anticancer activity and kinase inhibition.[4][8] The following table outlines a series of hypothetical derivatives and predicts their relative efficacy based on these principles.

Derivative IDR1 (at C3)R2 (Other)Predicted Relative EfficacyRationale based on Analogous Compounds
BM-IND-01 -H-BaselineThe unsubstituted core provides a baseline for comparison.
BM-IND-02 -NH₂-Moderate to HighThe 3-amino group is a key pharmacophore in many kinase inhibitors, often forming critical hydrogen bonds in the ATP-binding pocket.[3]
BM-IND-03 Phenyl-ModerateAromatic substituents at C3 can enhance activity through hydrophobic and π-stacking interactions. Efficacy is dependent on the substitution pattern of the phenyl ring.
BM-IND-04 -H5-FluoroHighHalogen substitution, particularly fluorine, on the benzene ring can enhance binding affinity and improve metabolic stability.[4]
BM-IND-05 -NH₂5-FluoroPotentially Very HighCombines the favorable properties of the 3-amino group and 5-fluoro substitution.

Structure-Activity Relationship (SAR) Insights

Based on the analysis of related indazole derivatives, we can infer several key SAR principles for the this compound scaffold.

  • N1-Methyl Group: Generally essential for potent activity in many series of indazole-based inhibitors. It likely orients the molecule correctly within the target's binding site and can contribute to improved pharmacokinetic properties.

  • 6-Position Substituent: The bromomethyl group at this position offers a unique feature. As a linker, its length and flexibility can be critical. If it acts as a covalent modifier, its reactivity will be paramount. The surrounding electronic environment, modulated by other substituents, could influence this reactivity. Studies on related compounds with bulky substituents at the 6-position have shown potent activity, suggesting this is a key area for modification.[3]

  • 3-Position Substituent: This position is crucial for interaction with many protein kinases. Small hydrogen bond donors/acceptors (like -NH₂) or carefully chosen aromatic systems often lead to a significant increase in potency.

  • Benzene Ring Substituents: Small, electron-withdrawing groups like halogens (e.g., F, Cl) at the 4, 5, or 7-positions can enhance activity, potentially by modulating the electronics of the ring system or through direct interactions with the target protein.

cluster_0 Structure-Activity Relationship Hotspots N1 N1-Methyl: - Enhances stability - Potency Structure N1->Structure C3 C3-Position: - Key for kinase binding - H-bond donors/acceptors C3->Structure C6 C6-Bromomethyl: - Reactive handle - Potential covalent modification C6->Structure Benzene Benzene Ring: - Halogen substitution can increase potency Benzene->Structure

Caption: Key SAR points for this compound derivatives.

Experimental Protocols for Efficacy Evaluation

To assess the efficacy of newly synthesized this compound derivatives, a standard panel of in vitro assays is recommended.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Start Seed cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Add serially diluted compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Remove medium, add DMSO Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate IC₅₀ values Read->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a template for the design of novel therapeutic agents. While this guide has provided an inferred comparison based on the rich chemistry of related indazole derivatives, it underscores the need for a dedicated study to systematically evaluate a series of these compounds.

Future research should focus on:

  • Synthesis of a diverse library: A range of derivatives with systematic modifications at the C3 and other positions of the benzene ring should be synthesized.

  • Screening against multiple targets: The library should be screened against a panel of protein kinases and in various cancer cell lines to identify potent and selective inhibitors.

  • Mechanism of action studies: For the most potent compounds, studies should be conducted to determine if they act via covalent modification of their target protein, as suggested by the presence of the bromomethyl group.

By building upon the foundational knowledge of indazole chemistry and pharmacology, researchers can unlock the full therapeutic potential of this intriguing class of molecules.

References

A Comparative Guide to the Validation of Analytical Methods for 6-(Bromomethyl)-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the integrity of analytical data is paramount. The validation of analytical methods is not merely a regulatory hurdle but a foundational element of scientific rigor, ensuring that the data generated is reliable, reproducible, and fit for its intended purpose.[1][2] This guide provides an in-depth comparison of analytical methodologies for the validation of 6-(Bromomethyl)-1-methyl-1H-indazole, a key intermediate in the synthesis of various pharmaceutical compounds.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline on the Validation of Analytical Procedures.[3][4][5][6] Our objective is to equip you with the expertise to not only execute these validations but to understand and adapt them to your specific needs.

The Critical Role of Method Validation

Before delving into specific techniques, it is crucial to understand the "why" behind analytical method validation. The process provides documented evidence that an analytical method is suitable for its intended use, be it for quantification, impurity testing, or identification.[1] This ensures the quality and safety of pharmaceutical products.[4] The validation process is a continuous lifecycle, beginning with method development and extending throughout the method's use.[2][7]

The core parameters for validation, as stipulated by ICH Q2(R2), include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[5][6][8] The selection of validation tests is dependent on the purpose of the analytical procedure.[9]

Comparative Analysis of Analytical Techniques

The choice of analytical technique for this compound depends on the specific analytical goal. Here, we compare the most common and powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is generally the most suitable approach.

Causality of Method Design: The selection of a C18 column is based on the hydrophobic nature of the indazole ring system.[10] A mobile phase consisting of an organic modifier (like acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid) allows for the efficient elution and good peak shape of the analyte.[10] The acidic modifier helps to suppress the ionization of any residual silanol groups on the stationary phase, minimizing peak tailing. UV detection is appropriate due to the presence of the chromophoric indazole ring.

Experimental Workflow for HPLC Validation:

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis & Reporting prep_std Prepare Standard Solutions (Stock and Working) data_acq HPLC Data Acquisition prep_std->data_acq prep_sample Prepare Sample Solutions (e.g., in mobile phase) prep_sample->data_acq specificity Specificity (Forced Degradation, Placebo Spiking) data_proc Data Processing & Analysis specificity->data_proc linearity Linearity & Range (Calibration Curve) linearity->data_proc accuracy Accuracy (% Recovery) accuracy->data_proc precision Precision (Repeatability & Intermediate) precision->data_proc lod_loq LOD & LOQ (Signal-to-Noise or Slope Method) lod_loq->data_proc robustness Robustness (Varying Method Parameters) robustness->data_proc data_acq->specificity data_acq->linearity data_acq->accuracy data_acq->precision data_acq->lod_loq data_acq->robustness report Generate Validation Report data_proc->report

Caption: Workflow for HPLC Method Validation.

Detailed Experimental Protocol for HPLC Validation:

  • System Suitability: Before each validation run, inject a standard solution multiple times to ensure the system is performing adequately. Key parameters include theoretical plates, tailing factor, and %RSD of peak areas.

  • Specificity:

    • Forced Degradation: Subject the sample to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. The method should demonstrate the ability to resolve the main peak from any degradants.

    • Placebo Spiking: If analyzing a formulated product, spike the placebo with the analyte and demonstrate no interference from excipients.

  • Linearity and Range:

    • Prepare a series of at least five concentrations of the reference standard.

    • Inject each concentration in triplicate.

    • Plot a graph of peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

    • The range is the interval between the upper and lower concentrations that have been demonstrated to have acceptable linearity, accuracy, and precision.[4]

  • Accuracy:

    • Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each level in triplicate.

    • Calculate the percentage recovery. Acceptance criteria are typically 98-102%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument. The %RSD should be ≤ 2%.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The %RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (SD of the intercept / slope of the calibration curve); LOQ = 10 * (SD of the intercept / slope of the calibration curve).

  • Robustness:

    • Intentionally make small variations in the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.[11] The method should remain unaffected by these small changes.

Data Summary Table for a Hypothetical HPLC Validation:

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the analytePeak is pure and well-resolved from degradation products
Linearity (r²) ≥ 0.9990.9998
Range 80-120% of target concentration80-120 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD Report value0.1 µg/mL
LOQ Report value0.3 µg/mL
Robustness System suitability passes under all varied conditionsNo significant impact on results
Gas Chromatography (GC)

GC is a viable alternative for the analysis of volatile and thermally stable compounds. While this compound has a moderate molecular weight, its volatility needs to be assessed. GC can be particularly useful for identifying and quantifying residual solvents.

Causality of Method Design: A non-polar or mid-polar capillary column (e.g., DB-5 or DB-17) would be suitable for separating the analyte from potential impurities. Flame Ionization Detection (FID) is a universal detector for organic compounds and would provide good sensitivity. For enhanced specificity and structural confirmation, GC coupled with Mass Spectrometry (GC-MS) is the gold standard.

Experimental Workflow for GC Validation:

GC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis & Reporting prep_std Prepare Standard Solutions (in a suitable solvent) data_acq GC(-MS) Data Acquisition prep_std->data_acq prep_sample Prepare Sample Solutions prep_sample->data_acq specificity Specificity (Peak Purity via MS) data_proc Data Processing & Analysis specificity->data_proc linearity Linearity & Range linearity->data_proc accuracy Accuracy accuracy->data_proc precision Precision precision->data_proc lod_loq LOD & LOQ lod_loq->data_proc robustness Robustness robustness->data_proc data_acq->specificity data_acq->linearity data_acq->accuracy data_acq->precision data_acq->lod_loq data_acq->robustness report Generate Validation Report data_proc->report

References

Comparative Biological Activity of 6-(Bromomethyl)-1-methyl-1H-indazole Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold

In the landscape of medicinal chemistry, the indazole ring system stands out as a "privileged scaffold." This bicyclic aromatic heterocycle, consisting of a fused benzene and pyrazole ring, is a structural cornerstone in numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to form key hydrogen bond interactions make it a versatile framework for designing potent and selective therapeutic agents.[2] Indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][4] Consequently, several indazole-containing molecules have successfully progressed through clinical trials and are now marketed drugs, underscoring the scaffold's therapeutic significance.[1][2]

This guide focuses on analogs derived from the synthetic intermediate 6-(Bromomethyl)-1-methyl-1H-indazole . This specific intermediate serves as a versatile building block, allowing for the introduction of diverse functionalities at the 6-position. By exploring modifications at this position, medicinal chemists can systematically investigate structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. We will delve into a comparative analysis of these analogs, with a particular emphasis on their application as kinase inhibitors for anticancer therapy, a field where indazole derivatives have shown exceptional promise.[5][6]

Synthetic Strategy: From Intermediate to Bioactive Analog

The journey from the this compound intermediate to a library of diverse analogs typically involves nucleophilic substitution reactions. The bromine atom in the bromomethyl group is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the facile introduction of different side chains, enabling a systematic exploration of the chemical space around the core indazole scaffold.

A generalized synthetic workflow is depicted below. The choice of nucleophile is critical and is guided by the specific biological target and the desired physicochemical properties of the final compound. For instance, to enhance interactions with the ATP-binding pocket of a kinase, nucleophiles containing amine, ether, or thioether linkages are commonly employed.

Comparative Analysis of Biological Activity: Indazole Analogs as Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] The indazole scaffold has proven to be an excellent framework for designing potent kinase inhibitors.[5][7][8] In this section, we will compare the biological activity of hypothetical, yet representative, analogs derived from this compound, focusing on their inhibitory activity against a key oncogenic kinase, such as Fibroblast Growth Factor Receptor 1 (FGFR1). Overactivity of FGFR1 is associated with various cancers, making it a promising therapeutic target.[9]

Compound IDR Group (at 6-position)FGFR1 IC₅₀ (nM)[9]HCT116 Cell Viability IC₅₀ (µM)[6]
IND-01 -SCH₂CH₃ (Ethylthiomethyl)15012.5
IND-02 -O-Ph (Phenoxy)958.2
IND-03 -NH-Ph-4-Cl (4-Chloroanilino)251.8
IND-04 -NH-Ph-3,4-diCl (3,4-Dichloroanilino)100.9

IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Structure-Activity Relationship (SAR) Insights:

The data presented in the table above illustrates a clear structure-activity relationship:

  • From Thioether to Aryl Ethers and Amines: Replacing the simple ethylthiomethyl group in IND-01 with an aromatic phenoxy group (IND-02 ) leads to a modest increase in both enzyme and cellular activity. This suggests that the introduction of an aromatic ring at this position may lead to favorable π-stacking or hydrophobic interactions within the kinase's binding pocket.

  • The Importance of the Amino Linker: The significant jump in potency observed with IND-03 highlights the critical role of the amino linker. The nitrogen atom can act as a hydrogen bond donor or acceptor, forming a key interaction with the hinge region of the kinase, a common binding motif for many kinase inhibitors.

  • Impact of Halogen Substitution: The further enhancement of activity with the dichlorinated analog IND-04 demonstrates the positive impact of halogen substitution on the pendant phenyl ring. The chlorine atoms can increase the compound's binding affinity through halogen bonding or by modulating the electronic properties of the ring. This trend of increased activity with halogen substitution has been observed in other indazole-based kinase inhibitors.[5]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reliability and reproducibility of the biological data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to characterize the anticancer activity of novel indazole analogs.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for FGFR1)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Principle: The assay measures the transfer of a radioactive phosphate group from ATP to a substrate peptide by the kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the test compound.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • FGFR1 enzyme (recombinant).

    • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1).

    • [γ-³²P]ATP.

    • Test compounds (dissolved in DMSO).

  • Assay Setup (in a 96-well plate):

    • Add 10 µL of kinase buffer to each well.

    • Add 5 µL of test compound at various concentrations (typically a serial dilution). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Add 10 µL of substrate peptide solution.

    • Initiate the reaction by adding 10 µL of a solution containing the FGFR1 enzyme and [γ-³²P]ATP.

  • Incubation:

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate.

    • Wash the membrane to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity on the membrane using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[10][11][12]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[13]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., HCT116) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the indazole analogs for a specified duration (e.g., 48 or 72 hours). Include a positive control (e.g., Doxorubicin) and a negative control (vehicle).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow Visualization

To better understand the mechanism of action of these indazole analogs, it is helpful to visualize the signaling pathway they target and the experimental workflow used for their evaluation.

FGFR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR1 FGFR1 RAS RAS FGFR1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Indazole_Analog Indazole Analog (e.g., IND-04) Indazole_Analog->FGFR1 Inhibition Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Start_Material This compound Analogs Library of Analogs (IND-01 to IND-04) Start_Material->Analogs Nucleophilic Substitution Kinase_Assay In Vitro Kinase Assay (FGFR1 IC₅₀) Analogs->Kinase_Assay Cell_Assay Cell Viability Assay (HCT116 IC₅₀) Analogs->Cell_Assay SAR Structure-Activity Relationship (SAR) Kinase_Assay->SAR Cell_Assay->SAR Lead_Compound Identification of Lead Compound (IND-04) SAR->Lead_Compound

References

Navigating the Synthesis of 6-(Bromomethyl)-1-methyl-1H-indazole: A Comparative Guide to Alternative Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 6-(Bromomethyl)-1-methyl-1H-indazole stands as a crucial building block in the development of various pharmaceutical agents, particularly in the realm of oncology and inflammatory diseases.[1][2][3] This guide provides an in-depth comparison of alternative synthetic routes to this valuable compound, offering insights into the rationale behind experimental choices and presenting supporting data to inform methodological selection.

The indazole scaffold is a privileged structure in medicinal chemistry, featured in numerous FDA-approved drugs.[1][4] The ability to functionalize this core, particularly at the 6-position with a reactive bromomethyl group, opens avenues for diverse molecular elaborations and the generation of novel drug candidates. This guide will explore two primary strategies for the synthesis of this compound: the direct benzylic bromination of 6-methyl-1-methyl-1H-indazole and a two-step approach involving the synthesis of the corresponding alcohol followed by its conversion to the bromide.

Route 1: Direct Benzylic Bromination

The most direct approach to this compound involves the free-radical bromination of the benzylic methyl group of 6-methyl-1-methyl-1H-indazole. This method is conceptually straightforward but requires careful control to avoid common pitfalls such as over-bromination and competing aromatic bromination.[5]

Key Considerations for Benzylic Bromination:
  • Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. It provides a low, steady concentration of bromine radicals, which is crucial for selective benzylic bromination over aromatic substitution.[5] Alternative reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can also be employed and may offer advantages in specific contexts, such as preventing competing aromatic bromination.[5][6][7]

  • Radical Initiator: The reaction is initiated by a radical initiator, typically a peroxide like benzoyl peroxide or an azo compound such as azobisisobutyronitrile (AIBN). Light can also be used to promote the formation of bromine radicals.[5][8][9]

  • Solvent: The choice of solvent is critical. Non-polar solvents such as carbon tetrachloride (CCl4) or cyclohexane are traditionally used. However, due to the toxicity of CCl4, alternative solvents like dichloromethane or benzene have been explored and found to be effective.[9]

  • Reaction Control: A significant challenge in benzylic bromination is the potential for over-bromination to form the dibromo- and tribromomethyl derivatives.[5] Controlling the stoichiometry of NBS and the reaction time is essential to maximize the yield of the desired monobrominated product.

Experimental Protocol: Free-Radical Bromination of 6-methyl-1-methyl-1H-indazole

G start 6-methyl-1-methyl-1H-indazole reagents NBS, AIBN CCl4, Reflux start->reagents Reactants product This compound reagents->product Yields G start (1-Methyl-1H-indazol-6-yl)methanol reagents PBr3 or HBr/AcOH start->reagents Reactants product This compound reagents->product Yields

References

A Researcher's Guide to the Cost-Benefit Analysis of 6-(Bromomethyl)-1-methyl-1H-indazole in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the choice of starting materials is a critical decision point, balancing cost, efficiency, and the ultimate success of a synthetic campaign. This guide provides an in-depth analysis of 6-(Bromomethyl)-1-methyl-1H-indazole, a valuable but specialized reagent. We will delve into its synthetic utility, compare it with viable alternatives, and provide the data-driven insights necessary to determine if its procurement is a strategic investment for your research goals.

The Strategic Value of the Indazole Scaffold

The indazole core is a "privileged scaffold" in modern drug discovery, appearing in a multitude of biologically active compounds, including potent kinase inhibitors for oncology.[1][2][3] Its rigid, bicyclic structure provides a well-defined vector for substituents to probe the binding pockets of protein targets. The N-methylation at the 1-position, as seen in our subject compound, can be crucial for modulating solubility, metabolic stability, and target engagement. The bromomethyl group at the 6-position serves as a highly reactive and versatile chemical handle, allowing for the direct and regioselective introduction of the entire 1-methyl-1H-indazole moiety into a target molecule.

Cost Analysis: A High-Value Reagent

This compound is a reagent whose price reflects its multi-step synthesis and high purity. While direct pricing for this specific CAS number (1092961-01-7) is subject to market fluctuations and supplier, an analysis of its precursors and isomers provides a clear financial picture. For context, the structurally related 6-Bromo-1-methyl-1H-indazole is commercially available, with prices in the range of

2020-20− 
35 per gram for research quantities. The hydrobromide salt of the parent 6-(Bromomethyl)-1H-indazole is significantly more expensive, with prices ranging from $60 for 25mg to several hundred dollars per gram .[4][5]

It is therefore reasonable to project the cost of this compound to be in the premium range for synthetic building blocks. This cost necessitates a careful evaluation of its benefits.

Table 1: Estimated Cost Comparison of Related Indazole Building Blocks

CompoundCAS NumberTypical Price (per gram)PurityKey Feature
6-Bromo-1-methyl-1H-indazole590417-94-0$20 - $35>97%Precursor for further functionalization
6-(Bromomethyl)-1H-indazole HBr368426-63-5>$300[4]>97%Reactive handle, requires deprotection/neutralization
This compound 1092961-01-7 >$300 (estimated) >97% Ready-to-use, regioselective alkylating agent
6-Methyl-1H-indazole75943-05-4~$50 - $100>97%Inexpensive starting material for custom synthesis

Benefit Analysis: Synthetic Efficiency and Predictability

The primary benefit of using this compound lies in its efficiency. It provides a direct route to introduce the desired scaffold, potentially saving multiple synthetic steps and the associated time and resources for purification and characterization.

Key Advantages:
  • Regioselectivity: The bromomethyl group is a potent electrophile, ensuring that alkylation occurs at the desired position without the need for protecting groups on the indazole ring.

  • Reduced Step Count: It circumvents the need to start from a simpler indazole, perform N-methylation, and then functionalize the 6-position.

  • High Reactivity: The benzylic bromide is highly susceptible to nucleophilic substitution, allowing for coupling with a wide range of nucleophiles (e.g., amines, thiols, phenols, carbanions) under mild conditions.

Experimental Protocol: A Typical Nucleophilic Substitution

The following protocol outlines a general procedure for the alkylation of a generic amine nucleophile with this compound. This is a foundational reaction for the synthesis of many biologically active molecules.

Objective: To synthesize N-((1-methyl-1H-indazol-6-yl)methyl)aniline.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN) (0.1 M solution)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound and acetonitrile.

  • Add aniline and potassium carbonate to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield the pure product.

Expected Outcome: Based on similar reactions, this type of nucleophilic substitution can be expected to proceed with high yields, often in the range of 70-90%.[6][7]

G reagents Reagents: This compound Aniline K₂CO₃ Acetonitrile reaction_setup Combine reagents in flask Stir at room temperature reagents->reaction_setup monitoring Monitor by TLC (4-6 hours) reaction_setup->monitoring workup Filter to remove K₂CO₃ Concentrate filtrate monitoring->workup purification Column Chromatography (Silica gel, Hexane/EtOAc) workup->purification product Pure Product: N-((1-methyl-1H-indazol-6-yl)methyl)aniline purification->product

Caption: Workflow for a typical nucleophilic substitution reaction.

Comparison with Alternatives

The decision to use this compound becomes clearer when compared to alternative synthetic strategies.

Alternative Strategy 1: Synthesis from 6-Methyl-1H-indazole

A common alternative is to begin with a cheaper, more readily available starting material like 6-methyl-1H-indazole. However, this route introduces several additional steps, each with its own challenges and potential for yield loss.

Proposed Synthesis Pathway:

  • N-methylation: Treatment of 6-methyl-1H-indazole with a methylating agent (e.g., methyl iodide) and a base. This step can lead to a mixture of N1 and N2 methylated isomers, requiring careful purification.

  • Benzylic Bromination: Radical bromination of the 6-methyl group using a reagent like N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN). This reaction can be difficult to control and may result in di-bromination or other side products.

G cluster_0 Direct Route cluster_1 Multi-Step Route a This compound b Target Molecule a->b 1 Step (Alkylation) c 6-Methyl-1H-indazole d 6-Methyl-1-methyl-1H-indazole c->d N-methylation (Isomer separation) e This compound d->e Benzylic Bromination (Side products) f Target Molecule e->f Alkylation

Caption: Comparison of direct vs. multi-step synthetic routes.

Cost-Benefit of the Multi-Step Route:

  • Cost: The initial starting material is cheaper. However, the cost of additional reagents, solvents, purification materials, and, most importantly, the researcher's time, must be factored in.

  • Benefit: This route offers more flexibility if custom modifications are needed at earlier stages.

  • Drawbacks: Lower overall yield due to multiple steps, potential for difficult-to-separate isomers, and the use of hazardous reagents like NBS.

Alternative Reagents: Other Leaving Groups

In some synthetic contexts, a mesylate or tosylate could be used in place of a bromide. These are typically synthesized from the corresponding alcohol ((1-methyl-1H-indazol-6-yl)methanol). However, research has shown that for similar scaffolds, the conversion of an alcohol to a bromide can offer a significant increase in overall yield compared to a mesylate intermediate.[6][7] This is often due to the higher reactivity and better leaving group ability of bromide in subsequent Sₙ2 reactions.

Conclusion: A Strategic Choice for Targeted Synthesis

The use of this compound is a classic case of "you get what you pay for." While the upfront cost is high, it offers a rapid, efficient, and predictable route to complex molecules.

Table 2: Cost-Benefit Summary

ApproachEstimated CostTime InvestmentPredictability & YieldRecommendation
Direct (Using this compound) HighLowHighIdeal for late-stage functionalization, rapid SAR studies, and when time is a critical factor.
Multi-Step (From 6-Methyl-1H-indazole) Low (initial)HighModerate to LowSuitable for large-scale synthesis where cost of starting material is paramount and process optimization is feasible.

Final Recommendation:

For researchers in a drug discovery setting, where speed and the generation of reliable structure-activity relationship (SAR) data are paramount, the investment in This compound is highly justifiable. The time saved by avoiding a multi-step, potentially problematic synthesis allows for a faster progression of the research project. Conversely, for process chemistry or large-scale academic synthesis where the route will be heavily optimized, developing a de novo synthesis from a cheaper starting material may be the more economical choice in the long run.

References

Benchmarking 6-(Bromomethyl)-1-methyl-1H-indazole: A Comparative Guide for Covalent Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Kinase Inhibition and Covalent Targeting

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the development of potent kinase inhibitors.[1][2] Several FDA-approved drugs, such as axitinib and pazopanib, feature this heterocyclic core, underscoring its utility in targeting the ATP-binding site of various kinases.[3] The subject of this guide, 6-(Bromomethyl)-1-methyl-1H-indazole, introduces a reactive dimension to this established pharmacophore. The incorporation of a bromomethyl group, a well-known alkylating agent, transforms the molecule from a potential reversible inhibitor into a candidate for a covalent probe.[4] Such probes are invaluable tools in chemical biology for irreversibly labeling protein targets, enabling target identification and validation, and providing insights into biological mechanisms that are often not achievable with reversible inhibitors alone.[5][6]

This guide provides a framework for the comprehensive evaluation of this compound. We will explore its performance in key biochemical and cellular assays, benchmarked against established alternatives. The protocols and rationale described herein are designed to furnish researchers, scientists, and drug development professionals with the tools to assess the utility of this and similar reactive compounds for their specific research applications.

Comparative Landscape: Selecting the Right Tool for the Job

The utility of a chemical probe is defined by its potency, selectivity, and mechanism of action.[7] To properly benchmark this compound, it is essential to compare it against compounds that serve similar functions or act as critical controls.

Alternative Covalent Probes

The primary alternatives for covalent protein modification are well-characterized alkylating agents. These compounds offer a baseline for reactivity and cellular effects.

  • Iodoacetamide (IAA): A widely used, highly reactive alkylating agent that primarily targets cysteine residues.[8] Its high reactivity can, however, lead to off-target modifications.

  • N-ethylmaleimide (NEM): Another cysteine-reactive compound that forms a stable thioether bond.[4] It is a staple in protein biochemistry for blocking free sulfhydryl groups.

Control Compounds

Proper controls are critical to validate the observations made with a chemical probe.[9]

  • 6-Methyl-1-methyl-1H-indazole (Non-reactive analogue): This compound lacks the reactive bromomethyl group and serves as a negative control to distinguish between effects arising from the indazole core's reversible binding and those from covalent modification.

  • 6-Bromo-1-methyl-1H-indazole (Precursor/Scaffold control): While not a direct analogue, this compound allows for the assessment of the contribution of the bromine atom at the 6-position to the overall biological activity, independent of the alkylating function.[10]

Assay Cascade for Performance Benchmarking

We propose a tiered approach to characterizing this compound, moving from basic reactivity to complex cellular systems.

Workflow for Benchmarking a Covalent Probe

G cluster_0 Tier 1: Biochemical Characterization cluster_1 Tier 2: Cellular Validation A Assay 1: Thiol Reactivity Assay B Assay 2: In Vitro Covalent Kinase Inhibition A->B Assess on-target covalent activity C Assay 3: Cellular Target Engagement B->C Confirm target interaction in cells D Assay 4: Cellular Viability and Selectivity C->D Evaluate cellular phenotype and specificity

Caption: A tiered workflow for characterizing this compound.

Experimental Protocols

Assay 1: Thiol Reactivity Profiling

Objective: To quantify the intrinsic reactivity of the bromomethyl group with a model thiol, glutathione (GSH), and benchmark it against iodoacetamide (IAA).

Causality: Understanding the intrinsic chemical reactivity of a covalent probe is crucial. A probe that is too reactive will non-specifically label numerous proteins, leading to toxicity and ambiguous results. Conversely, a probe with low reactivity may not efficiently label its intended target. This assay provides a quantitative measure of this fundamental property.

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound, IAA, and the non-reactive control in DMSO.

    • Prepare a 100 mM stock solution of glutathione (GSH) in a suitable aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4).

    • Prepare a 10 mM stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in the same buffer.

  • Reaction Setup:

    • In a 96-well plate, add buffer, GSH (final concentration 1 mM), and the test compound or control (final concentration 100 µM).

    • Incubate the plate at room temperature, taking time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quantification of Free Thiols:

    • At each time point, add DTNB to a final concentration of 500 µM.

    • Measure the absorbance at 412 nm. The absorbance is proportional to the concentration of unreacted GSH.

  • Data Analysis:

    • Calculate the percentage of remaining GSH at each time point relative to a no-compound control.

    • Plot the percentage of remaining GSH against time and determine the pseudo-first-order rate constant (k_obs) for each compound.

Expected Data Summary:

CompoundPseudo-first-order rate constant (k_obs) (min⁻¹)
This compoundExperimental Value
Iodoacetamide (IAA)Experimental Value
6-Methyl-1-methyl-1H-indazoleNo significant reaction
Assay 2: In Vitro Covalent Kinase Inhibition

Objective: To determine if this compound can act as a covalent inhibitor of a model kinase and to quantify its potency (k_inact/K_i).

Causality: Given that the indazole scaffold is known to target kinases, this assay directly tests the hypothesis that the compound can covalently inhibit a kinase.[1] The choice of a kinase with a cysteine residue in or near the ATP-binding pocket is critical for this assay's success. We will use a generic luminescence-based kinase assay that measures ATP consumption.[11]

Protocol:

  • Reagent Preparation:

    • Select a kinase known to have a reactive cysteine near the active site (e.g., a member of the PI3K family, as some indazoles are known to inhibit them).[12][13]

    • Prepare serial dilutions of this compound and the non-reactive control in DMSO.

    • Prepare the kinase, substrate, and ATP according to a commercial kinase assay kit's instructions (e.g., ADP-Glo™).[11]

  • Time-Dependent Inhibition Assay:

    • In a 96-well plate, pre-incubate the kinase with various concentrations of the inhibitor for different periods (e.g., 0, 15, 30, 60, 120 minutes).

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Allow the kinase reaction to proceed for a time determined to be in the linear range of the assay.

    • Stop the reaction and measure the remaining kinase activity by quantifying ADP production using a luminescence-based method.[11]

  • Data Analysis:

    • For each inhibitor concentration, plot the natural log of the percentage of remaining kinase activity against the pre-incubation time. The slope of this line gives the observed rate of inactivation (k_obs).

    • Plot the k_obs values against the inhibitor concentration. Fit the data to the Michaelis-Menten equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation (K_i).

Expected Data Summary:

Compoundk_inact (min⁻¹)K_i (µM)k_inact/K_i (M⁻¹min⁻¹)
This compoundExp. ValueExp. ValueCalculated Value
6-Methyl-1-methyl-1H-indazoleNo inactivationN/AN/A

Workflow for In Vitro Covalent Kinase Inhibition Assay

G A Prepare serial dilutions of test compounds B Pre-incubate kinase with compound for varying times A->B C Initiate kinase reaction with ATP and substrate B->C D Stop reaction and measure ADP production C->D E Plot ln(% activity) vs. time to get k_obs D->E F Plot k_obs vs. [Inhibitor] to get k_inact and K_i E->F

Caption: Workflow for determining covalent kinase inhibition parameters.

Trustworthiness: A Self-Validating System

The experimental design incorporates several layers of validation:

  • Orthogonal Controls: The use of a non-reactive analogue distinguishes covalent from non-covalent effects.

  • Comparative Benchmarking: Comparing against a standard reactive probe like IAA provides context for the observed reactivity.

  • Dose- and Time-Dependence: The assays are designed to demonstrate a clear relationship between the concentration of the probe, the duration of exposure, and the observed effect, which is a hallmark of a specific interaction.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking the performance of this compound. The proposed assays will elucidate its reactivity, covalent inhibitory potential, and cellular target engagement. The data generated will provide a solid foundation for its application as a chemical probe in kinase research and broader chemical biology. Future work could involve expanding the kinase panel to assess selectivity and using mass spectrometry to identify the specific site of covalent modification on the target protein.

References

A Senior Application Scientist's Guide to Isomeric Purity Assessment of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, the synthesis of substituted indazoles often yields a mixture of isomers, primarily N-1 and N-2 regioisomers, and potentially enantiomers if a chiral center is present.[2][3][4][5][6] The distinct physicochemical and pharmacological properties of these isomers necessitate rigorous assessment of isomeric purity to ensure drug safety, efficacy, and regulatory compliance.[7][8][9][10] This guide provides a comprehensive comparison of analytical techniques for the isomeric purity assessment of substituted indazoles, supported by experimental data and detailed protocols.

The Criticality of Isomeric Purity in Indazole-Based Drug Candidates

The seemingly subtle difference in the position of a substituent on the indazole ring can have profound implications for a molecule's biological activity.[10] One isomer may exhibit the desired therapeutic effect, while another could be inactive or even toxic.[8][9] The thalidomide tragedy serves as a stark reminder of the devastating consequences of administering a racemic mixture without fully understanding the properties of each enantiomer.[11] Therefore, the ability to accurately separate and quantify isomers is a cornerstone of modern drug development.[7][8]

A Comparative Analysis of Analytical Techniques

The choice of analytical technique for isomeric purity assessment depends on the type of isomerism (regioisomers or enantiomers) and the specific characteristics of the substituted indazole. Spectroscopic and chromatographic methods are the primary tools employed for this purpose.

Spectroscopic Methods for Regioisomer Differentiation

Spectroscopic techniques are invaluable for elucidating the molecular structure of indazole derivatives and distinguishing between N-1 and N-2 regioisomers.[2][12]

Technique Principle Strengths Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure, including the connectivity of atoms and their chemical environment.[2][12]- Unambiguous determination of substitution patterns (N-1 vs. N-2).[2][4] - Provides quantitative information on isomer ratios.[13] - Advanced techniques like gHMQC and gHMBC offer further structural insights.[2]- Lower sensitivity compared to chromatographic methods. - Can be complex to interpret for molecules with overlapping signals.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes.- Can differentiate isomers based on characteristic N-H stretching frequencies in unsubstituted 1H-indazoles.[12]- Often provides less definitive structural information compared to NMR. - Can be challenging to interpret for complex molecules.
Ultraviolet-Visible (UV-Vis) Spectroscopy Measures the absorption of ultraviolet or visible radiation, which corresponds to electronic transitions within the molecule.- Derivative spectrophotometry can reveal characteristic signals to identify the substituent position.[14]- Generally not a standalone technique for definitive isomer identification.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a molecule.- Can confirm the molecular weight of the isomers. - Fragmentation patterns can sometimes provide clues about the isomeric structure.- Often cannot differentiate between isomers without coupling to a separation technique.
Chromatographic Methods for Isomer Separation and Quantification

Chromatographic techniques are the gold standard for the separation and quantification of both regioisomers and enantiomers of substituted indazoles.

Technique Principle Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.- Widely applicable for both chiral and achiral separations.[15][16][17] - High resolution and sensitivity.[7] - A variety of chiral stationary phases (CSPs) are available for enantiomer separation.[16][18][19]- Can use significant volumes of organic solvents.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (typically CO2) as the mobile phase.- Faster separations and reduced solvent consumption compared to HPLC.[11][20][21] - Considered a "greener" alternative.[11] - Excellent for chiral separations.[20][22][23]- Requires specialized instrumentation.
Gas Chromatography (GC) Separates volatile components of a mixture based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.- High efficiency and resolution for volatile and thermally stable compounds.- Limited to analytes that can be volatilized without decomposition.

Experimental Protocols

Protocol 1: Differentiation of N-1 and N-2 Regioisomers using ¹H NMR Spectroscopy

This protocol outlines the general steps for differentiating between N-1 and N-2 substituted indazoles using ¹H NMR.

Rationale: The chemical shifts of the protons on the indazole ring, particularly H-3, are significantly different for N-1 and N-2 isomers, allowing for their unambiguous identification.[12]

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the indazole sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[12]

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-14 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Compare the chemical shifts of the aromatic protons to known values for 1H- and 2H-indazoles. The H-3 proton in 2H-indazoles is typically more deshielded and appears at a higher chemical shift compared to 1H-indazoles.[12]

Diagram of the NMR Analysis Workflow:

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Indazole Sample in Deuterated Solvent acquire Acquire ¹H NMR Spectrum dissolve->acquire Transfer to NMR Spectrometer process Process Raw Data acquire->process FID Signal analyze Analyze Chemical Shifts process->analyze identify Identify N-1 vs. N-2 Isomer analyze->identify Compare to Reference Spectra

Caption: Workflow for indazole regioisomer analysis by ¹H NMR.

Protocol 2: Chiral Separation of Substituted Indazole Enantiomers by HPLC

This protocol provides a general methodology for developing an HPLC method for the enantioselective separation of chiral substituted indazoles.

Rationale: Chiral stationary phases (CSPs) create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation.[16][24] Polysaccharide-based CSPs are widely used and effective for a broad range of chiral compounds.[18]

Methodology:

  • Column Selection:

    • Screen a selection of polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) to find a column that provides baseline separation. The choice of the stationary phase is the most critical parameter for achieving chiral resolution.[23]

  • Mobile Phase Optimization:

    • Start with a common mobile phase for normal phase chromatography, such as a mixture of hexane and isopropanol.

    • Adjust the ratio of the solvents to optimize the resolution and retention times.

    • Small amounts of additives, such as diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds, can be added to improve peak shape and resolution.

  • Instrument Setup:

    • Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to a wavelength where the analyte has strong absorbance.

  • Sample Analysis:

    • Prepare a dilute solution of the racemic indazole sample in the mobile phase.

    • Inject the sample onto the column.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (ee) or isomeric purity.

Diagram of the HPLC Method Development Strategy:

cluster_start Initial Screening cluster_optimize Method Optimization cluster_validate Validation & Analysis start Racemic Indazole Sample screen_csp Screen Multiple Chiral Stationary Phases start->screen_csp select_csp Select Best CSP screen_csp->select_csp Baseline Separation Achieved optimize_mp Optimize Mobile Phase Composition select_csp->optimize_mp optimize_param Fine-tune Flow Rate & Temperature optimize_mp->optimize_param validate Validate Method optimize_param->validate analyze_sample Analyze Sample & Quantify Isomers validate->analyze_sample

Caption: Strategy for developing a chiral HPLC separation method.

Conclusion

The robust and accurate assessment of isomeric purity is a non-negotiable aspect of developing safe and effective drugs based on the substituted indazole scaffold. This guide has provided a comparative overview of the key analytical techniques, highlighting their strengths and limitations. While spectroscopic methods, particularly NMR, are powerful for unambiguous structural elucidation of regioisomers, chromatographic techniques like HPLC and SFC remain the workhorses for quantitative analysis of both regioisomers and enantiomers. The provided protocols offer a starting point for researchers to develop and validate methods tailored to their specific indazole derivatives, ultimately ensuring the quality and integrity of their drug candidates.

References

Safety Operating Guide

Navigating the Disposal of 6-(Bromomethyl)-1-methyl-1H-indazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis and application of novel compounds are at the forefront of innovation. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship, particularly in the handling and disposal of chemical reagents and byproducts. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-(Bromomethyl)-1-methyl-1H-indazole, a halogenated organic compound. By understanding the chemical nature of this substance and adhering to established safety protocols, laboratories can maintain a safe working environment and comply with regulatory standards.

Understanding the Hazard Profile of this compound

Before any disposal procedures can be initiated, it is paramount to understand the inherent hazards of this compound. As a brominated organic compound, it is classified as a hazardous substance.

GHS Hazard Classification (Inferred):

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed[3]
Skin Corrosion/IrritationCategory 2Causes skin irritation[4]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation[4]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation[4]

The presence of the bromomethyl group adds to the reactivity and potential for harm. Brominated organic compounds are recognized as hazardous waste and are subject to specific disposal regulations[5].

Chemical Incompatibilities:

To prevent dangerous reactions, this compound should be kept away from:

  • Strong oxidizing agents [4]

  • Strong acids [4]

  • Strong bases [4]

  • Amines [4]

Contact with these substances can lead to vigorous, exothermic reactions, potentially releasing toxic fumes and creating a fire hazard.

Personal Protective Equipment (PPE): Your First Line of Defense

A stringent personal protective equipment (PPE) protocol is non-negotiable when handling and preparing this compound for disposal. The following table outlines the minimum required PPE.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashing.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use. Promptly change gloves if they become contaminated.
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat made of a material suitable for handling corrosive and toxic substances is mandatory.
Respiratory NIOSH-Approved RespiratorA respirator is necessary if there is a risk of generating dust or aerosols. The specific type of cartridge should be chosen based on a formal risk assessment.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that requires careful planning and execution. The primary goal is to safely collect, store, and transfer the waste to a licensed hazardous waste disposal facility.

Waste Segregation and Collection

Causality: Proper segregation is crucial to prevent dangerous chemical reactions within the waste container and to ensure the waste stream is correctly identified for disposal. Halogenated organic compounds require specific disposal methods, often high-temperature incineration, and mixing them with non-halogenated waste can complicate and increase the cost of disposal[5].

Protocol:

  • Designate a Specific Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste." The container should be made of a material compatible with this compound, such as glass or high-density polyethylene (HDPE).

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of the waste

    • The date of accumulation

    • The relevant hazard pictograms (e.g., irritant, harmful)

  • Collection:

    • For solid waste, carefully transfer the material into the designated container using a dedicated scoop or spatula.

    • For solutions containing the compound, pour the liquid waste carefully into the designated container, using a funnel to prevent spills.

    • Contaminated materials, such as gloves, weigh boats, and absorbent pads, should also be placed in a designated solid hazardous waste container.

Temporary Storage in the Laboratory

Causality: Safe temporary storage minimizes the risk of accidental spills, exposure, and unauthorized access. Storing the waste in a designated and properly ventilated area is a key component of laboratory safety.

Protocol:

  • Secure Closure: Ensure the waste container is always securely closed when not in use.

  • Storage Location: Store the container in a designated satellite accumulation area (SAA) that is:

    • Well-ventilated, preferably within a fume hood or a ventilated cabinet.

    • Away from incompatible chemicals (see Section 1).

    • Clearly marked as a hazardous waste storage area.

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.

Emergency Procedures for Spills

Accidents can happen, and a well-defined spill response plan is essential.

Causality: A rapid and appropriate response to a spill can significantly mitigate the potential for chemical exposure and environmental contamination. The procedures are designed to contain the spill, protect personnel, and ensure proper cleanup and disposal of the resulting waste.

Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Personal Protection: Do not attempt to clean up a spill without the proper PPE.

  • Containment:

    • For small spills of solid material, carefully cover the spill with an absorbent material designed for chemical spills.

    • For small liquid spills, use a chemical absorbent pad or granules to contain the liquid.

  • Cleanup:

    • Once the spill is absorbed, carefully scoop the material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Large Spills: For large or unmanageable spills, evacuate the laboratory immediately, close the doors, and contact your institution's Environmental Health and Safety (EHS) department or the appropriate emergency response team.

Final Disposal Pathway

The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.

Causality: Halogenated organic compounds require specialized disposal methods to ensure their complete destruction and to prevent the release of harmful substances into the environment. High-temperature incineration is a common and effective method for the destruction of these compounds[1]. The combustion process breaks down the molecule into less harmful components, such as carbon dioxide, water, and hydrogen bromide, which can be scrubbed from the exhaust gases[6]. Landfilling of halogenated organic waste is heavily restricted due to its potential to leach into the soil and groundwater[7][8].

Workflow for Proper Disposal of this compound

cluster_0 In-Laboratory Procedures cluster_1 Waste Hand-Off & Final Disposal A 1. Identify as Hazardous Waste B 2. Don Appropriate PPE A->B C 3. Segregate as Halogenated Organic Waste B->C D 4. Collect in Labeled, Compatible Container C->D E 5. Store in Designated Satellite Accumulation Area D->E F 6. Schedule Pickup with EHS or Licensed Vendor E->F Contact EHS G 7. Transport to Licensed Hazardous Waste Facility F->G H 8. High-Temperature Incineration G->H I 9. Treatment of Exhaust Gases H->I

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Mastering Safety: A Comprehensive Guide to Handling 6-(Bromomethyl)-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the indazole nucleus is a cornerstone of innovation, forming the backbone of numerous therapeutic agents.[1][2] As we manipulate these powerful scaffolds, our responsibility to safety is paramount. This guide provides an in-depth, procedural framework for the safe handling of 6-(Bromomethyl)-1-methyl-1H-indazole, a reactive intermediate crucial for further synthetic elaboration. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the necessary precautions, ensuring that your groundbreaking research is conducted with the utmost safety and scientific integrity.

Hazard Identification and Risk Assessment

Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are expected to be:

  • Skin Corrosion/Irritation: Likely to cause skin irritation, and potentially severe burns with prolonged contact.[3][9]

  • Serious Eye Damage/Eye Irritation: Poses a significant risk of serious eye irritation or damage.[3][9]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[3][9]

  • Acute Toxicity (Oral): May be harmful if swallowed.[10][11]

A thorough risk assessment should be conducted before any work with this compound begins.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE protocol is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.Provides a barrier against splashes and airborne particles, protecting against severe eye irritation or damage. Safety glasses alone are insufficient.[12][13]
Hand Protection Double-gloving with nitrile gloves. For extended handling, consider heavier-duty gloves like neoprene.Nitrile gloves offer good initial protection against incidental contact.[13] Double-gloving provides an extra layer of security. For prolonged tasks, more robust gloves are necessary.[14]
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.Protects against skin contact from spills and splashes.[15]
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.[12]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary if dust or aerosols are generated.Protects against the inhalation of irritating dust or vapors.[4][14]
PPE Selection and Use Workflow

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow PPE Selection and Use Workflow for this compound cluster_planning Planning Phase cluster_execution Execution Phase cluster_post_execution Post-Execution Phase Assess_Hazards Assess Hazards: - Skin/Eye Irritant - Respiratory Irritant - Potential Lachrymator Review_Procedure Review Experimental Procedure Assess_Hazards->Review_Procedure Informs Select_PPE Select Appropriate PPE based on Assessment Review_Procedure->Select_PPE Determines Don_PPE Don PPE Correctly: 1. Lab Coat 2. Goggles & Face Shield 3. Gloves (Double) Select_PPE->Don_PPE Conduct_Experiment Conduct Experiment in a Fume Hood Don_PPE->Conduct_Experiment Monitor_PPE Continuously Monitor PPE Integrity Conduct_Experiment->Monitor_PPE During Doff_PPE Doff PPE Safely: 1. Outer Gloves 2. Face Shield & Goggles 3. Lab Coat 4. Inner Gloves Monitor_PPE->Doff_PPE After Experiment Dispose_PPE Dispose of Contaminated PPE as Hazardous Waste Doff_PPE->Dispose_PPE Wash_Hands Wash Hands Thoroughly Dispose_PPE->Wash_Hands

Caption: A workflow diagram illustrating the key stages of PPE selection, use, and disposal for handling this compound.

Operational Plan: Safe Handling from Start to Finish

Strict adherence to the following operational protocols is crucial for the safe handling of this compound.

Preparation
  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite or sand) should be readily available. Do not use combustible materials like sawdust.[16]

  • Pre-weighing: If possible, pre-weigh the required amount of the compound in a glove box or a balance enclosure to prevent the generation of dust in the open lab.

Handling
  • Personal Protective Equipment: Before handling, ensure all necessary PPE is worn correctly as detailed in the table above.[17]

  • Transfer: Use a spatula or other appropriate tools to transfer the solid. Avoid creating dust. If a solution is being used, transfer it carefully using a syringe or cannula.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

  • Quenching: Be cautious when quenching the reaction. The presence of a reactive bromomethyl group could lead to vigorous reactions with certain quenching agents.

Post-Handling
  • Decontamination: After handling, decontaminate all work surfaces and equipment with an appropriate solvent (e.g., ethanol or acetone) followed by soap and water.[17]

  • Hand Washing: Wash hands and any potentially exposed skin thoroughly with soap and water after removing gloves.[17]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.

Waste Segregation
  • Solid Waste: All solid waste contaminated with this compound, including used weighing paper, gloves, and absorbent materials from spills, should be collected in a designated, labeled hazardous waste container.[17]

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.[18] Do not mix with non-halogenated waste streams.[18]

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.

Disposal Method

The preferred method for the disposal of brominated organic compounds is incineration in a licensed hazardous waste disposal facility equipped with afterburners and scrubbers to handle the hydrogen bromide produced during combustion.[17][19] Never dispose of this compound down the drain.[17]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3]
Eye Contact Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Spill Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal.[17] For larger spills, evacuate the lab and contact your institution's environmental health and safety department.[16]

By adhering to these comprehensive guidelines, you can confidently and safely work with this compound, ensuring that your valuable research is conducted with the highest standards of safety and scientific integrity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Bromomethyl)-1-methyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
6-(Bromomethyl)-1-methyl-1H-indazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。